molecular formula C10H10O2 B3369455 Cinnamyl formate CAS No. 23510-72-7

Cinnamyl formate

Cat. No.: B3369455
CAS No.: 23510-72-7
M. Wt: 162.18 g/mol
InChI Key: LBHJXKYRYCUGPD-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyl formate is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHJXKYRYCUGPD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265889
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid, green, herbaceous, balsamic odour
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.075-1.082
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

23510-72-7, 104-65-4
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23510-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl formate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896AGS89RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Elusive Presence of Cinnamyl Formate in Narcissus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Cinnamyl formate (B1220265), an ester with a characteristic balsamic and fruity aroma, has been reported in the chemical profiles of Narcissus species. However, its definitive identification and quantification in peer-reviewed botanical studies remain conspicuously absent, positioning it as a compound of interest for novel discovery. This technical guide provides a comprehensive overview of the potential for cinnamyl formate's natural occurrence in the Narcissus genus. It details the established biosynthetic pathways for its precursors, outlines the state-of-the-art analytical methodologies required for its detection and quantification, and presents a logical framework for future research. While quantitative data for this compound is currently unavailable, this document serves as a foundational resource for researchers aiming to isolate, identify, and characterize this elusive compound and its potential biological activities.

Introduction: The Scent of Mystery

The genus Narcissus, encompassing daffodils and jonquils, is renowned for its complex and alluring floral scent, which is a rich source of volatile organic compounds (VOCs) for the fragrance industry and a subject of extensive phytochemical research[1][2]. Among the myriad of esters, terpenes, and benzenoids identified, this compound (CAS 104-65-4) is listed in several chemical and metabolomic databases as naturally occurring in Narcissus[3][4][5]. Despite these reports, primary scientific literature detailing its isolation, concentration, or the specific species in which it is found is lacking. This discrepancy highlights a significant gap in our understanding of Narcissus chemodiversity and presents an opportunity for targeted phytochemical investigation.

This guide synthesizes the available information on related compounds and pathways to provide a robust scientific basis for the investigation of this compound in Narcissus.

Biosynthesis: A Plausible Pathway

The formation of this compound in Narcissus is biochemically plausible, requiring the convergence of two well-established metabolic pathways: the phenylpropanoid pathway to produce cinnamyl alcohol and a source of activated formate for the final esterification step.

Phenylpropanoid Pathway to Cinnamyl Alcohol

Cinnamyl alcohol, the backbone of this compound, is a key intermediate in the biosynthesis of monolignols and various floral scent compounds. Its synthesis from L-phenylalanine is a multi-step enzymatic process.

  • Deamination of Phenylalanine: The pathway initiates with the enzyme Phenylalanine Ammonia-Lyase (PAL), which converts L-phenylalanine to trans-cinnamic acid.

  • Activation to Coenzyme A Ester: The cinnamic acid is then activated by a 4-Coumarate:CoA Ligase (4CL) to form cinnamoyl-CoA.

  • Reduction to Cinnamyl Alcohol: Two consecutive NADPH-dependent reductions, catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD), convert cinnamoyl-CoA to cinnamaldehyde (B126680) and then to cinnamyl alcohol[6]. The presence of CAD enzymes is crucial for the formation of the alcohol precursor[7].

Formate Metabolism and Esterification

The final step requires the esterification of cinnamyl alcohol with a formate group. This reaction is typically catalyzed by an Alcohol Acyltransferase (AAT). Plant AATs are a diverse family of enzymes responsible for the synthesis of a wide array of esters that constitute floral and fruit aromas[8][9][10].

  • Formate Source: Formate is a fundamental one-carbon unit in plant metabolism. It can be generated through various processes, including photorespiration and glycolysis.

  • Enzymatic Esterification: An uncharacterised AAT in Narcissus would likely catalyze the transfer of an activated formate group to cinnamyl alcohol. While many AATs utilize acetyl-CoA or other short-chain acyl-CoAs, their specificity towards a formate donor in Narcissus is an area for future research[11][12]. The presence of numerous other esters, such as benzyl (B1604629) acetate (B1210297) and phenylethyl acetate, in Narcissus confirms that AAT activity is prevalent in the floral tissues[1][13].

The diagram below illustrates the biosynthetic route to the direct precursor of this compound.

G Figure 1: Biosynthesis of Cinnamyl Alcohol cluster_phenylpropanoid Phenylpropanoid Pathway cluster_esterification Hypothetical Esterification Phe L-Phenylalanine CinAcid trans-Cinnamic Acid Phe->CinAcid PAL CinCoA Cinnamoyl-CoA CinAcid->CinCoA 4CL CinAld Cinnamaldehyde CinCoA->CinAld CCR CinOH Cinnamyl Alcohol CinAld->CinOH CAD AAT Alcohol Acyltransferase (AAT) CinOH->AAT Formate Formate Donor (e.g., Formyl-CoA) Formate->AAT CinFormate This compound AAT->CinFormate

Caption: Biosynthesis of cinnamyl alcohol and hypothetical formation of this compound.

Analytical Methodologies for Detection and Quantification

To definitively identify and quantify this compound in Narcissus, highly sensitive and specific analytical techniques are required. The protocols below are based on established methods for analyzing volatile and semi-volatile compounds from Narcissus flowers.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is ideal for analyzing the emitted floral scent (headspace) in a non-destructive manner.

  • Objective: To identify volatile compounds, including this compound, emitted by living Narcissus flowers.

  • Sample Preparation: Intact, fresh flowers are placed in a glass vial and sealed. The sample is allowed to equilibrate for a set time (e.g., 1 hour) at room temperature to allow volatiles to accumulate in the headspace.

  • Extraction: An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the vial's headspace for a defined period (e.g., 30-60 minutes) to adsorb the VOCs.

  • Analysis (GC-MS): The fiber is thermally desorbed in the heated injector port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, HP-5MS) is used for separation.

    • Oven Program: A typical temperature program starts at 60°C, holds for a few minutes, and then ramps at 5°C/min to a final temperature of 250-325°C[13].

    • MS Detection: Mass spectra are acquired in full scan mode (e.g., m/z 40-450).

  • Identification: Compounds are identified by comparing their mass spectra against commercial libraries (NIST, Wiley) and their calculated Linear Retention Indices (LRI) with authentic standards.

Protocol 2: Supercritical Fluid Extraction (SFE-CO₂) with GC-MS

This extraction method is more exhaustive and suitable for obtaining a broader profile of compounds present within the floral tissue, including less volatile esters.

  • Objective: To extract a wide range of metabolites, including this compound, from Narcissus floral tissue.

  • Sample Preparation: Fresh or freeze-dried flower material is ground to a fine powder.

  • Extraction: The powdered sample is extracted using supercritical carbon dioxide (SFE-CO₂), potentially with a co-solvent like ethanol (B145695) (e.g., 5%), at controlled temperature and pressure (e.g., 40°C, 12-48 MPa)[14].

  • Analysis (GC-MS): The resulting extract is dissolved in a suitable solvent (e.g., hexane) and injected into the GC-MS system, following similar analytical conditions as described in Protocol 1.

  • Quantification: For quantitative analysis, a calibration curve is generated using a certified standard of this compound. An internal standard (e.g., an odd-chain alkane) can be added to the sample prior to extraction or analysis to correct for variations.

The general workflow for these analytical approaches is depicted below.

G Figure 2: General Workflow for Narcissus VOC Analysis Sample Narcissus Flower Sample (Intact Flower or Tissue) Extraction Extraction (HS-SPME or SFE-CO₂) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data Data Analysis (Library Match & RI) MS->Data ID Compound Identification & Quantification Data->ID

Caption: A generalized workflow for the analysis of volatile compounds in Narcissus.

Quantitative Data Summary of Known Narcissus Volatiles

While no quantitative data for this compound in Narcissus is available in the reviewed literature, numerous studies have quantified other major volatile constituents. The following table summarizes the key aromatic compounds found in several Narcissus species, providing context for the chemical environment where this compound might be found.

Species/CultivarMajor Volatile CompoundsExtraction MethodReference
Narcissus poeticus Benzyl benzoate, Benzyl linoleate, Benzyl alcohol, α-TerpineolSFE-CO₂[14]
Narcissus jonquilla Benzyl acetate, Methyl benzoate, IndoleHeadspace Analysis[1]
Narcissus tazetta (E)-β-Ocimene, Benzyl acetate, Linalool, 1,8-CineoleHS-SPME[13][15]
Narcissus serotinus Benzyl acetateHeadspace Analysis[14]
Narcissus papyraceus (E)-β-Ocimene, p-CresolHeadspace Analysis[1]

Note: this compound is reported as a constituent of Narcissus in chemical databases but was not identified in the specific studies cited in this table, suggesting it is likely a trace compound.

Conclusion and Future Research

The natural occurrence of this compound in Narcissus represents an intriguing yet unverified claim in phytochemistry. The biosynthetic machinery required for its production—namely the phenylpropanoid pathway leading to cinnamyl alcohol and the presence of acyltransferases for esterification—is undoubtedly active in the genus. Its absence from detailed analytical studies suggests that if present, it is a minor or trace component, or perhaps specific to a species or developmental stage not yet thoroughly investigated.

Future research should focus on:

  • Targeted Screening: Employing sensitive analytical methods like GC-MS/MS (tandem mass spectrometry) to screen a wide variety of Narcissus species and cultivars, specifically looking for the mass fragmentation pattern of this compound.

  • Enzyme Discovery: Investigating the substrate specificity of alcohol acyltransferases from highly fragrant Narcissus species to determine if any exhibit activity with cinnamyl alcohol and a formate donor.

  • Biological Activity: Should this compound be isolated and quantified, its biological activities (e.g., antimicrobial, insect-attractant, cytotoxic) should be evaluated, given the rich history of pharmacologically active compounds, such as Amaryllidaceae alkaloids, within the genus.

This guide provides the necessary theoretical and methodological framework for researchers to pursue the definitive identification of this compound in Narcissus, potentially adding a new molecule to the known chemical inventory of this important genus.

References

The Biosynthesis of Cinnamyl Formate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl formate (B1220265), a volatile ester, contributes to the characteristic aroma of various plants, including narcissus. While the biosynthetic pathway of its precursor, cinnamyl alcohol, is well-established as a core component of the phenylpropanoid pathway, the enzymatic formation of cinnamyl formate itself remains an area of active investigation. This technical guide provides a comprehensive overview of the known biosynthetic route to cinnamyl alcohol and proposes a putative final step for the esterification to this compound. This document includes quantitative data on the key enzymes of the phenylpropanoid pathway, detailed experimental protocols for relevant assays, and visualizations of the metabolic and experimental workflows.

Introduction

This compound is an organic compound valued for its pleasant, sweet, and balsamic-fruity aroma. Its presence in essential oils of various plant species suggests a biological origin. The biosynthesis of such esters in plants is of significant interest for the flavor and fragrance industries, as well as for understanding plant secondary metabolism. This guide will delve into the established biochemical reactions leading to the synthesis of the precursor, cinnamyl alcohol, and explore the likely enzymatic step that results in the formation of this compound.

The Phenylpropanoid Pathway: Biosynthesis of Cinnamyl Alcohol

The formation of cinnamyl alcohol is a branch of the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites, including lignins, flavonoids, and coumarins.[1] The pathway commences with the amino acid L-phenylalanine.

The key enzymatic steps leading to cinnamyl alcohol are:

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.[2] This is a critical regulatory point in the phenylpropanoid pathway.

  • Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to form p-coumaric acid.[2]

  • p-Coumaric Acid to p-Coumaroyl-CoA: The activated thioester, p-coumaroyl-CoA, is synthesized from p-coumaric acid by the action of 4-Coumarate:CoA Ligase (4CL) .[2] This reaction requires ATP and Coenzyme A.

  • p-Coumaroyl-CoA to Cinnamaldehyde (B126680): The subsequent reduction steps are catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) . CCR reduces cinnamoyl-CoA (derived from p-coumaroyl-CoA) to cinnamaldehyde.

  • Cinnamaldehyde to Cinnamyl Alcohol: Finally, Cinnamyl Alcohol Dehydrogenase (CAD) catalyzes the NADPH-dependent reduction of cinnamaldehyde to cinnamyl alcohol.[3]

Putative Biosynthesis of this compound

The final step in the biosynthesis of this compound is the esterification of cinnamyl alcohol with a formate moiety. While no specific enzyme has been definitively identified for this reaction in plants, it is highly probable that an Alcohol Acyltransferase (AAT) is responsible. AATs are a large family of enzymes that catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, leading to the formation of an ester.[4]

The proposed reaction is:

Cinnamyl Alcohol + Formyl-CoA → this compound + CoA-SH

The acyl donor in this putative reaction is formyl-CoA . The biosynthesis of formyl-CoA in plants is an area of ongoing research, with potential pathways involving the catabolism of oxalate.[5][6]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of cinnamyl alcohol. Data for the putative this compound synthase is not available.

EnzymeAbbreviationEC NumberSubstrateProductKm (µM)Vmax/kcatSource OrganismReference
Phenylalanine Ammonia-LyasePAL4.3.1.24L-PhenylalanineCinnamic Acid30 - 300VariesPetroselinum crispum[7]
Cinnamate-4-HydroxylaseC4H1.14.14.91Cinnamic Acidp-Coumaric Acid5 - 20VariesArabidopsis thaliana[2]
4-Coumarate:CoA Ligase4CL6.2.1.12p-Coumaric Acidp-Coumaroyl-CoA10 - 100VariesNicotiana tabacum[2]
Cinnamoyl-CoA ReductaseCCR1.2.1.44Cinnamoyl-CoACinnamaldehyde2 - 20VariesEucalyptus gunnii[7]
Cinnamyl Alcohol DehydrogenaseCAD1.1.1.195CinnamaldehydeCinnamyl Alcohol10 - 70VariesSorghum bicolor[3]

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: The activity of PAL is determined by spectrophotometrically measuring the formation of cinnamic acid from L-phenylalanine at 290 nm.

Materials:

  • 100 mM Tris-HCl buffer, pH 8.8

  • 20 mM L-phenylalanine

  • Plant protein extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of L-phenylalanine solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the plant protein extract.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of 5 M HCl.

  • Measure the absorbance at 290 nm against a blank containing all components except the enzyme extract.

  • Calculate the amount of cinnamic acid formed using its molar extinction coefficient (ε = 10,000 M⁻¹cm⁻¹).

Alcohol Acyltransferase (AAT) Activity Assay (Proposed for this compound)

Principle: This assay is a proposed method to screen for this compound synthesis. It relies on the detection of the product, this compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from general AAT assays.[8]

Materials:

Procedure:

  • Prepare a reaction mixture containing 800 µL of phosphate buffer, 50 µL of cinnamyl alcohol solution, and 50 µL of formyl-CoA solution.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the plant protein extract.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding 500 µL of ice-cold ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Analyze the ethyl acetate extract by GC-MS to identify and quantify the presence of this compound. A standard of chemically synthesized this compound should be used for comparison of retention time and mass spectrum.

Visualizations

Biosynthesis Pathway of this compound

Biosynthesis_of_Cinnamyl_Formate cluster_phenylpropanoid Phenylpropanoid Pathway cluster_putative Putative Esterification L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Cinnamaldehyde Cinnamaldehyde p_Coumaroyl_CoA->Cinnamaldehyde CCR Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamaldehyde->Cinnamyl_Alcohol CAD Cinnamyl_Formate This compound Cinnamyl_Alcohol->Cinnamyl_Formate AAT (putative) Formyl_CoA Formyl-CoA Formyl_CoA->Cinnamyl_Formate AAT_Assay_Workflow start Start: Prepare Reaction Mixture (Buffer, Cinnamyl Alcohol, Formyl-CoA) pre_incubation Pre-incubate at 30°C for 5 min start->pre_incubation add_enzyme Add Plant Protein Extract pre_incubation->add_enzyme reaction Incubate at 30°C for 1-2 hours add_enzyme->reaction stop_reaction Stop Reaction with Ethyl Acetate reaction->stop_reaction extraction Vortex and Centrifuge to Separate Phases stop_reaction->extraction analysis Analyze Ethyl Acetate Layer by GC-MS extraction->analysis end End: Identify and Quantify this compound analysis->end

References

Spectroscopic Characterization of Cinnamyl Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of cinnamyl formate (B1220265), a key fragrance and flavoring agent, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra for cinnamyl formate, this guide leverages data from the closely related and structurally similar compound, cinnamyl acetate, to provide a representative analysis. This approach allows for a detailed exploration of the expected spectral features of this compound.

Introduction

This compound (C₁₀H₁₀O₂) is an organic ester valued for its sweet, fruity, and floral aroma, leading to its widespread use in the fragrance, flavor, and cosmetic industries.[1] A thorough understanding of its molecular structure is paramount for quality control, regulatory compliance, and the development of new applications. Spectroscopic techniques such as NMR and IR are indispensable tools for elucidating the chemical structure and identifying the functional groups present in a molecule.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. The ¹H NMR and ¹³C NMR data are based on predictions and analysis of the closely related compound, cinnamyl acetate.[2][3] The IR absorption data is based on general principles of IR spectroscopy and data from analogous esters.

¹H NMR Data (Predicted/Representative)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10s1HH-1' (Formyl proton)
~7.40 - 7.20m5HAr-H
~6.70d, J ≈ 16 Hz1HH-3
~6.30dt, J ≈ 16, 6 Hz1HH-2
~4.80d, J ≈ 6 Hz2HH-1
¹³C NMR Data (Predicted/Representative)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~161.0C-1' (Carbonyl carbon)
~136.0C-4
~134.0C-3
~128.6Ar-C
~128.1Ar-C
~126.6Ar-C
~123.0C-2
~65.0C-1
IR Absorption Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic & vinyl)
~2950MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1650MediumC=C stretch (alkene)
~1600, 1495, 1450Medium-WeakC=C stretch (aromatic)
~1160StrongC-O stretch (ester)
~970Strong=C-H bend (trans alkene)
~750, 690StrongC-H bend (monosubstituted benzene)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Quantity of Material: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] For ¹³C NMR, a higher concentration is preferable, aiming for a saturated solution to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5]

  • Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.[4]

  • Tube and Cap: Use clean and dry NMR tubes and caps (B75204) to avoid contamination.[4]

3.1.2. Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for high resolution.[6]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.

    • Acquisition Time: Usually set between 2 to 4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra.[6]

    • Number of Scans (ns): For a sample of sufficient concentration, 8 to 16 scans are typically adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.[6]

    • Relaxation Delay (d1): A longer delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons, to ensure full relaxation and accurate integration if quantitative analysis is required.[6]

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[6]

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier transformation.[6]

    • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.[6]

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[6]

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Film Method for Liquids)

  • Materials: Clean and dry salt plates (e.g., NaCl or KBr) are required. These plates are transparent to IR radiation.

  • Application: Place a single drop of the liquid sample (this compound is a liquid at room temperature) onto the surface of one salt plate.[7]

  • Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.[7]

  • Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.

3.2.2. Data Acquisition

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.

  • Background Scan: First, a background spectrum of the empty spectrometer (or with the clean salt plates) is recorded. This is to subtract any signals from atmospheric CO₂ and water vapor, as well as the salt plates themselves.

  • Sample Scan: The sample is then placed in the beam path, and the sample spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic characterization of this compound and its chemical structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Sample Dissolve in CDCl3 Dissolve in CDCl3 Sample->Dissolve in CDCl3 NMR Prepare Thin Film on Salt Plate Prepare Thin Film on Salt Plate Sample->Prepare Thin Film on Salt Plate IR Filter into NMR tube Filter into NMR tube Dissolve in CDCl3->Filter into NMR tube NMR Spectrometer NMR Spectrometer Filter into NMR tube->NMR Spectrometer IR Spectrometer IR Spectrometer Prepare Thin Film on Salt Plate->IR Spectrometer Process FID Process FID NMR Spectrometer->Process FID Process Interferogram Process Interferogram IR Spectrometer->Process Interferogram 1H & 13C NMR Spectra 1H & 13C NMR Spectra Process FID->1H & 13C NMR Spectra IR Spectrum IR Spectrum Process Interferogram->IR Spectrum Structural Elucidation Structural Elucidation 1H & 13C NMR Spectra->Structural Elucidation IR Spectrum->Structural Elucidation

Caption: Experimental workflow for spectroscopic characterization.

Caption: Structure of this compound with key spectroscopic features.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Cinnamyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl formate (B1220265), a significant contributor to the fragrance and flavor industry, presents a unique fragmentation pattern in mass spectrometry that is crucial for its identification and characterization in complex matrices. This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of cinnamyl formate. By understanding these fragmentation patterns, researchers can confidently identify this molecule and distinguish it from structurally similar compounds. This document outlines the predicted fragmentation mechanisms, presents quantitative data in a structured format, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is characterized by several key fragments that arise from the cleavage of its ester bond and rearrangements within the cinnamyl moiety. The molecular ion ([M]•+) of this compound (C₁₀H₁₀O₂) is expected at a mass-to-charge ratio (m/z) of 162.

The primary fragmentation pathways are dictated by the relative stabilities of the resulting cations and neutral losses. Key fragmentation reactions include α-cleavage, cleavage of the C-O ester bond, and rearrangements of the cinnamyl cation.

Core Fragmentation Pathways

The electron ionization of this compound leads to a series of characteristic fragment ions. The most significant fragmentation events are visualized in the pathway diagram below and detailed in the subsequent table.

Fragmentation_Pathway This compound\n(m/z 162) This compound (m/z 162) Cinnamyl Cation\n(m/z 117) Cinnamyl Cation (m/z 117) This compound\n(m/z 162)->Cinnamyl Cation\n(m/z 117) -CHO2• Formyl Cation\n(m/z 29) Formyl Cation (m/z 29) This compound\n(m/z 162)->Formyl Cation\n(m/z 29) -C9H9O• Protonated Formic Acid\n(m/z 47) Protonated Formic Acid (m/z 47) This compound\n(m/z 162)->Protonated Formic Acid\n(m/z 47) Rearrangement Tropylium (B1234903) Cation\n(m/z 91) Tropylium Cation (m/z 91) Cinnamyl Cation\n(m/z 117)->Tropylium Cation\n(m/z 91) -C2H2 Phenyl Cation\n(m/z 77) Phenyl Cation (m/z 77) Cinnamyl Cation\n(m/z 117)->Phenyl Cation\n(m/z 77) -C3H4

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Quantitative Data Summary

The following table summarizes the expected major fragment ions in the electron ionization mass spectrum of this compound, their corresponding m/z values, and their proposed structures. The relative intensities are predictions based on the stability of the ions and fragmentation patterns of similar molecules.

m/zProposed Ionic StructureProposed Neutral LossPredicted Relative Intensity
162[C₁₀H₁₀O₂]•+ (Molecular Ion)-Low to Medium
117[C₉H₉]+ (Cinnamyl Cation)•CHO₂High (likely base peak)
91[C₇H₇]+ (Tropylium Cation)C₂H₂ from m/z 117High
77[C₆H₅]+ (Phenyl Cation)C₃H₄ from m/z 117Medium
47[CH₂O₂H]+ (Protonated Formic Acid)C₉H₈Low
29[CHO]+ (Formyl Cation)C₉H₉O•Medium

Detailed Fragmentation Analysis

  • Formation of the Cinnamyl Cation (m/z 117): The most favorable fragmentation is the cleavage of the ester's C-O bond, leading to the formation of the highly stable, resonance-stabilized cinnamyl cation. This fragment is often the base peak in the spectra of cinnamyl esters[1].

  • Formation of the Tropylium Cation (m/z 91): The cinnamyl cation (m/z 117) can undergo a characteristic rearrangement to the even more stable tropylium cation through the loss of a neutral acetylene (B1199291) (C₂H₂) molecule[1]. This is a common fragmentation pathway for compounds containing a benzyl (B1604629) group.

  • Formation of the Phenyl Cation (m/z 77): The phenyl cation can be formed from the cinnamyl cation (m/z 117) through the loss of a neutral allene (B1206475) molecule (C₃H₄) or from the tropylium cation (m/z 91) by loss of a neutral methylene (B1212753) radical.

  • Formation of the Formyl Cation (m/z 29) and Protonated Formic Acid (m/z 47): Cleavage of the O-CH₂ bond can lead to the formation of the formyl cation (m/z 29). Additionally, rearrangement reactions, which are common in formate esters, can lead to the formation of protonated formic acid at m/z 47[2][3].

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both separation and structural identification. The following is a generalized experimental protocol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve in Solvent Dissolve in Solvent Injection Injection Dissolve in Solvent->Injection GC Separation GC Separation Injection->GC Separation Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Peak Identification Peak Identification Detection->Peak Identification Spectral Interpretation Spectral Interpretation Peak Identification->Spectral Interpretation Library Comparison Library Comparison Spectral Interpretation->Library Comparison

Caption: A generalized workflow for the GC-MS analysis of this compound.

Instrumentation and Materials
  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: Capable of electron ionization (EI) (e.g., quadrupole or time-of-flight analyzer).

  • Sample: this compound, dissolved in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Carrier Gas: Helium, at a constant flow rate.

GC-MS Parameters
  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][4]

  • Mass Range: Scan from m/z 40 to 300.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Analysis: Obtain the mass spectrum for the identified peak.

  • Fragmentation Pattern Interpretation: Compare the observed fragmentation pattern with the predicted pattern detailed in this guide.

  • Library Matching: For confirmation, compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley).

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the principles of ion stability. The dominant fragmentation pathways involve the formation of the cinnamyl cation (m/z 117) and its subsequent rearrangement to the tropylium cation (m/z 91). By utilizing the information presented in this guide, researchers and professionals in drug development can achieve accurate and confident identification of this compound, facilitating its analysis in various applications. The provided experimental protocol offers a robust starting point for developing in-house analytical methods.

References

physical and chemical properties of cinnamyl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl formate (B1220265) (CAS No. 104-65-4) is an organic ester recognized for its characteristic balsamic, fruity, and floral aroma. This document provides a detailed overview of the physical and chemical properties of cinnamyl formate, compiled to support its application in research and development. It includes a summary of its physicochemical properties, safety data, and representative experimental protocols for its synthesis and analysis. The information is intended for a technical audience and is presented to facilitate laboratory use and further investigation of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2E)-3-phenylprop-2-en-1-yl formate[1]
Synonyms Cinnamyl methanoate, 3-phenyl-2-propen-1-yl formate[1]
CAS Number 104-65-4[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Balsamic, green, herbaceous, fruity, floral[1]
Boiling Point 250-254 °C at 760 mmHg[1]
Density 1.077 - 1.082 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.550 - 1.556 at 20 °C[1]
Flash Point > 110 °C (> 230 °F)[1]
Vapor Pressure 0.02 mmHg at 20 °C[1]
Solubility Insoluble in water; soluble in alcohols and oils[1]

Chemical Reactivity and Stability

This compound is an ester and exhibits the characteristic reactivity of this functional group. It is generally stable under standard conditions. The primary reaction of note is hydrolysis, which can occur in the presence of strong acids or bases, yielding cinnamyl alcohol and formic acid. The ester linkage and the phenyl-substituted allyl group are the main determinants of its fragmentation pattern in mass spectrometry.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis, purification, and analysis of this compound. These are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis via Fischer Esterification

Fischer esterification is a common method for the synthesis of esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2][3][4][5][6]

Materials:

  • Cinnamyl alcohol

  • Formic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable organic solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and an excess of formic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Column chromatography is an effective method for purifying the synthesized this compound from unreacted starting materials and byproducts.[7][8][9][10][11]

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity mixture.

  • Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of this compound.[12][13][14][15][16] The following is a general protocol that can be adapted for specific instrumentation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-1 or HP-5MS) is often suitable.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum with a reference library.

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and identification of this compound. While a dedicated public spectrum for this compound was not found in the search results, the expected spectral characteristics can be inferred from data for closely related cinnamyl esters.[17][18][19][20][21][22][23][24]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks and Patterns
¹H NMR Expected signals for aromatic protons (phenyl group), vinylic protons (C=C double bond), methylene (B1212753) protons adjacent to the oxygen, and the formate proton.
¹³C NMR Signals corresponding to the carbon atoms of the phenyl group, the double bond, the methylene group, and the carbonyl group of the formate.
FTIR (cm⁻¹) Strong C=O stretching vibration for the ester carbonyl (around 1720-1740 cm⁻¹), C-O stretching, C=C stretching of the alkene and aromatic ring, and aromatic C-H bending.
Mass Spectrometry (EI) A molecular ion peak at m/z 162. The fragmentation pattern would likely show characteristic losses related to the formate group and the stable cinnamyl cation.[25][26][27][28][29]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: Toxicological Data for this compound

MetricValueSpecies
Acute Oral LD₅₀ 2900 mg/kgRat
Skin Irritation 4% solution showed no irritation or sensitizationHuman

It is recommended to wear personal protective equipment, including gloves and safety glasses, when handling this chemical. For more detailed safety information, refer to the material safety data sheet (MSDS).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Cinnamyl Alcohol + Formic Acid + H₂SO₄ (cat.) reflux Reflux reactants->reflux Heat workup Aqueous Workup (Extraction & Washing) reflux->workup crude_product Crude this compound workup->crude_product Solvent Removal column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography pure_product Purified this compound column_chromatography->pure_product Solvent Removal gc_ms GC-MS Analysis pure_product->gc_ms spectral_data Spectral Data (Mass Spectrum) gc_ms->spectral_data purity_confirmation Purity & Identity Confirmation spectral_data->purity_confirmation

Synthesis and Analysis Workflow for this compound.

References

Cinnamyl Formate (CAS 104-65-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl formate (B1220265), with the CAS registry number 104-65-4, is an organic compound classified as an ester of cinnamyl alcohol and formic acid. While primarily utilized in the fragrance and flavor industry for its characteristic sweet, balsamic, and fruity aroma, the broader family of cinnamyl derivatives has garnered scientific interest for a range of biological activities. This technical guide provides an in-depth overview of the available scientific data on cinnamyl formate, including its physicochemical properties, synthesis, analytical characterization, and a review of the biological activities of structurally related compounds, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below, compiled from various sources.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂N/A
Molecular Weight 162.19 g/mol N/A
Boiling Point 250-254 °C (lit.)[1]
Density 1.08 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.553 (lit.)[1]
Flash Point >110 °C[2]
Solubility Soluble in alcohol and ether; slightly soluble in water.[3]

Synthesis and Purification

The primary method for the synthesis of this compound is the Fischer esterification of cinnamyl alcohol with formic acid, typically in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

A detailed protocol for the synthesis of this compound via Fischer esterification is outlined below. This procedure is based on established methods for ester synthesis.[4][5][6]

Materials:

  • Cinnamyl alcohol

  • Formic acid (excess)

  • Sulfuric acid (catalyst)

  • Diethyl ether or Dichloromethane (solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Boiling chips

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and an excess of formic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Add boiling chips and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to yield a pure product.[7][8][9][10][11]

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Cinnamyl Alcohol + Formic Acid Catalyst H₂SO₄ (cat.) Reflux Reflux Catalyst->Reflux Extraction Solvent Extraction Reflux->Extraction Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Drying (Na₂SO₄) Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Distillation Fractional Distillation (Reduced Pressure) Evaporation->Distillation PureProduct Pure this compound Distillation->PureProduct

A schematic overview of the synthesis and purification process for this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

  • Phenyl protons: Multiplet around δ 7.2-7.4 ppm.

  • Vinylic protons: Two doublets of doublets (or a doublet and a doublet of triplets) in the region of δ 6.2-6.7 ppm, showing a large trans coupling constant (J ≈ 16 Hz).

  • Allylic protons (-O-CH₂-): A doublet around δ 4.7-4.9 ppm.

  • Formyl proton (-O-CHO): A singlet around δ 8.0-8.2 ppm.

Predicted ¹³C NMR (CDCl₃):

  • Carbonyl carbon: δ 160-162 ppm.

  • Phenyl carbons: δ 126-136 ppm.

  • Vinylic carbons: δ 123-135 ppm.

  • Allylic carbon (-O-CH₂-): δ 65-67 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. An FT-IR spectrum is available in the ChemicalBook database.[15]

Expected IR Absorptions (cm⁻¹):

  • C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹.

  • C-O stretch (ester): Strong absorption in the 1150-1250 cm⁻¹ region.

  • C=C stretch (alkene): Medium absorption around 1650 cm⁻¹.

  • =C-H bend (trans-alkene): Strong absorption around 960-980 cm⁻¹.

  • C-H stretch (aromatic and vinylic): Above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound is predicted to show fragmentation patterns characteristic of cinnamyl esters. A predicted fragmentation pattern based on that of cinnamyl benzoate (B1203000) is described below.[16][17][18][19][20]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z 162.

  • Base Peak: A peak at m/z 117, corresponding to the stable cinnamyl cation ([C₉H₉]⁺), formed by the loss of the formate radical.

  • Other Fragments: A peak at m/z 91, corresponding to the tropylium (B1234903) ion, and peaks at m/z 77 (phenyl cation) and m/z 45 (formyloxy cation or formic acid).

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, extensive research on structurally related compounds, particularly cinnamic acid and its derivatives, provides valuable insights into its potential pharmacological effects. These compounds have demonstrated a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[21][22][23]

Antimicrobial Activity

Cinnamic acid and its esters have shown significant growth inhibition against various bacterial and fungal species.[21][23] The antimicrobial activity of cinnamyl acetate (B1210297), a close analog, has also been reported.[24] It is plausible that this compound may exhibit similar antimicrobial properties.

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory effects, which are often attributed to their ability to modulate key inflammatory signaling pathways.[3][25][26][27][28] A critical pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Cinnamic acid derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[25][26]

G cluster_pathway Potential Inhibition of NF-κB Signaling by Cinnamyl Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa releases p65_p50 p65/p50 Ubiquitination\n& Degradation Ubiquitination & Degradation p_IkBa->Ubiquitination\n& Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates to Nucleus Nucleus DNA DNA p65_p50_nuc->DNA binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation induces Cinnamyl_Formate This compound (and derivatives) Cinnamyl_Formate->IKK inhibits

Potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
Anticancer Activity

Several studies have reported the cytotoxic effects of cinnamic acid esters and amides against various cancer cell lines.[29][30][31][32][33] The proposed mechanisms include the induction of cell cycle arrest and apoptosis. The tumor-selective cytotoxicity of some derivatives suggests potential for development as antineoplastic agents.[30]

Conclusion

This compound is a well-characterized fragrance and flavor compound. While direct research into its pharmacological properties is scarce, the extensive body of literature on related cinnamic acid derivatives suggests that it may possess interesting biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The potential for these compounds to modulate key signaling pathways, such as NF-κB, makes them worthy of further investigation in the context of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake further studies on this compound and its potential therapeutic applications.

References

A Comprehensive Technical Guide to the Solubility of Cinnamyl Formate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of cinnamyl formate (B1220265) in various organic solvents. Due to a lack of extensive published quantitative data, this document synthesizes available qualitative and semi-quantitative information to offer a foundational understanding for laboratory and development applications. It also includes a generalized experimental protocol for determining solubility and a visual workflow to guide researchers in their own assessments.

Core Topic: Solubility Profile of Cinnamyl Formate

This compound is an ester known for its characteristic sweet, balsamic, and fruity aroma, leading to its use in the fragrance and flavor industries. Its solubility is a critical parameter for its application in various formulations, including perfumes, cosmetics, and potentially in pharmaceutical preparations where it might be used as a flavoring agent or part of a delivery system.

Data on Solubility
SolventQualitative SolubilityCitation
AlcoholsSoluble / Dissolves Well[1][2][3]
EthanolMiscible[4]
80% Alcohol1 ml soluble in 2 ml
EtherSoluble / Miscible[1][4]
ChloroformMiscible[4]
OilsSoluble / Dissolves Well[2][3]
WaterInsoluble / Slightly Soluble[1]

It is important to note that terms like "soluble" and "miscible" indicate a high degree of solubility, but for precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small flasks with secure caps

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Micropipettes

  • Syringe filters (chemically compatible with the solvent)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is necessary to ensure that a saturated equilibrium is reached.

    • Record the total mass of the vial and the added this compound.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Record the mass of the vial containing the filtered saturated solution.

    • Place the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

    • Allow the solvent to evaporate completely, leaving behind the dissolved this compound as a residue.

  • Data Analysis:

    • Once the solvent is fully evaporated, weigh the vial containing the solid residue.

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Calculation:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) * 100

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-72h) prep2->equilib sample1 Allow excess solid to settle equilib->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter into pre-weighed vial sample2->sample3 analysis1 Evaporate solvent sample3->analysis1 analysis2 Weigh residue analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

This guide serves as a starting point for researchers working with this compound. For applications requiring high precision, it is imperative to perform detailed quantitative solubility studies. The provided protocol and workflow offer a robust framework for such investigations.

References

Thermal Stability and Degradation of Cinnamyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl formate (B1220265), an organic ester known for its characteristic fruity, balsamic aroma, finds application in the fragrance and flavor industries. Its utility in formulations that may undergo thermal processing necessitates a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the anticipated thermal behavior of cinnamyl formate, including its decomposition pathways and the analytical methodologies employed to characterize these processes. While direct experimental data for this compound is limited in published literature, this guide synthesizes information from analogous compounds, namely cinnamaldehyde (B126680) and formate salts, to project its degradation products and thermal stability parameters. Detailed experimental protocols for key analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided to facilitate further research.

Introduction

This compound (C₁₀H₁₀O₂) is the ester of cinnamyl alcohol and formic acid. Its chemical structure, featuring a phenyl group, a carbon-carbon double bond, and a formate ester functional group, dictates its reactivity and thermal properties.[1] Understanding the thermal stability of this compound is crucial for its application in products that are subjected to elevated temperatures during manufacturing, storage, or use. Thermal degradation can lead to the loss of desired sensory properties and the formation of potentially undesirable or harmful byproducts. This guide aims to provide a detailed technical overview of the expected thermal degradation of this compound and the experimental approaches to its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 250-254 °C[3][4]
Density 1.08 g/mL at 25 °C[3][4]
Refractive Index 1.553 at 20 °C[3][4]
Solubility Insoluble in water; soluble in organic solvents[4]

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] For this compound, TGA can determine the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It can identify thermal events such as melting, boiling, and decomposition, and quantify the enthalpy changes associated with these processes.[9] For this compound, DSC can be used to determine its melting point (if applicable at lower temperatures) and the exothermic or endothermic nature of its decomposition.

Table 2: Thermal Decomposition Data for Compounds Related to this compound

CompoundAnalytical MethodKey FindingsReference(s)
Sodium Formate TG-MSTwo-step weight loss at 430 °C and 570 °C.[10]
Cinnamaldehyde Py-GC-MSDecomposes at temperatures from 573 K to 1023 K.[2][5]

Degradation Products and Pathways

The thermal degradation of this compound is expected to proceed through the cleavage of its ester bond and reactions involving the cinnamyl and formate moieties. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[11][12]

Based on studies of analogous compounds, the expected degradation products of this compound are summarized in Table 3.

Table 3: Anticipated Thermal Degradation Products of this compound

Potential ProductOriginating MoietyRationale from Analogous CompoundsReference(s)
Styrene CinnamylIdentified as a major pyrolysis product of cinnamaldehyde.[2][5]
Toluene CinnamylIdentified as a pyrolysis product of cinnamaldehyde.[2]
Benzaldehyde CinnamylCommon oxidation product of 3-phenyl-2-propene compounds.[9]
Cinnamic Acid CinnamylOxidation product of cinnamaldehyde.[9]
Carbon Monoxide (CO) FormateDecomposition product of sodium formate.[10]
Carbon Dioxide (CO₂) FormateDecomposition product of sodium formate.[10]
Hydrogen (H₂) FormateDecomposition product of sodium formate.[10]
Proposed Degradation Pathway

A plausible thermal degradation pathway for this compound is initiated by the homolytic cleavage of the ester bond. This would generate a cinnamyl radical and a formate radical. The subsequent reactions of these radicals would lead to the formation of the observed degradation products.

G CinnamylFormate This compound CinnamylRadical Cinnamyl Radical CinnamylFormate->CinnamylRadical Thermal Cleavage FormateRadical Formate Radical CinnamylFormate->FormateRadical Thermal Cleavage Styrene Styrene CinnamylRadical->Styrene Rearrangement/ Fragmentation Toluene Toluene CinnamylRadical->Toluene Rearrangement/ Fragmentation Benzaldehyde Benzaldehyde CinnamylRadical->Benzaldehyde Rearrangement/ Fragmentation CO Carbon Monoxide FormateRadical->CO Decomposition CO2 Carbon Dioxide FormateRadical->CO2 Decomposition H2 Hydrogen FormateRadical->H2 Decomposition

Figure 1: Proposed thermal degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA) Protocol

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Program cluster_3 Data Analysis Prep1 Accurately weigh 5-10 mg of This compound into a TGA pan. Setup1 Place the sample pan in the TGA furnace. Prep1->Setup1 Setup2 Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. Setup1->Setup2 Program1 Equilibrate at 30 °C. Setup2->Program1 Program2 Heat from 30 °C to 600 °C at a heating rate of 10 °C/min. Program1->Program2 Analysis1 Plot mass loss (%) vs. temperature (°C). Program2->Analysis1 Analysis2 Determine onset decomposition temperature and peak decomposition temperature (from DTG curve). Analysis1->Analysis2

Figure 2: Experimental workflow for TGA analysis.

Protocol Details:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Pan: Alumina or platinum crucible.

  • Atmosphere: Nitrogen (or other inert gas) to prevent oxidation.

  • Heating Rate: A rate of 10 °C/min is standard, but multiple heating rates (e.g., 5, 10, 20 °C/min) can be used for kinetic studies.[13]

  • Data to Collect: Mass loss as a function of temperature, and the first derivative of the mass loss curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Program cluster_3 Data Analysis Prep1 Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Setup1 Place the sample pan and an empty reference pan in the DSC cell. Prep1->Setup1 Setup2 Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. Setup1->Setup2 Program1 Equilibrate at a sub-ambient temperature (e.g., -20 °C). Setup2->Program1 Program2 Heat from -20 °C to 300 °C at a heating rate of 10 °C/min. Program1->Program2 Analysis1 Plot heat flow (mW) vs. temperature (°C). Program2->Analysis1 Analysis2 Identify endothermic and exothermic peaks. Determine peak temperatures and enthalpy changes. Analysis1->Analysis2

Figure 3: Experimental workflow for DSC analysis.

Protocol Details:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Pan: Hermetically sealed aluminum pans to prevent volatilization before decomposition.

  • Atmosphere: Nitrogen or other inert gas.

  • Heating Rate: A rate of 10 °C/min is common.

  • Data to Collect: Heat flow as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

G cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 GC Separation cluster_3 MS Detection and Analysis Prep1 Place a small amount (e.g., 0.1-1.0 mg) of This compound into a pyrolysis sample cup. Pyro1 Introduce the sample into the pyrolyzer. Prep1->Pyro1 Pyro2 Heat rapidly to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (Helium). Pyro1->Pyro2 GC1 Transfer pyrolysis products to the GC column. Pyro2->GC1 GC2 Separate the components using a suitable temperature program (e.g., 40 °C hold for 2 min, then ramp to 280 °C at 10 °C/min). GC1->GC2 MS1 Detect eluting compounds with a mass spectrometer. GC2->MS1 MS2 Identify compounds by comparing mass spectra to a spectral library (e.g., NIST). MS1->MS2

Figure 4: Experimental workflow for Py-GC-MS analysis.

Protocol Details:

  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Pyrolysis Temperature: A range of temperatures can be investigated (e.g., 400-800 °C) to understand the temperature-dependence of degradation.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally suitable for separating aromatic and aliphatic compounds.

  • MS Ionization: Electron ionization (EI) at 70 eV is standard.

  • Data to Collect: Total ion chromatogram (TIC) and mass spectra of individual peaks.

Kinetic Analysis of Thermal Degradation

The kinetics of thermal degradation can be studied by performing TGA experiments at multiple heating rates.[8][14] Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, can be used to determine the activation energy (Ea) of the decomposition process as a function of the extent of conversion.[6] This provides valuable information on the complexity of the degradation mechanism.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is not extensively documented, a scientifically-grounded understanding of its behavior can be inferred from related compounds. This compound is expected to decompose at elevated temperatures, yielding a range of products derived from its cinnamyl and formate moieties, including styrene, toluene, carbon monoxide, and carbon dioxide. The analytical techniques of TGA, DSC, and Py-GC-MS are essential tools for the detailed characterization of its thermal properties. The experimental protocols and proposed degradation pathways presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the thermal stability of this compound and ensure its appropriate use in various applications. Further experimental studies are warranted to provide specific quantitative data for this compound.

References

A Comprehensive Technical Review of Cinnamyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cinnamyl formate (B1220265) is an organic ester known for its characteristic sweet, floral, and balsamic aroma.[1][2] It is a member of the cinnamyl derivatives group and is primarily utilized as a flavoring agent and fragrance ingredient in the food, cosmetic, and perfume industries.[1][3][4] This technical guide provides a comprehensive review of the existing research on cinnamyl formate, covering its physicochemical properties, synthesis methodologies, metabolic pathways, and toxicological profile. Detailed experimental protocols for synthesis and analysis are presented, alongside structured data tables for easy comparison. Visual diagrams of key processes are included to facilitate a deeper understanding of its chemical and biological behavior.

Physicochemical Properties

This compound, also known as 3-phenyl-2-propen-1-yl formate, is a colorless to pale yellow liquid.[4][5] It is characterized by a balsamic, fruity-floral scent and a bittersweet taste reminiscent of apple.[2][3] While miscible in ethanol, ether, chloroform, and most non-volatile oils, it is nearly insoluble in water.[4]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₀H₁₀O₂ [1][6]
Molecular Weight 162.19 g/mol [4]
CAS Number 104-65-4 [3][6]
Appearance Colorless to pale yellow liquid [1][4][5]
Odor Balsamic, fruity, floral, green, herbaceous [3][5]
Boiling Point 250-254 °C at 760 mmHg [3][4][5]
Density 1.077 - 1.082 g/mL at 25 °C [3][4][5]
Refractive Index 1.550 - 1.556 at 20 °C [3][4][5]
Flash Point > 100 °C (> 230 °F) [4][5]

| Solubility | Insoluble in water; soluble in organic solvents and oils. |[1][4] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of cinnamyl alcohol. Various methods have been reported, ranging from direct chemical catalysis to more modern enzymatic routes.

Chemical Synthesis

The most common preparation method is the direct esterification of cinnamyl alcohol with formic acid.[2][3] Another reported, though less economical, method involves the reaction of sodium formate with cinnamyl chloride.[4] A more recent protocol utilizes an N-heterocyclic carbene (NHC) catalyst for the formylation of cinnamyl alcohol.

Experimental Protocol: NHC-Catalyzed Synthesis of this compound

This protocol is adapted from a described N-heterocyclic carbene-catalyzed formylation.[3]

  • Preparation: To a flame-dried flask equipped with a stir bar and activated molecular sieves, add IMes-HCl (A1-HCl, 6.8 mg, 0.02 mmol) and toluene (B28343) (2 mL) under an inert atmosphere.

  • Activation: Slowly add a 0.5 M toluene solution of KHMDS (0.04 mL) to the stirring suspension and continue stirring for 15 minutes.

  • Reaction: Add a toluene (2 mL) solution of cinnamyl alcohol (1 mmol) and methyl formate (600 mg, 10 mmol).

  • Incubation: Seal the flask and heat the reaction for 16 hours at 45 °C.

  • Purification: Upon completion, the crude product is directly sampled onto a silica (B1680970) gel column for purification to yield this compound.[3]

G Diagram 1: General Chemical Synthesis Workflow cluster_reactants Reactants cluster_process Process Cinnamyl Alcohol Cinnamyl Alcohol Reaction Esterification Reaction (with Catalyst) Cinnamyl Alcohol->Reaction Formylating Agent Formic Acid or Methyl Formate Formylating Agent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product This compound This compound Purification->this compound

Diagram 1: General Chemical Synthesis Workflow
Potential Enzymatic Synthesis

While specific protocols for this compound are not detailed in the reviewed literature, the enzymatic synthesis of related esters like cinnamyl acetate (B1210297) and other formate esters is well-documented.[7][8] Lipases, particularly immobilized forms like Novozym 435, are effective catalysts for esterification under mild conditions, offering a greener alternative to chemical methods.[7][8]

Experimental Protocol: Generalized Enzymatic Esterification

This generalized protocol is based on methodologies for similar short-chain esters.[7]

  • Setup: In a reaction vessel, combine cinnamyl alcohol and formic acid. A molar excess of the alcohol may be required to drive the reaction.

  • Solvent: Add a suitable organic solvent (e.g., n-heptane or 1,2-dichloroethane) to the mixture.

  • Catalyst: Add an immobilized lipase, such as Novozym 435 (e.g., at a concentration of 15 g/L).

  • Incubation: Incubate the mixture at an optimized temperature (e.g., 40 °C) with continuous stirring in a shaking incubator.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction, the enzyme can be filtered off for reuse. The solvent is removed under reduced pressure, and the product is purified as necessary.

Biological Activity and Metabolism

Metabolism and Pharmacokinetics

This compound is part of the cinnamyl derivatives group evaluated by the Flavor and Extract Manufacturers Association (FEMA) and is Generally Recognized as Safe (GRAS) for its use as a flavoring agent.[9][10] Like other cinnamyl esters, it is expected to be rapidly hydrolyzed in the body by esterase enzymes into its constituent parts: cinnamyl alcohol and formic acid.[3][9] Cinnamyl alcohol is then readily oxidized by alcohol dehydrogenase (ADH) to cinnamaldehyde, which is further oxidized by aldehyde dehydrogenase (ALDH) to cinnamic acid.[9]

G Diagram 2: Metabolic Pathway of this compound This compound This compound Cinnamyl Alcohol Cinnamyl Alcohol This compound->Cinnamyl Alcohol Hydrolysis (Esterases) Formic Acid Formic Acid This compound->Formic Acid Hydrolysis (Esterases) Cinnamaldehyde Cinnamaldehyde Cinnamyl Alcohol->Cinnamaldehyde Oxidation (ADH) Cinnamic Acid Cinnamic Acid Cinnamaldehyde->Cinnamic Acid Oxidation (ALDH)

Diagram 2: Metabolic Pathway of this compound
Toxicology

The toxicological profile of this compound has been evaluated, indicating low acute toxicity. A toxicologic and dermatologic review concluded it is safe for use as a fragrance ingredient.[11]

Table 2: Toxicological Data for this compound

Test Species Route Value Reference(s)
Acute Oral Toxicity (LD₅₀) Rat Oral 2.9 g/kg (range 2.38-3.54 g/kg) [4][9]
Acute Dermal Toxicity (LD₅₀) Rabbit Dermal > 5 g/kg [4]

| Skin Irritation | Human | Dermal | No irritation or sensitization (4% solution) |[5] |

Experimental Protocol: General Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a generalized representation based on modern guidelines, similar to those used for related compounds like cinnamyl cinnamate.[10]

  • Animal Selection: Use a small number of female rats (e.g., 5 animals). Fast the animals overnight before dosing.

  • Dose Preparation: Prepare the test substance (this compound) as a solution or suspension in an appropriate vehicle (e.g., corn oil).

  • Dosing: Administer a single dose by oral gavage. A starting dose is selected based on available data.

  • Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and then daily for a total of 14 days.

  • Data Collection: Record all signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weights before dosing and at least weekly thereafter.

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. The LD₅₀ value is estimated based on the pattern of outcomes (survival or death).

Other Potential Bioactivities

While direct research into the specific antimicrobial or antioxidant activities of this compound is limited, studies on its parent compounds and related esters provide valuable insights. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[12][13][14] Esterification of cinnamic acid has been shown to enhance its antimicrobial and antioxidant potential, often attributed to increased lipophilicity which facilitates passage through microbial cell membranes.[12][13] Therefore, it is plausible that this compound may exhibit similar bioactivities, representing a promising area for future investigation.

Analytical Methodologies

The quantification and identification of this compound in various matrices, such as food or cosmetic products, are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation of volatile compounds and their subsequent identification based on their mass spectrum.

Experimental Protocol: Generalized Quantification by GC-MS

This protocol is adapted from a method for analyzing a related compound, cinnamyl cinnamate, in a beverage matrix.[10]

  • Sample Preparation:

    • For a liquid sample (e.g., beverage), degas if necessary.

    • Perform a liquid-liquid extraction by mixing the sample (e.g., 50 mL) with an organic solvent like dichloromethane (B109758) (e.g., 50 mL) in a separatory funnel.

    • Shake vigorously and allow the layers to separate. Collect the organic layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of the solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).

    • Filter the extract and concentrate it to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Transfer the concentrated extract to a GC vial.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Run the analysis using an appropriate temperature program and acquire data in Selected Ion Monitoring (SIM) mode using characteristic ions for this compound.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the standards using the same GC-MS method to create a calibration curve.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

G Diagram 3: General Analytical Workflow Sample Matrix Sample (Food, Cosmetic, etc.) Extraction Liquid-Liquid Extraction Sample Matrix->Extraction Concentration Drying & Concentration Extraction->Concentration Organic Extract Analysis GC-MS Analysis Concentration->Analysis Concentrated Sample Quantification Data Processing & Quantification Analysis->Quantification

Diagram 3: General Analytical Workflow

Conclusion and Future Directions

This compound is a well-characterized fragrance and flavor ingredient with a strong safety profile. Its synthesis is straightforward, and established analytical methods exist for its detection. The primary body of research has focused on its use in consumer products, with comprehensive toxicological data supporting its GRAS status. However, there is a notable gap in the literature concerning its specific biological activities beyond flavor and aroma. Given that related cinnamic acid esters exhibit significant antimicrobial and antioxidant properties, future research should be directed towards a systematic in vitro and in vivo evaluation of this compound's potential therapeutic effects. Such studies could uncover new applications for this compound in the pharmaceutical and drug development sectors.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Cinnamyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl formate (B1220265) is an ester that possesses a characteristic fruity, balsamic odor, making it a valuable ingredient in the fragrance and flavor industries. Beyond its organoleptic properties, the synthesis of cinnamyl formate serves as a fundamental example of esterification, a crucial reaction in organic and medicinal chemistry. These notes provide detailed protocols for the laboratory-scale synthesis of this compound from cinnamyl alcohol, focusing on the widely used Fischer-Speier esterification method. Alternative synthetic strategies are also briefly discussed. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Synthesis Overview

The primary and most direct method for synthesizing this compound is the Fischer esterification of cinnamyl alcohol with formic acid, catalyzed by a strong acid such as sulfuric acid.[1][2] This equilibrium reaction is typically driven towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[2][3]

Reaction Scheme:

Alternative methods, though less common for this specific ester, include the use of more reactive formic acid derivatives or enzymatic catalysis.

Experimental Protocols

Protocol 1: Fischer Esterification of Cinnamyl Alcohol with Formic Acid

This protocol details the synthesis of this compound using a strong acid catalyst.

Materials:

  • Cinnamyl alcohol

  • Formic acid (88-98%)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cinnamyl alcohol and an excess of formic acid.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[3] The reaction temperature should be maintained for a period sufficient to reach equilibrium, typically 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing diethyl ether or dichloromethane and deionized water.

    • Gently shake the funnel, venting frequently to release any pressure.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.[4]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and collect the filtrate.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.[4]

  • Purification:

    • Distillation: Purify the crude product by vacuum distillation. Collect the fraction at the appropriate boiling point.

    • Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica (B1680970) gel.[5]

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Cinnamyl Alcohol134.181.044258
Formic Acid46.031.22100.8
This compound162.19~1.08~250

Table 2: Typical Reaction Parameters and Expected Yield

ParameterValue
Reactant Molar Ratio (Alcohol:Acid)1 : 1.5 to 1 : 3
Catalyst Loading (H₂SO₄)1-2% (mol/mol of limiting reagent)
Reaction TemperatureReflux Temperature of the Mixture
Reaction Time1 - 3 hours
Expected Yield60 - 80% (post-purification)

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic peaks for the cinnamyl and formate protons. The protons of the cinnamyl group will appear in the aromatic, vinylic, and allylic regions. The formate proton will be a singlet in the downfield region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the vinylic carbons, and the methylene (B1212753) carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ester functional group, typically in the range of 1720-1740 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and to confirm the molecular weight of the product.

Visualizations

Diagram 1: Fischer Esterification Reaction Pathway

Fischer_Esterification Fischer Esterification of Cinnamyl Alcohol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Cinnamyl_Alcohol Cinnamyl Alcohol Reaction_Mixture Reaction Mixture Cinnamyl_Alcohol->Reaction_Mixture Formic_Acid Formic Acid Formic_Acid->Reaction_Mixture Catalyst H₂SO₄ (catalyst) Catalyst->Reaction_Mixture Heat Reflux Heat->Reaction_Mixture Cinnamyl_Formate This compound Reaction_Mixture->Cinnamyl_Formate Water Water Reaction_Mixture->Water

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow for Synthesis and Purification

Workflow Experimental Workflow Start Start Reactants Combine Cinnamyl Alcohol, Formic Acid, and H₂SO₄ Start->Reactants Reflux Reflux Reaction Mixture Reactants->Reflux Workup Aqueous Work-up (Extraction and Washing) Reflux->Workup Drying Dry Organic Layer Workup->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Purification Purification (Distillation or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, IR, GC-MS) Pure_Product->Characterization End End Characterization->End

Caption: Workflow for this compound synthesis and purification.

References

Application Notes and Protocols for the Esterification of Cinnamyl Alcohol with Formic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl formate (B1220265), an ester prized for its characteristic sweet, balsamic, and fruity aroma, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. Its synthesis is typically achieved through the esterification of cinnamyl alcohol with formic acid. This document provides detailed application notes and a comprehensive protocol for this reaction, focusing on the widely used Fischer-Speier esterification method. The information presented herein is intended to guide researchers in the successful synthesis, purification, and characterization of cinnamyl formate.

Reaction Principle and Stoichiometry

The synthesis of this compound from cinnamyl alcohol and formic acid is a reversible acid-catalyzed esterification reaction, commonly known as Fischer esterification. The reaction involves the protonation of the formic acid carbonyl group, followed by nucleophilic attack by the cinnamyl alcohol, and subsequent dehydration to yield the ester.[1][2] To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants (typically the less expensive one, in this case, formic acid) or to remove the water formed during the reaction.[1]

Reaction:

Cinnamyl Alcohol + Formic Acid ⇌ this compound + Water

Chemical Structures:

  • Cinnamyl Alcohol: C₉H₁₀O

  • Formic Acid: CH₂O₂

  • This compound: C₁₀H₁₀O₂[3]

Data Presentation

While a specific high-yield protocol for the direct esterification of cinnamyl alcohol with formic acid is not extensively detailed in the available literature, the following table summarizes typical physical and chemical properties of the resulting product, this compound. It should be noted that direct esterification without a strong acid catalyst is reported to result in low yields and poor product quality.[4]

ParameterValueReference(s)
Molecular Formula C₁₀H₁₀O₂[3]
Molecular Weight 162.19 g/mol [5]
Appearance Colorless to pale yellow liquid[4]
Odor Sweet, balsamic, fruity, green, herbaceous[6]
Boiling Point 250-254 °C[5]
Density 1.077-1.082 g/mL at 25 °C[6]
Refractive Index 1.550-1.556 at 20 °C[6]
Solubility Insoluble in water; soluble in alcohols and oils.[4]

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound via Fischer esterification, based on established procedures for similar primary alcohols. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials and Equipment
  • Cinnamyl alcohol (Reagent grade)

  • Formic acid (≥95%)

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Rotary evaporator

  • Distillation apparatus (for purification)

  • TLC plates and developing chamber

  • NMR spectrometer for product characterization

Experimental Procedure

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cinnamyl alcohol and an excess of formic acid (e.g., a 2 to 5 molar equivalent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reaction volume) to the stirring mixture. Caution: The addition of sulfuric acid is exothermic.

2. Reaction:

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will depend on the boiling point of the formic acid.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate. The disappearance of the cinnamyl alcohol spot and the appearance of a new, less polar spot corresponding to this compound indicates the reaction is proceeding.

  • Continue refluxing until the reaction is deemed complete by TLC analysis (typically several hours).

3. Work-up:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

  • Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid; Caution: CO₂ evolution may occur), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

4. Purification:

  • The crude product can be purified by vacuum distillation.[4] Collect the fraction that distills at the boiling point of this compound (approximately 250-254 °C at atmospheric pressure, but lower under vacuum).

5. Characterization:

  • The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, such as ¹H NMR and ¹³C NMR.

Predicted Spectroscopic Data
  • ¹H NMR (Predicted):

    • Formyl proton (O-CH=O): ~8.1 ppm (singlet)

    • Aromatic protons (C₆H₅): ~7.2-7.4 ppm (multiplet)

    • Vinylic protons (-CH=CH-): ~6.3-6.7 ppm (multiplets)

    • Methylene protons (-CH₂-O): ~4.8 ppm (doublet)

  • ¹³C NMR (Predicted):

    • Carbonyl carbon (C=O): ~161 ppm

    • Aromatic carbons: ~126-136 ppm

    • Vinylic carbons: ~123-134 ppm

    • Methylene carbon (-CH₂-O): ~65 ppm

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification Reactants Cinnamyl Alcohol + Formic Acid Protonation Protonation of Formic Acid Reactants->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Cinnamyl Alcohol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Dehydration Elimination of Water Proton_Transfer->Dehydration Deprotonation Deprotonation Dehydration->Deprotonation - H2O Product This compound + Water Deprotonation->Product - H+ Experimental_Workflow Start Start Mix Mix Cinnamyl Alcohol, Formic Acid, and Catalyst Start->Mix Reflux Heat to Reflux Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Work-up (Extraction and Washing) Monitor->Workup Complete Purify Purification (Vacuum Distillation) Workup->Purify Characterize Characterization (NMR, etc.) Purify->Characterize End End Characterize->End

References

Enzymatic Synthesis of Cinnamyl Formate Using Lipase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of cinnamyl formate (B1220265), a valuable flavor and fragrance agent. The synthesis is achieved through the lipase-catalyzed esterification or transesterification of cinnamyl alcohol. Lipases, particularly immobilized forms like Novozym 435, offer a green and efficient alternative to traditional chemical synthesis, operating under mild conditions with high selectivity.[1][2][3] This protocol outlines the optimization of reaction parameters, the synthesis procedure, and methods for purification and characterization of the final product.

Introduction

Cinnamyl formate is an aromatic ester known for its characteristic balsamic, green, and herbaceous odor, finding applications in the food, cosmetic, and pharmaceutical industries.[4] Enzymatic synthesis of flavor esters using lipases has gained significant attention due to its numerous advantages over chemical methods, including mild reaction conditions, high specificity, reduced byproducts, and environmental friendliness.[1][2] Lipases, such as those from Candida antarctica (e.g., Novozym 435), are effective biocatalysts for esterification and transesterification reactions in non-aqueous media.[3][5] This document details a protocol for the synthesis of this compound, drawing upon established methodologies for similar cinnamyl and formate esters.

Principle of Synthesis

The enzymatic synthesis of this compound can be achieved through two primary lipase-catalyzed reactions:

  • Esterification: The direct reaction of cinnamyl alcohol with formic acid.

  • Transesterification: The reaction of cinnamyl alcohol with a formate ester, such as ethyl formate or vinyl formate, which acts as the acyl donor.

The reaction mechanism for lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism, which may involve inhibition by the alcohol substrate.[5][6]

Experimental Protocols

Materials and Equipment
  • Enzyme: Immobilized lipase (B570770) (e.g., Novozym 435, from Candida antarctica lipase B)

  • Substrates:

    • Cinnamyl alcohol

    • Formic acid (for esterification) or a suitable acyl donor like ethyl formate (for transesterification)

  • Solvent (optional): A non-polar organic solvent such as hexane (B92381) or a solvent-free system can be used.[5][6]

  • Molecular Sieves (optional): To remove water produced during esterification.

  • Reaction Vessel: Jacketed glass reactor or shaker flask.

  • Temperature Control: Water bath or incubator shaker.

  • Agitation: Magnetic stirrer or orbital shaker.

  • Purification: Silica (B1680970) gel for column chromatography.

  • Analytical Equipment: Gas chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectrometer.

General Workflow for this compound Synthesis

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Prepare Reactants: Cinnamyl Alcohol, Acyl Donor/Formic Acid, Solvent (optional) reaction Add Immobilized Lipase to Reactant Mixture prep->reaction incubation Incubate with Agitation at Optimal Temperature reaction->incubation monitoring Monitor Reaction Progress (e.g., via GC/TLC) incubation->monitoring monitoring->incubation Continue until completion filtration Filter to Remove Immobilized Enzyme monitoring->filtration extraction Solvent Extraction & Washing filtration->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (GC, NMR, etc.) purification->characterization

Caption: General workflow for the enzymatic synthesis of this compound.

Protocol 1: Synthesis via Esterification
  • Reaction Setup: In a sealed flask, combine cinnamyl alcohol and formic acid. A typical starting molar ratio is 1:1 to 1:3 (cinnamyl alcohol to formic acid).[7] A solvent-free system can be employed.

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme loading is 2% (w/w) of the total substrate weight.[6]

  • Incubation: Incubate the mixture at a controlled temperature, for instance, 50-60°C, with constant agitation (e.g., 200-250 rpm).[6][7]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Termination and Work-up: Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.[6]

  • Purification: The crude product can be purified by silica gel column chromatography.

Protocol 2: Synthesis via Transesterification
  • Reaction Setup: In a sealed flask, dissolve cinnamyl alcohol in an excess of the acyl donor, such as ethyl formate. The acyl donor can also serve as the solvent. A molar ratio of 1:15 (cinnamyl alcohol to ethyl acetate (B1210297) has been used for cinnamyl acetate synthesis) is a potential starting point.[5][8]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a concentration of approximately 2.5 g/L.[5][8]

  • Incubation: Incubate the reaction mixture at a moderate temperature, for example, 40°C, with agitation.[5][8]

  • Monitoring: Track the formation of this compound over time using GC.

  • Termination and Work-up: After achieving high conversion (e.g., after 3-12 hours), filter out the enzyme.[5][6]

  • Purification: Remove the excess acyl donor under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize typical ranges for key reaction parameters based on studies of similar enzymatic ester syntheses. These should be optimized for the specific synthesis of this compound.

Table 1: Effect of Enzyme Concentration on Product Conversion

Enzyme Concentration (g/L or % w/w)Reported Conversion (%)Reference Ester
5 g/L33.23Octyl Formate[1]
10 g/L65.64Octyl Formate[1]
15 g/L70.55Octyl Formate[1]
20 g/L65.49Octyl Formate[1]
2% (w/w)~90Cinnamyl Butyrate[6]

Note: Conversion rates are dependent on other reaction conditions.

Table 2: Effect of Molar Ratio of Substrates on Product Conversion

Molar Ratio (Alcohol:Acyl Donor/Acid)Reported Conversion (%)Reference Ester
1:1 (Butyric Acid:Cinnamyl Alcohol)Lower ConversionCinnamyl Butyrate[6]
1:2 (Butyric Acid:Cinnamyl Alcohol)90Cinnamyl Butyrate[6]
1:7 (Formic Acid:Octanol)High ConversionOctyl Formate[1][9]
1:15 (Cinnamyl Alcohol:Ethyl Acetate)90.06Cinnamyl Acetate[5][8]

Table 3: Effect of Temperature on Product Conversion

Temperature (°C)Reported Conversion (%)Reference Ester
20Lower ConversionOctyl Formate[1]
30Moderate ConversionOctyl Formate[1]
4096.51 (Optimal)Octyl Formate[1][9]
4090.06Cinnamyl Acetate[5][8]
5090Cinnamyl Butyrate[6]
6087.89Cinnamyl Propionate[7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): To determine the conversion of reactants and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound. Expected proton (¹H) NMR signals would correspond to the formate proton, the protons of the cinnamyl group (alkenic and methylene), and the aromatic protons.

Logical Pathway for Parameter Optimization

G start Define Synthesis Route (Esterification or Transesterification) enzyme Select Lipase (e.g., Novozym 435) start->enzyme ratio Optimize Molar Ratio (Alcohol:Acyl Donor) enzyme->ratio concentration Optimize Enzyme Concentration ratio->concentration temp Optimize Reaction Temperature concentration->temp time Determine Optimal Reaction Time temp->time solvent Evaluate Effect of Solvent (optional) time->solvent end Final Optimized Protocol solvent->end

Caption: Logical workflow for optimizing reaction parameters.

Conclusion

The enzymatic synthesis of this compound using lipases presents a highly efficient, selective, and environmentally benign method for the production of this important aroma compound. By systematically optimizing key reaction parameters such as enzyme choice, substrate molar ratio, temperature, and enzyme concentration, high conversion rates can be achieved. The protocols and data presented here provide a solid foundation for researchers and professionals to develop and implement this biocatalytic process.

References

Application Notes: Biocatalytic Production of Cinnamyl Esters in Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl esters are valuable compounds widely utilized in the food, cosmetic, and pharmaceutical industries as flavoring and fragrance agents.[1] Traditional chemical synthesis of these esters often involves harsh reaction conditions, corrosive catalysts, and the formation of unwanted byproducts.[2] Biocatalytic synthesis using lipases in non-aqueous media presents a green and highly efficient alternative, offering high selectivity, mild reaction conditions, and simplified product purification.[3][4] Lipases, particularly in their immobilized form, can effectively catalyze esterification and transesterification reactions in organic solvents or solvent-free systems to produce cinnamyl esters with high yields.[5][6]

Principle of Biocatalytic Esterification and Transesterification

In non-aqueous environments, the thermodynamic equilibrium of lipase-catalyzed reactions shifts from hydrolysis to synthesis. This allows for two primary routes to cinnamyl ester production:

  • Direct Esterification: The reaction between cinnamyl alcohol and a carboxylic acid.

  • Transesterification (Alcoholysis): The reaction of cinnamyl alcohol with an acyl donor, typically an ester such as vinyl acetate (B1210297) or ethyl acetate.[7]

The transesterification reaction, particularly with vinyl esters, is often favored as it is practically irreversible due to the tautomerization of the leaving group (vinyl alcohol) to acetaldehyde. Lipase-catalyzed transesterification frequently follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor to form a stable acyl-enzyme intermediate, followed by reaction with the alcohol to yield the final ester product and regenerate the free enzyme.[3][7]

Advantages of Non-Aqueous Media

The use of non-aqueous media in biocatalysis offers several key advantages:

  • Shifting Reaction Equilibrium: Suppresses water-dependent side reactions like hydrolysis, thereby favoring ester synthesis.

  • Increased Substrate Solubility: Enhances the solubility of non-polar substrates, such as cinnamyl alcohol and long-chain fatty acids.

  • Enzyme Stability: Immobilized lipases often exhibit enhanced stability and reusability in organic solvents.[5]

  • Ease of Product Recovery: Simplifies downstream processing as the product is in a non-aqueous phase.

  • Green Chemistry: Solvent-free systems, where one of the reactants acts as the solvent, provide an environmentally friendly approach.[7]

Key Parameters for Optimization

The efficiency of biocatalytic cinnamyl ester production is influenced by several critical parameters:

  • Enzyme Selection: Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are widely reported to exhibit high activity and stability.[5]

  • Solvent Choice: The polarity of the organic solvent can significantly impact enzyme activity. Hydrophobic solvents like n-hexane, cyclohexane, and isooctane (B107328) are generally preferred.[5]

  • Acyl Donor: For transesterification, the choice of acyl donor affects the reaction rate and final conversion.

  • Substrate Molar Ratio: Optimizing the molar ratio of the acyl donor to cinnamyl alcohol is crucial to maximize conversion and avoid substrate inhibition.[7]

  • Temperature: Reaction temperature affects both enzyme activity and stability. Optimal temperatures typically range from 40°C to 60°C.[5][8]

  • Enzyme Loading: The concentration of the biocatalyst influences the reaction rate.[5]

  • Water Activity: While the reaction is conducted in non-aqueous media, a minimal amount of water is essential for maintaining the catalytic activity of the lipase.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of Cinnamyl Acetate via Transesterification in a Solvent-Free System

This protocol is adapted from a study on the synthesis of cinnamyl acetate using immobilized lipase in a system where ethyl acetate serves as both the acyl donor and the solvent.[7]

Materials:

  • Cinnamyl alcohol

  • Ethyl acetate

  • Immobilized lipase (e.g., Novozym 435)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Combine cinnamyl alcohol and ethyl acetate in a reaction vessel at a molar ratio of 1:15.

  • Add the immobilized lipase, Novozym 435, to the mixture at a loading of 2.67 g/L.[7]

  • Seal the vessel and place it in a shaking incubator or on a magnetic stirrer set to 40°C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of cinnamyl alcohol.

  • Upon reaching the desired conversion (e.g., >90%), stop the reaction by filtering to remove the immobilized enzyme.[7] The enzyme can be washed with solvent and reused.

  • The product, cinnamyl acetate, can be purified from the reaction mixture by techniques such as vacuum distillation to remove excess ethyl acetate.

Protocol 2: Enzymatic Esterification of Cinnamic Acid and Cinnamyl Alcohol

This protocol describes the synthesis of cinnamyl cinnamate (B1238496) using an immobilized lipase in an organic solvent.[6]

Materials:

  • Cinnamic acid

  • Cinnamyl alcohol

  • Immobilized lipase (e.g., Lipozyme TLIM or Novozym 435)

  • n-heptane (or other suitable organic solvent like isooctane)[6][9]

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment for monitoring (e.g., TLC or HPLC)

Procedure:

  • In a reaction vessel, dissolve cinnamic acid and cinnamyl alcohol in n-heptane. A molar ratio of 1:3 (cinnamic acid to cinnamyl alcohol) is suggested.[6]

  • Add the immobilized lipase to the reaction mixture (e.g., 4.4 mg/mL).[6]

  • Incubate the mixture at an optimized temperature, for instance, 59°C, with continuous stirring for up to 32 hours.[6]

  • Monitor the formation of cinnamyl cinnamate using TLC or HPLC.

  • Once the reaction is complete, recover the immobilized enzyme by filtration.

  • The solvent can be removed under reduced pressure, and the crude product can be purified using column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cinnamyl Acetate Synthesis

ParameterTransesterification (Ethyl Acetate)[7]Transesterification (Vinyl Acetate)[5]
Enzyme Novozym 435Novozym 435
Acyl Donor Ethyl AcetateVinyl Acetate
Solvent Solvent-freen-Hexane
Substrate Ratio 15:1 (Ethyl Acetate:Cinnamyl Alcohol)Not specified, optimization required
Enzyme Loading 2.67 g/LNot specified, optimization required
Temperature 40°C40°C
Reaction Time 3 hours1 hour
Conversion 90.06%96%

Table 2: Influence of Solvents on Cinnamyl Alcohol Conversion

SolventConversion Rate (%)[5]
n-HexaneHighest
n-HeptaneHigh
CyclohexaneHigh
TolueneHigh
IsooctaneHigh

Note: Specific conversion percentages were not provided in the source, but relative performance was indicated.

Visualizations

experimental_workflow Experimental Workflow for Biocatalytic Cinnamyl Ester Synthesis start Start reactants Prepare Reactants (Cinnamyl Alcohol, Acyl Donor/Acid) start->reactants solvent Add Non-Aqueous Solvent (e.g., n-Hexane or Solvent-Free) reactants->solvent enzyme Add Immobilized Lipase (e.g., Novozym 435) solvent->enzyme reaction Incubate under Optimized Conditions (Temperature, Stirring) enzyme->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor monitor->reaction Continue Reaction separation Separate Enzyme from Mixture (Filtration) monitor->separation Reaction Complete purification Purify Cinnamyl Ester (Distillation/Chromatography) separation->purification reuse Wash and Reuse Enzyme separation->reuse product Final Product: Cinnamyl Ester purification->product

Caption: Workflow for enzymatic synthesis of cinnamyl esters.

ping_pong_mechanism Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Transesterification E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E->E_Acyl Acylation p2 E->p2 E_Acyl->E Alcoholysis p1 E_Acyl->p1 Deacylation AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->p1 Alcohol1 Leaving Alcohol (e.g., Vinyl Alcohol) CinnamylAlcohol Cinnamyl Alcohol CinnamylAlcohol->p2 CinnamylEster Cinnamyl Ester p1->E p1->Alcohol1 p2->E_Acyl p2->CinnamylEster

Caption: Lipase-catalyzed transesterification mechanism.

References

Application Note: Quantitative Analysis of Cinnamyl Formate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl formate (B1220265) (C₁₀H₁₀O₂) is an ester known for its characteristic balsamic, fruity, and floral aroma, reminiscent of apple and cinnamon.[1] It is utilized in the fragrance and flavor industries and may be present as a minor or trace component in various essential oils.[2] The accurate and sensitive quantification of cinnamyl formate is crucial for the quality control of essential oils, for ensuring the consistency of fragrance and flavor profiles, and for research into the bioactivity of individual essential oil constituents.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like essential oils.[3] Its high resolution and sensitivity make it ideal for analyzing minor components such as this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound in essential oils.

Data Presentation

The concentration of this compound in essential oils can be highly variable and is often present at trace levels. The following table provides a hypothetical representation of quantitative data for this compound in different essential oil samples to illustrate how results can be structured for comparative analysis.

Table 1: Hypothetical Quantitative Data for this compound in Various Essential Oil Samples

Essential Oil SamplePlant PartGeographic OriginThis compound Concentration (µg/mL)Relative Percentage (%)*
Cinnamon Bark Oil (Sample A)BarkSri Lanka1.250.01
Cinnamon Leaf Oil (Sample B)LeafIndia0.80< 0.01
Cassia Oil (Sample C)BarkChinaNot Detected-
Hyacinth Absolute (Sample D)FlowerNetherlands5.700.05
Styrax Resinoid (Sample E)ResinHonduras2.150.02

*Relative percentage is calculated based on the total integrated peak area of the chromatogram.

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound in essential oils using GC-MS.

3.1. Materials and Reagents

  • Essential Oil Samples: As required for analysis.

  • This compound Standard: Analytical grade, purity ≥98%.

  • Solvent: Hexane or Ethyl Acetate, HPLC or GC grade.

  • Internal Standard (IS): (Optional, but recommended for accurate quantification) e.g., Tetradecane or a suitable stable compound not present in the essential oil.

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Micropipettes and Syringes.

3.2. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the solvent. If using an internal standard, add a constant concentration of IS to each calibration standard.

  • Sample Preparation: Dilute the essential oil sample in the solvent. A typical dilution is 1:100 (v/v) to avoid column overload and matrix effects. For a 1:100 dilution, add 10 µL of the essential oil to 990 µL of the solvent. Vortex for 30 seconds. If using an internal standard, add the same constant concentration of IS as in the calibration standards to the diluted sample.

3.3. GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system, such as an Agilent GC-MSD, but can be adapted for other systems.

Table 2: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio 50:1 or as optimized)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 60 °C (hold for 2 min), ramp at 5 °C/min to 240 °C (hold for 5 min)
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range40-350 amu
Solvent Delay3 minutes

3.4. Data Analysis and Quantification

  • Compound Identification: Identify the this compound peak in the total ion chromatogram (TIC) of the sample by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of this compound will show characteristic fragment ions.

  • Kovats Retention Index (RI): For enhanced identification confidence, calculate the Kovats RI of the peak of interest and compare it to known values. This requires running a series of n-alkanes under the same chromatographic conditions.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of this compound (or the ratio of the peak area of this compound to the peak area of the internal standard) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the prepared sample by interpolating its peak area (or area ratio) on the calibration curve.

    • Calculate the final concentration in the original essential oil by applying the dilution factor.

Visualization

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound in essential oils.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard This compound Standard StockSolution Prepare Stock Solution Standard->StockSolution Solvent Solvent (e.g., Hexane) Solvent->StockSolution SampleDilution Dilute Essential Oil Sample Solvent->SampleDilution EssentialOil Essential Oil Sample EssentialOil->SampleDilution CalibrationStandards Prepare Calibration Standards StockSolution->CalibrationStandards Injection Inject Sample/Standard CalibrationStandards->Injection CalibrationCurve Generate Calibration Curve CalibrationStandards->CalibrationCurve SampleDilution->Injection GCMS GC-MS Instrument Separation Chromatographic Separation GCMS->Separation Injection->GCMS Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition PeakIntegration Peak Identification & Integration DataAcquisition->PeakIntegration PeakIntegration->CalibrationCurve Quantification Quantify this compound PeakIntegration->Quantification CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

4.2. Logical Relationship for Method Development

The selection of appropriate analytical parameters is crucial for accurate results. The following diagram outlines the logical considerations for developing a robust GC-MS method.

Method_Development_Logic start Start: Analyze this compound in Essential Oil analyte_properties Consider Analyte Properties (Volatility, Polarity) start->analyte_properties column_selection Select GC Column (e.g., DB-5ms for medium polarity) analyte_properties->column_selection sample_prep Optimize Sample Preparation (Dilution Factor) analyte_properties->sample_prep temp_program Optimize Oven Temperature Program (for separation from matrix) column_selection->temp_program ms_params Set MS Parameters (Scan Range, Ionization Energy) temp_program->ms_params validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) ms_params->validation sample_prep->validation end Final Protocol validation->end

Caption: Logical steps for GC-MS method development.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound in essential oils using GC-MS. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to accurately determine the concentration of this important flavor and fragrance compound, ensuring product quality and facilitating further research. The high sensitivity and specificity of GC-MS make it the ideal technique for the analysis of both major and minor constituents of essential oils.

References

Application Note: A Robust HPLC Method for the Quantification of Cinnamyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl formate (B1220265) is an ester valued for its aromatic properties, finding application in the fragrance and flavor industries. Accurate and reliable quantification of cinnamyl formate is crucial for quality control, formulation development, and stability testing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed for the precise quantification of this compound. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and reliable technique in analytical laboratories.[1][2] This document provides a comprehensive protocol, including system suitability, sample preparation, and method validation parameters, to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.

Key Experimental Protocols

HPLC System and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The separation is achieved on a C18 reversed-phase column, which is a common choice for separating moderately non-polar compounds like this compound.[1][2] The mobile phase consists of a mixture of acetonitrile (B52724) and water, providing good resolution and peak shape.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 275 nm

  • Run Time: 10 minutes

Preparation of Standard and Sample Solutions

Accurate preparation of standards and samples is critical for reliable quantification.[3]

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.[4] The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5][6]

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in the table below.

Data Presentation

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Specificity No interference from blank
Retention Time Approximately 5.2 min

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation (Acetonitrile:Water 60:40) D HPLC System Equilibration A->D B Standard Solution Preparation (1-100 µg/mL) E Inject Standards & Sample B->E C Sample Preparation (Dissolution & Filtration) C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification of this compound H->I

Caption: Workflow for the quantification of this compound using HPLC.

HPLC_Parameters cluster_instrument Instrumental Parameters cluster_analyte Analyte Properties cluster_output Performance Column Stationary Phase (C18) Resolution Resolution Column->Resolution MobilePhase Mobile Phase (ACN:H2O) RetentionTime Retention Time MobilePhase->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime Detection UV Detection PeakShape Peak Shape Detection->PeakShape Polarity Polarity Polarity->RetentionTime UVAbsorbance UV Absorbance UVAbsorbance->Detection Quantification Quantification Resolution->Quantification RetentionTime->Quantification PeakShape->Quantification

Caption: Key parameters influencing HPLC separation of this compound.

References

Application Notes and Protocols for the Use of Cinnamyl Formate as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl formate (B1220265) is an ester known for its characteristic balsamic and spicy aroma, finding use in the fragrance and flavor industries. In biochemical research, its ester linkage makes it a potential substrate for hydrolytic enzymes such as esterases and lipases. The enzymatic hydrolysis of cinnamyl formate yields cinnamyl alcohol and formic acid. The quantification of either of these products can be used to determine the activity of the enzyme.

These application notes provide protocols for two distinct enzyme assay methodologies utilizing this compound as a substrate. The first protocol details the quantification of released formate using a coupled enzymatic reaction with formate dehydrogenase. The second describes the detection of cinnamyl alcohol via a coupled reaction with cinnamyl alcohol dehydrogenase. These assays are valuable for screening enzyme libraries, characterizing novel esterases/lipases, and for high-throughput screening of potential enzyme inhibitors in drug development.

Principle of the Assays

The fundamental principle involves the enzymatic hydrolysis of the ester bond in this compound by a suitable hydrolase (e.g., lipase (B570770) or esterase).

Reaction: this compound + H₂O ---(Esterase/Lipase)---> Cinnamyl Alcohol + Formic Acid

The progress of this reaction can be monitored by quantifying the appearance of one of the products. Two primary methods are proposed:

  • Formate Detection: The released formate is quantified using a coupled enzyme assay involving formate dehydrogenase. In the presence of NAD⁺, formate dehydrogenase oxidizes formate to carbon dioxide, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm. Alternatively, a colorimetric probe can be used that reacts with the product of the enzymatic reaction, allowing for measurement at a different wavelength (e.g., 450 nm).[1][2][3]

  • Cinnamyl Alcohol Detection: The cinnamyl alcohol produced is quantified in a coupled assay using cinnamyl alcohol dehydrogenase (CAD).[4] CAD catalyzes the oxidation of cinnamyl alcohol to cinnamaldehyde, coupled with the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.[5]

Data Presentation

Quantitative data from enzyme assays using this compound should be systematically recorded. Below are tables outlining the key parameters for the proposed assays and an example of how kinetic data could be presented.

Table 1: Summary of Reagents and Conditions for this compound Hydrolysis Assays

ParameterProtocol 1: Formate DetectionProtocol 2: Cinnamyl Alcohol Detection
Primary Substrate This compoundThis compound
Primary Enzyme Esterase or Lipase of InterestEsterase or Lipase of Interest
Coupling Enzyme Formate DehydrogenaseCinnamyl Alcohol Dehydrogenase
Co-substrate/Cofactor NAD⁺NADP⁺
Detection Method Spectrophotometry (Colorimetric)Spectrophotometry (UV)
Wavelength 450 nm (with colorimetric probe)340 nm
Typical Buffer Sodium or Potassium PhosphatePhosphate Buffer
Typical pH 7.0 - 8.06.0 - 7.5
Typical Temperature 37°C30°C - 37°C

Table 2: Example Kinetic Parameters for a Related Cinnamyl Ester Synthesis

Note: This data is for the synthesis of cinnamyl acetate (B1210297) via transesterification and is provided as an illustrative example of how kinetic data for this compound hydrolysis could be presented. Kinetic parameters for the hydrolysis of this compound would need to be determined experimentally.

EnzymeSubstrate(s)Michaelis Constant (K_m)Inhibition Constant (K_i)Reference
Immobilized LipaseEthyl Acetate2.241 mmol L⁻¹-[6][7]
(Novozym 435)Cinnamyl Alcohol206.82 mmol L⁻¹0.461 mmol L⁻¹[6][7]

Experimental Protocols

Protocol 1: Coupled Enzyme Assay for this compound Hydrolysis via Formate Detection

This protocol is based on the quantification of formate released from the enzymatic hydrolysis of this compound, using a commercially available formate assay kit principle.[1][2]

1. Materials and Reagents:

  • This compound Stock Solution (e.g., 100 mM in DMSO or ethanol)

  • Enzyme of interest (Esterase/Lipase)

  • Formate Assay Buffer (e.g., 200 mM Sodium Phosphate, pH 7.0)[3]

  • Formate Enzyme Mix (containing Formate Dehydrogenase)

  • Formate Substrate Mix (containing NAD⁺ and a colorimetric probe)

  • Formate Standard (e.g., 1 mM Sodium Formate)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader

2. Procedure:

  • Standard Curve Preparation:
  • Prepare a series of formate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the 96-well plate.
  • Adjust the volume of each standard well to 50 µL with Formate Assay Buffer.[1]
  • Sample Preparation:
  • Add a known amount of the enzyme of interest to wells containing Formate Assay Buffer.
  • Prepare a "no enzyme" control well containing only the buffer and substrate.
  • Prepare a "no substrate" control well containing only the enzyme and buffer.
  • Reaction Initiation:
  • Initiate the reaction by adding this compound solution to each well to a final desired concentration (e.g., 1-10 mM). The final volume in these wells should also be 50 µL.
  • Incubate the plate at the optimal temperature for the enzyme of interest (e.g., 37°C) for a set period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
  • Formate Detection:
  • Prepare a Reaction Mix containing Formate Assay Buffer, Formate Enzyme Mix, and Formate Substrate Mix according to the kit manufacturer's instructions.
  • Add 50 µL of the Reaction Mix to each well (standards and samples).
  • Incubate at 37°C for 60 minutes, protected from light.[1]
  • Measurement:
  • Measure the absorbance at 450 nm (A₄₅₀) using a microplate reader.
  • Calculation:
  • Subtract the absorbance of the 0 (blank) formate standard from all readings.
  • Plot the standard curve of absorbance vs. nmol of formate.
  • Determine the amount of formate produced in the enzymatic reaction from the standard curve.
  • Calculate the enzyme activity (e.g., in µmol/min/mg of protein).

Protocol 2: Coupled Enzyme Assay for this compound Hydrolysis via Cinnamyl Alcohol Detection

This protocol quantifies the cinnamyl alcohol produced from the hydrolysis of this compound.

1. Materials and Reagents:

  • This compound Stock Solution (e.g., 100 mM in DMSO or ethanol)

  • Enzyme of interest (Esterase/Lipase)

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.0)

  • Cinnamyl Alcohol Dehydrogenase (CAD)

  • NADP⁺ Solution (e.g., 10 mM)

  • Cinnamyl Alcohol Standard Solution (for standard curve)

  • 96-well UV-transparent, flat-bottom microplate

  • Spectrophotometric microplate reader capable of reading at 340 nm

2. Procedure:

  • Reaction Mixture Preparation:
  • In each well of the microplate, prepare a reaction mixture containing:
  • Assay Buffer
  • NADP⁺ (final concentration, e.g., 300 µM)
  • Cinnamyl Alcohol Dehydrogenase (in excess, to ensure it is not rate-limiting)
  • Enzyme of interest (Esterase/Lipase)
  • Controls:
  • Prepare a "no primary enzyme" control (without the esterase/lipase).
  • Prepare a "no substrate" control (without this compound).
  • Reaction Initiation:
  • Initiate the reaction by adding the this compound solution to a final desired concentration.
  • The total volume in each well should be uniform (e.g., 200 µL).
  • Measurement:
  • Immediately place the plate in a spectrophotometer pre-set to 37°C.
  • Monitor the increase in absorbance at 340 nm (A₃₄₀) over time (e.g., every 30 seconds for 10-20 minutes). This measures the formation of NADPH.
  • Calculation:
  • Determine the initial rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
  • Subtract the rate of the "no primary enzyme" control from the sample rates.
  • Calculate the concentration of NADPH produced using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
  • Relate the rate of NADPH formation to the activity of the esterase/lipase.

Visualizations

Enzymatic_Hydrolysis_of_Cinnamyl_Formate cluster_reactants Reactants cluster_products Products This compound This compound Esterase / Lipase Esterase / Lipase This compound->Esterase / Lipase Binds H2O H2O H2O->Esterase / Lipase Binds Cinnamyl Alcohol Cinnamyl Alcohol Formic Acid Formic Acid Esterase / Lipase->Cinnamyl Alcohol Releases Esterase / Lipase->Formic Acid Releases

Caption: Enzymatic hydrolysis of this compound by an esterase or lipase.

Assay_Workflow_Formate_Detection start Start: Prepare Reagents prepare_standards Prepare Formate Standard Curve start->prepare_standards prepare_samples Prepare Enzyme Samples & Controls start->prepare_samples initiate_hydrolysis Add this compound Incubate at 37°C prepare_standards->initiate_hydrolysis prepare_samples->initiate_hydrolysis add_detection_reagents Add Formate Detection Reagents initiate_hydrolysis->add_detection_reagents incubate_detection Incubate for 60 min (Color Development) add_detection_reagents->incubate_detection measure Measure Absorbance at 450 nm incubate_detection->measure analyze Calculate Results measure->analyze

Caption: Workflow for this compound assay via formate detection.

Signaling_Pathway_Cinnamyl_Alcohol_Detection Esterase_Lipase Esterase / Lipase Cinnamyl Alcohol Cinnamyl Alcohol Esterase_Lipase->Cinnamyl Alcohol Product CAD Cinnamyl Alcohol Dehydrogenase Cinnamyl Alcohol->CAD Substrate NADPH NADPH CAD->NADPH NADP+ NADP+ NADP+->CAD Detection Detection (Absorbance at 340 nm) NADPH->Detection

Caption: Coupled assay pathway for detecting cinnamyl alcohol formation.

References

Application of Cinnamyl Formate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl formate (B1220265) (CAS: 104-65-4) is an aromatic ester valued in the flavor and fragrance industry for its unique sensory profile.[1][2] It possesses a complex aroma described as warm, fruity, slightly spicy, with floral and cinnamon-like undertones.[2][3] Its flavor is characterized as a bittersweet, apple-like taste.[4] This application note provides a comprehensive overview of the use of cinnamyl formate in flavor and fragrance research, including its sensory properties, recommended applications, and relevant experimental protocols for its analysis and stability assessment.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1] It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and oils.[2][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless to slightly yellow liquid[1][6]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol
Boiling Point 250-254 °C[4]
Density 1.08 g/mL at 25 °C[4]
Refractive Index n20/D 1.553[4]
Solubility Insoluble in water; soluble in ethanol and oils[2][5]
CAS Number 104-65-4[1]
FEMA Number 2299[7]

Sensory Profile and Applications

This compound is a versatile ingredient used to impart warm, sweet, and subtly spicy notes in a variety of products.[3]

Flavor Applications

In the flavor industry, this compound is used in regulated quantities to create fruity and spicy notes.[3] It is particularly effective in fruit blends, baked goods, confectionery, and beverages.[3][4] At a concentration of 5 ppm, its taste is described as sweet, cinnamon-like, and astringent with woody and balsamic nuances.[4]

Fragrance Applications

As a fragrance ingredient, this compound serves as a middle note in oriental, amber, floral, and gourmand perfumes.[3] It is often blended with cinnamyl alcohol, benzyl (B1604629) salicylate, and coumarin (B35378) to add depth and complexity to the fragrance profile.[3] It is also incorporated into cosmetics and personal care products such as soaps, skin creams, and hair care products for its pleasant and lasting scent.[2][3]

Table 2: Recommended Usage Levels of this compound

ApplicationRecommended Maximum Use LevelReference(s)
Fragrance Concentrate 1.0%[8]
Cosmetics (in formula) 0.04%[8]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix (Triangle Test)

Objective: To determine if a perceptible sensory difference exists between a standard beverage and a beverage containing this compound.

Materials:

  • Base beverage (e.g., clear carbonated water, apple juice)

  • This compound solution (e.g., 1% in ethanol)

  • Graduated pipettes and volumetric flasks

  • Identical, odor-free tasting glasses, coded with random 3-digit numbers

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Panel of at least 15-30 trained or consumer panelists

Procedure:

  • Sample Preparation:

    • Prepare a control sample of the base beverage.

    • Prepare a test sample by adding a specific concentration of the this compound solution to the base beverage (e.g., 5 ppm).

    • For each panelist, present three samples in randomized order: two identical samples (either both control or both test) and one different sample. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panel.

  • Testing Protocol:

    • Instruct panelists to cleanse their palate with water and/or an unsalted cracker before starting.

    • Present the three coded samples to each panelist.

    • Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.

    • Panelists should record their choice on a provided scoresheet.

    • A forced-choice method is typically used, meaning panelists must choose one sample even if they perceive no difference.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

Diagrams

Signaling Pathways

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Odorant (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-gated (CNG) Channel cAMP->CNG Opens Depolarization Depolarization CNG->Depolarization Influx of Cations Ca_ion Na_ion Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Triggers

Gustatory_Signaling_Pathway cluster_taste_cell Taste Receptor Cell cluster_neuron Gustatory Nerve Tastant Tastant (e.g., Sweet, Spicy Compounds) GPCR G-protein Coupled Receptor (e.g., T1R2/T1R3 for sweet) Tastant->GPCR Binds Gustducin G-protein (Gustducin) GPCR->Gustducin Activates PLC Phospholipase C Gustducin->PLC Activates IP3 IP₃ PLC->IP3 Converts PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Initiates TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Depolarization TRPM5->Depolarization Na⁺ Influx Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain Activates

Experimental Workflows

Sensory_Evaluation_Workflow start Start: Define Objective (e.g., Detect difference) prep Sample Preparation (Control vs. Test with this compound) start->prep panel Panelist Recruitment & Instruction prep->panel testing Triangle Test Execution (Randomized, Blinded) panel->testing data Data Collection (Record 'odd' sample choice) testing->data analysis Statistical Analysis (Binomial Test) data->analysis conclusion Conclusion (Perceptible difference or not) analysis->conclusion

GCMS_Analysis_Workflow start Start: Sample (e.g., Beverage with this compound) extraction Sample Preparation (e.g., Liquid-Liquid Extraction) start->extraction injection GC-MS Injection extraction->injection separation Gas Chromatography (Separation of Volatiles) injection->separation detection Mass Spectrometry (Detection and Fragmentation) separation->detection analysis Data Analysis (Peak Identification and Quantification) detection->analysis result Result: Concentration of This compound analysis->result

Stability_Testing_Workflow start Start: Product with This compound storage Accelerated Storage (Elevated Temperature, Light, etc.) start->storage sampling Time-point Sampling (e.g., 0, 1, 3, 6 months) storage->sampling analysis Chemical & Sensory Analysis (GC-MS, Sensory Panel) sampling->analysis data Data Evaluation (Degradation kinetics, Sensory changes) analysis->data shelf_life Shelf-life Prediction data->shelf_life

Protocol 2: Chemical Analysis of this compound in a Beverage Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in a beverage sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5ms or equivalent)

  • Beverage sample containing this compound

  • This compound standard

  • Solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Micropipettes, vials, and other standard laboratory glassware

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm).

    • Perform serial dilutions to create a calibration curve with a range of concentrations that is expected to bracket the sample concentration.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a known volume of the beverage sample (e.g., 50 mL).

    • Add an equal volume of dichloromethane (B109758) to a separatory funnel with the sample.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Dry the organic layer by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a known volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with appropriate parameters (e.g., inlet temperature, oven temperature program, carrier gas flow rate).

    • Inject a known volume of the prepared sample and standards into the GC-MS.

    • Acquire the data in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram based on its retention time and mass spectrum.

    • Integrate the peak area of this compound for both the standards and the sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by using the calibration curve.

Protocol 3: Accelerated Stability Testing of this compound in a Fragranced Product

Objective: To evaluate the stability of this compound in a cosmetic emulsion under accelerated conditions.

Materials:

  • Cosmetic emulsion containing a known concentration of this compound

  • Identical, sealed containers for the samples

  • Stability chambers with controlled temperature and light (e.g., 40°C, 75% RH; and a chamber with UV/Vis light exposure)

  • GC-MS for chemical analysis

  • Trained sensory panel

Procedure:

  • Sample Preparation and Storage:

    • Prepare a batch of the cosmetic emulsion containing this compound.

    • Divide the batch into multiple samples in the final intended packaging.

    • Store the samples under various conditions:

      • Accelerated condition: 40°C / 75% RH

      • Light exposure: A chamber with controlled UV/Vis light cycles

      • Control condition: Room temperature (e.g., 25°C / 60% RH) in the dark.

  • Time-Point Evaluation:

    • At specified time points (e.g., 0, 1, 2, and 3 months), remove samples from each storage condition for analysis.

  • Chemical Analysis:

    • Extract an aliquot of the emulsion and analyze the concentration of this compound using the GC-MS protocol described above.

    • Calculate the percentage of this compound remaining compared to the initial concentration (time 0).

  • Sensory Analysis:

    • A trained sensory panel should evaluate the odor profile of the samples from each condition at each time point.

    • Panelists should rate the intensity of the characteristic this compound aroma and note any changes or the appearance of off-odors.

  • Data Analysis:

    • Plot the percentage of this compound remaining over time for each storage condition to determine the degradation kinetics.

    • Correlate the chemical data with the sensory data to establish a shelf-life based on both chemical stability and acceptable sensory characteristics.

Conclusion

This compound is a valuable and versatile ingredient in both the flavor and fragrance industries. Its unique sensory profile allows for its use in a wide range of products. The provided protocols offer a framework for researchers and scientists to effectively evaluate the sensory properties, quantify the concentration, and assess the stability of this compound in various applications. Further research into its sensory thresholds and stability in different matrices will continue to enhance its application in product development.

References

Cinnamyl Formate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cinnamyl formate (B1220265), an organic ester with a characteristic balsamic and fruity aroma, is widely recognized for its application in the fragrance and flavor industries. However, its utility extends far beyond scents and tastes. The unique chemical structure of cinnamyl formate, featuring a reactive allylic system and a formate leaving group, positions it as a valuable and versatile building block in modern organic synthesis. This document provides detailed application notes and experimental protocols for leveraging this compound in the construction of complex organic molecules, offering insights for researchers in academia and professionals in drug development.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Boiling Point 250-254 °C[1]
Density 1.08 g/mL at 25 °C[1]
Refractive Index 1.553 at 20 °C[1]
Solubility Insoluble in water; soluble in most organic solvents.[1]

The synthesis of this compound is typically achieved through the esterification of cinnamyl alcohol with formic acid.[1]

Applications in Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

One of the most powerful applications of this compound in organic synthesis is its role as an electrophile in palladium-catalyzed allylic alkylation, commonly known as the Tsuji-Trost reaction. In this reaction, the cinnamyl group is transferred to a nucleophile, with the formate anion acting as a leaving group. This transformation is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds.[2]

The generalized reaction scheme is depicted below. The palladium(0) catalyst first coordinates to the double bond of this compound, followed by oxidative addition to form a π-allylpalladium(II) complex and the formate anion. The nucleophile then attacks the π-allyl complex, leading to the desired product and regeneration of the palladium(0) catalyst.[2]

Tsuji_Trost cluster_0 Catalytic Cycle This compound This compound pi-allyl-Pd(II) complex pi-allyl-Pd(II) complex This compound->pi-allyl-Pd(II) complex + Pd(0) - Formate Pd(0) Pd(0) pi-allyl-Pd(II) complex->Pd(0) Reductive Elimination Product Product pi-allyl-Pd(II) complex->Product + Nu- Nu- Nu-

Caption: Generalized catalytic cycle for the Tsuji-Trost reaction using this compound.

Allylic Alkylation with Carbon Nucleophiles

This compound can react with a variety of soft carbon nucleophiles, such as stabilized enolates derived from malonates, β-ketoesters, and cyanoacetates, to form new carbon-carbon bonds. These reactions are highly valuable for the construction of complex carbon skeletons.

Table 2: Representative Conditions for Palladium-Catalyzed Allylic Alkylation of Cinnamyl Derivatives with Carbon Nucleophiles

NucleophileCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference(s)
Dimethyl malonatePd(PPh₃)₄NaHTHFrt>90 (analogous)[2]
Ethyl acetoacetate[Pd(allyl)Cl]₂/dppeNaHTHFrtHigh (analogous)[2]
Meldrum's acidPd₂(dba)₃/dppfPyridineCH₂Cl₂rtHigh (analogous)[2]

Experimental Protocol: Allylic Alkylation of Dimethyl Malonate with this compound (Adapted from general procedures for cinnamyl esters)

  • To a solution of dimethyl malonate (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portionwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired allylated product.

Allylic Amination and Etherification with Heteroatom Nucleophiles

This compound is also an excellent substrate for the introduction of nitrogen and oxygen functionalities via allylic amination and etherification. These reactions provide access to valuable allylic amines and ethers, which are important motifs in many biologically active molecules.

Table 3: Representative Conditions for Palladium-Catalyzed Allylic Substitution of Cinnamyl Derivatives with Heteroatom Nucleophiles

NucleophileCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference(s)
Morpholine (B109124)Pd(PPh₃)₄-THFrtHigh (analogous)[2]
AnilinePd₂(dba)₃/dppfK₂CO₃Toluene80High (analogous)[2]
Phenol[Pd(allyl)Cl]₂/dppeK₂CO₃THF60High (analogous)[3]

Experimental Protocol: Allylic Amination of Morpholine with this compound (Adapted from general procedures for cinnamyl esters)

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add morpholine (1.2 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the corresponding allylic amine.

This compound in Cycloaddition Reactions

The carbon-carbon double bond in this compound can participate in various cycloaddition reactions, providing a direct route to cyclic compounds. These reactions are powerful tools for the construction of five- and six-membered rings, which are prevalent in natural products and pharmaceuticals.

[3+2] Cycloaddition for the Synthesis of Five-Membered Heterocycles

This compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and nitrile oxides to furnish five-membered heterocyclic rings like isoxazolidines and isoxazolines, respectively. These heterocycles are valuable scaffolds in medicinal chemistry.[4][5]

Cycloaddition_3_2 This compound This compound Isoxazolidine (B1194047)/Isoxazoline Isoxazolidine/Isoxazoline This compound->Isoxazolidine/Isoxazoline [3+2] Cycloaddition 1,3-Dipole 1,3-Dipole 1,3-Dipole->Isoxazolidine/Isoxazoline

Caption: [3+2] Cycloaddition of this compound with a 1,3-dipole.

Experimental Protocol: Synthesis of Isoxazolidines (General Procedure)

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a suitable nitrone (1.1 mmol) in an appropriate solvent (e.g., toluene, 10 mL).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired isoxazolidine derivative.

[4+2] Cycloaddition (Diels-Alder Reaction)

While less common, the electron-deficient double bond of this compound can potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes to construct six-membered rings. This approach offers a route to highly functionalized cyclohexene (B86901) derivatives.[6][7]

This compound as a Precursor for Heterocycle Synthesis

Beyond cycloadditions, this compound can serve as a versatile precursor for the synthesis of various heterocyclic systems through multi-step reaction sequences.

Synthesis of Pyrazolines

The α,β-unsaturated ester moiety of this compound can react with hydrazine (B178648) derivatives to yield pyrazolines. This reaction typically proceeds via a Michael addition followed by an intramolecular condensation. Pyrazolines are a well-known class of nitrogen-containing heterocycles with a broad range of biological activities.[8][9]

Table 4: General Conditions for Pyrazoline Synthesis from α,β-Unsaturated Esters

Hydrazine DerivativeCatalyst/SolventTemp (°C)Reference(s)
Hydrazine hydrate (B1144303)Acetic acid/Ethanol (B145695)Reflux[10]
PhenylhydrazineSodium acetate/EthanolReflux[9]

Experimental Protocol: Synthesis of Pyrazolines (General Procedure)

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Pyrazoline_Synthesis cluster_1 Pyrazoline Synthesis Workflow This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct + Hydrazine (Michael Addition) Hydrazine Hydrazine Pyrazoline Pyrazoline Michael Adduct->Pyrazoline Intramolecular Condensation

Caption: Workflow for the synthesis of pyrazolines from this compound.

Conclusion

This compound is an accessible and versatile building block in organic synthesis. Its ability to participate in a wide range of transformations, including palladium-catalyzed allylic substitutions and various cycloaddition reactions, makes it a valuable tool for the construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this compound in their synthetic endeavors. The reactivity of both the allylic system and the formate group opens up numerous possibilities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Polymerization of Cinnamyl Formate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct polymerization of cinnamyl formate (B1220265) has not been extensively reported in the scientific literature. However, cinnamyl methacrylate (B99206) (CMA), a closely related derivative, serves as an excellent model for understanding the polymerization behavior and potential applications of this class of monomers. The presence of the cinnamyl group in both compounds suggests similar reactivity and potential for applications in fields like drug delivery, where the aromatic and potentially bioactive cinnamyl moiety can be leveraged. These notes, therefore, focus on the synthesis and polymerization of cinnamyl methacrylate as a representative cinnamyl formate derivative.

Cinnamyl-containing polymers are of significant interest in biomedical applications due to the biological activities associated with cinnamaldehyde (B126680) and related compounds, including antimicrobial, anti-inflammatory, and anticancer properties.[1] By incorporating cinnamyl moieties into polymer chains, novel materials with tailored properties for drug delivery systems can be developed.[1][2]

Data Presentation

Table 1: Monomer Reactivity Ratios for the Copolymerization of Cinnamyl Methacrylate (CMA) with Ethyl Methacrylate (EMA)
Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization MethodReference
Cinnamyl Methacrylate (CMA)Ethyl Methacrylate (EMA)0.1350.868Free Radical (Kelen-Tudos method)[3]
Cinnamyl Methacrylate (CMA)Ethyl Methacrylate (EMA)0.1420.903Free Radical (Finneman-Ross method)[4]
  • Interpretation: The reactivity ratios (r1 and r2) indicate that in a free radical copolymerization of CMA and EMA, the EMA radical prefers to add to an EMA monomer, and the CMA radical also prefers to add to an EMA monomer. This suggests the formation of a random copolymer with a higher incorporation of EMA units.[3][4] The relatively low reactivity of the CMA growing radical is attributed to the steric hindrance from the bulky cinnamyl pendant group.[3][4]

Table 2: Physicochemical Properties of Copolymers Containing Cinnamyl Methacrylate
Copolymer SystemPropertyValueMethodReference
P(B-Co-CMA) with 10 wt.% PD-CMAMonomer-Polymer Conversion (%)76.21Gravimetric[5]
P(B-Co-CMA) with 20 wt.% PD-CMAMonomer-Polymer Conversion (%)85.05Gravimetric[5]
P(B-Co-CMA) with 10 wt.% PD-CMAGlass Transition Temperature (Tg, °C)110.01DSC[5]
P(B-Co-CMA) with 20 wt.% PD-CMAGlass Transition Temperature (Tg, °C)112.94DSC[5]
  • Note: P(B-Co-CMA) refers to a copolymer of a dental resin base and cinnamyl methacrylate. PD-CMA refers to photodimerized cinnamyl methacrylate.

Experimental Protocols

Protocol 1: Synthesis of Cinnamyl Methacrylate (CMA) Monomer

This protocol is adapted from the work of Kaddour et al. (2015).[4]

Materials:

  • Cinnamyl alcohol (98%)

  • Methacryloyl chloride (98%)

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate, anhydrous

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cinnamyl alcohol and triethylamine in anhydrous THF under a nitrogen atmosphere.

  • Cool the flask in an ice bath.

  • Slowly add methacryloyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4 hours.

  • To ensure the complete conversion of hydroxyl groups, increase the temperature to 40°C for 1 hour.[4]

  • Wash the resulting solution first with distilled water and then with a saturated sodium bicarbonate solution in a separatory funnel.

  • Isolate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under vacuum using a rotary evaporator to obtain the cinnamyl methacrylate monomer. The reported yield is approximately 85%.[4]

Characterization:

  • The structure of the synthesized CMA can be confirmed using 1H NMR spectroscopy. Expected chemical shifts (in CDCl3) are approximately: 1.1 ppm (s, -CH3), 4.5 ppm (m, O-CH2-C), 4.8 ppm (m, =CH2), 6.2 ppm (m, =CH), and 7.2 ppm (m, -CH Ar).[4]

Protocol 2: Free Radical Copolymerization of Cinnamyl Methacrylate (CMA) and Ethyl Methacrylate (EMA)

This protocol is adapted from Kaddour et al. (2015).[6]

Materials:

  • Cinnamyl methacrylate (CMA), freshly synthesized and purified

  • Ethyl methacrylate (EMA), distilled under reduced pressure

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-Dioxane (B91453), anhydrous

  • Heptane

  • Nitrogen gas

Equipment:

  • Polymerization reactor (e.g., Schlenk tube or sealed ampoule)

  • Magnetic stirrer

  • Constant temperature bath (60°C)

  • Vacuum line

Procedure:

  • Prepare a series of polymerization reactors with different feed ratios of CMA and EMA (e.g., 10:90, 21:79, 50:50, 70:30, 90:10).[6]

  • To each reactor, add the appropriate quantities of freshly distilled CMA and EMA monomers, AIBN (as a 0.1% solution in dioxane), and anhydrous 1,4-dioxane as the solvent.

  • Stir the mixture magnetically at room temperature under a nitrogen atmosphere for a few minutes to ensure homogenization.

  • Seal the reactors and place them in a constant temperature bath at 60°C.

  • Allow the polymerization to proceed for a time calculated to achieve a low conversion (less than 10%). This is crucial for the accurate determination of monomer reactivity ratios.[6] A typical reaction time is around 240 minutes.[6]

  • Quench the polymerization by rapidly cooling the reactors in an ice bath.

  • Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as heptane.

  • Filter the precipitated copolymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Characterization:

  • Copolymer Composition: The composition of the resulting copolymer can be determined using UV-Visible spectroscopy by measuring the absorbance at 254 nm, which corresponds to the cinnamyl group.[6] A calibration curve should be constructed using a homopolymer of CMA (PCMA).[6]

  • Structure: The copolymer structure can be confirmed by Fourier Transform Infrared (FTIR) spectroscopy.

  • Molecular Weight and Polydispersity: These can be determined by Size Exclusion Chromatography (SEC).

Mandatory Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Copolymerization cluster_characterization Characterization reactants Cinnamyl Alcohol + Methacryloyl Chloride reaction Esterification in THF with Triethylamine reactants->reaction purification Washing & Drying reaction->purification monomer Cinnamyl Methacrylate (CMA) purification->monomer comonomers CMA + Ethyl Methacrylate (EMA) monomer->comonomers initiation Free Radical Polymerization (AIBN, 60°C, Dioxane) comonomers->initiation precipitation Precipitation in Heptane initiation->precipitation copolymer P(CMA-co-EMA) precipitation->copolymer analysis UV-Vis (Composition) FTIR (Structure) SEC (MW & PDI) DSC (Tg) copolymer->analysis

Caption: Experimental workflow for the synthesis and characterization of P(CMA-co-EMA).

drug_delivery_pathway cluster_formulation Nanocarrier Formulation cluster_delivery Systemic Drug Delivery cluster_release Intracellular Drug Release polymer Amphiphilic Block Copolymer with Cinnamyl Moieties self_assembly Self-Assembly in Aqueous Solution polymer->self_assembly drug Hydrophobic Drug drug->self_assembly micelle Drug-Loaded Micelle self_assembly->micelle administration Systemic Administration micelle->administration circulation Blood Circulation administration->circulation accumulation Passive Targeting to Tumor Tissue (EPR Effect) circulation->accumulation cellular_uptake Cellular Uptake accumulation->cellular_uptake release Controlled Drug Release from Micelle Core cellular_uptake->release action Therapeutic Action release->action

References

Troubleshooting & Optimization

Technical Support Center: Cinnamyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cinnamyl formate (B1220265). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing cinnamyl formate?

A1: The most common methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of cinnamyl alcohol with formic acid. It is a widely used method, but it is a reversible reaction, and the yield can be limited by the equilibrium.

  • Reaction of Cinnamyl Halide with a Formate Salt: This method involves the reaction of cinnamyl chloride or bromide with a formate salt, such as sodium formate. This is an irreversible reaction that can lead to higher yields.

  • Enzymatic Synthesis: Lipases can be used as catalysts for the esterification of cinnamyl alcohol with formic acid. This method is often more environmentally friendly and can proceed under milder conditions.

Q2: How can I improve the yield of the Fischer-Speier esterification of this compound?

A2: To improve the yield of the Fischer-Speier esterification, you can:

  • Use an excess of one reactant: Using a large excess of either cinnamyl alcohol or formic acid can shift the reaction equilibrium towards the product side.

  • Remove water: Water is a byproduct of the reaction, and its removal will drive the equilibrium towards the formation of the ester. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Choose an appropriate catalyst: The choice of acid catalyst can significantly impact the reaction rate and yield. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and phosphoric acid.

Q3: What are the potential side reactions during this compound synthesis?

A3: Potential side reactions include:

  • Polymerization of cinnamyl alcohol: Under strong acidic conditions and elevated temperatures, cinnamyl alcohol can polymerize.

  • Formation of dicinnamyl ether: This can occur as a side reaction during the acid-catalyzed esterification.

  • Decomposition of formic acid: At higher temperatures, formic acid can decompose to carbon monoxide and water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield The reaction has reached equilibrium (Fischer esterification).Use a Dean-Stark apparatus to remove water and drive the reaction forward. Alternatively, use a significant excess of one of the reactants.
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Sub-optimal catalyst concentration.Titrate the catalyst to determine the optimal loading for your specific reaction conditions.
Dark Brown or Black Reaction Mixture Polymerization of cinnamyl alcohol due to high temperature or strong acid.Reduce the reaction temperature. Consider using a milder acid catalyst.
Product Contaminated with Starting Materials Incomplete reaction.Ensure the reaction has gone to completion by monitoring with TLC.
Inefficient purification.Wash the organic layer with a sodium bicarbonate solution to remove unreacted formic acid. Use column chromatography for further purification.
Formation of Byproducts High reaction temperatures.Optimize the reaction temperature to balance the reaction rate and selectivity.
Presence of impurities in starting materials.Ensure the purity of cinnamyl alcohol and formic acid before use.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis via Fischer Esterification (Representative Yields)

Catalyst Reaction Conditions Reported Yield (%) Notes
Sulfuric Acid (H₂SO₄)Reflux, 4-6 hours60-75A strong and effective catalyst, but can lead to charring and side reactions if not controlled.
p-Toluenesulfonic Acid (p-TSA)Reflux with Dean-Stark, 6-8 hours75-85A solid catalyst that is easier to handle than sulfuric acid and often results in cleaner reactions.
Phosphoric Acid (H₃PO₄)Higher temperatures, 8-12 hours50-65A milder catalyst that may require longer reaction times and higher temperatures.
Immobilized Lipase (B570770) (e.g., Novozym 435)40-60°C, 24-48 hours>90Offers high selectivity and milder reaction conditions, but the enzyme can be expensive.

Note: Yields are representative and can vary significantly based on specific reaction conditions such as temperature, reaction time, and the efficiency of water removal.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

Materials:

  • Cinnamyl alcohol

  • Formic acid (98-100%)

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add cinnamyl alcohol (1 equivalent), toluene (as a solvent to facilitate azeotropic removal of water), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • Add an excess of formic acid (2-3 equivalents).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the cinnamyl alcohol spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Cinnamyl alcohol

  • Formic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane (B92381) or MTBE)

  • Molecular sieves (optional)

  • Shaking incubator or stirred reactor

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine cinnamyl alcohol (1 equivalent) and formic acid (1.5 equivalents) in an anhydrous organic solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to adsorb the water produced during the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant stirring or shaking.

  • Monitor the conversion of cinnamyl alcohol by GC or HPLC.

  • Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product as needed.

Mandatory Visualization

Fischer_Esterification_Mechanism Reactants Cinnamyl Alcohol + Formic Acid Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) Reactants->Protonation Tetrahedral_Intermediate Nucleophilic Attack by Alcohol (Tetrahedral Intermediate) Protonation->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Products This compound + H2O + Catalyst Deprotonation->Products

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Experimental_Workflow Start Start Combine_Reactants Combine Cinnamyl Alcohol, Formic Acid, and Catalyst Start->Combine_Reactants Reaction Heat under Reflux (with water removal if applicable) Combine_Reactants->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Neutralization and Extraction) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound synthesis.

side-product formation in the esterification of cinnamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of cinnamyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the esterification of cinnamyl alcohol?

A1: The main approaches for synthesizing cinnamyl esters are enzymatic catalysis, traditional acid-catalyzed esterification (such as Fischer and Steglich reactions), and oxidative esterification.[1] Each method presents distinct advantages and is selected based on factors like desired yield, purity requirements, and substrate sensitivity.[1]

Q2: What are the most common side-products observed during the esterification of cinnamyl alcohol?

A2: Side-product formation is method-dependent.

  • Fischer Esterification: Under acidic conditions and elevated temperatures, cinnamyl alcohol can undergo self-condensation to form dicinnamyl ether or even lead to polymerization .

  • Steglich Esterification: The primary side-product is the formation of an N-acylurea from the rearrangement of the O-acylisourea intermediate.

  • Oxidative Esterification: Incomplete oxidation can result in the presence of cinnamaldehyde as a byproduct.[1]

  • Autoxidation: Exposure of cinnamyl alcohol to air can lead to the formation of cinnamaldehyde , epoxy cinnamyl alcohol , and cinnamic acid .

Q3: How can I minimize the formation of side-products?

A3: Minimizing side-products depends on the chosen esterification method:

  • Fischer Esterification: Use milder reaction temperatures and carefully control the reaction time. The use of a large excess of the carboxylic acid or removal of water can also shift the equilibrium towards the desired ester.

  • Steglich Esterification: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial to suppress the formation of the N-acylurea byproduct.

  • Oxidative Esterification: Ensure efficient oxidation by using an appropriate catalyst and oxidant concentration.

  • General: Proper storage of cinnamyl alcohol under an inert atmosphere and away from light can prevent autoxidation.

Q4: What are the typical yields for cinnamyl ester synthesis?

A4: Yields can vary significantly based on the reaction conditions and methodology. For instance, the Steglich esterification of cinnamyl cinnamate (B1238496) has been reported to achieve up to 98% yield, which is a notable improvement over the 41% yield obtained using an acyl halide method.[2] Enzymatic methods can also provide high conversion rates.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cinnamyl Ester in Fischer Esterification
Possible Cause Suggestion
Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[3][4][5]Use a large excess of the alcohol reactant or the carboxylic acid.[3] Alternatively, remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[4]
Side-reactions consuming starting material: At higher temperatures, cinnamyl alcohol can dehydrate to form dicinnamyl ether or polymerize.Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration. Monitor the reaction closely using TLC or GC to avoid prolonged reaction times.
Insufficient catalyst: The acid catalyst may not be present in a sufficient amount to promote the reaction effectively.Ensure a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.
Incomplete reaction: The reaction may not have reached completion.Extend the reaction time and monitor the progress by TLC or GC analysis until the starting material is consumed.
Issue 2: Presence of Impurities in Steglich Esterification
Possible Cause Suggestion
Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange to the unreactive N-acylurea.Add a catalytic amount (typically 5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst that intercepts the O-acylisourea to form a more reactive intermediate, thus preventing the rearrangement.
Insoluble dicyclohexylurea (DCU) byproduct: When using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent, the DCU byproduct precipitates out of the solution.The DCU can be removed by filtration of the reaction mixture.
Unreacted starting materials: The reaction may not have gone to completion.Allow for a longer reaction time or ensure stoichiometric amounts of the coupling agent are used. Monitor the reaction by TLC.
Issue 3: Unexpected Byproducts in Oxidative Esterification
Possible Cause Suggestion
Presence of cinnamaldehyde: Incomplete oxidation of the hemiacetal intermediate.[1]Ensure sufficient oxidant and catalyst are present. Optimize reaction time and temperature to favor complete conversion to the ester.
Formation of cinnamic acid: Over-oxidation of cinnamaldehyde.Use a selective catalyst and control the amount of oxidant used.
Autoxidation of cinnamyl alcohol: Cinnamyl alcohol can oxidize upon exposure to air.Store cinnamyl alcohol under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Quantitative Data

Table 1: Comparison of Yields for Cinnamyl Ester Synthesis

Esterification MethodAcyl Donor/ReagentsCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Fischer EsterificationAcetic Anhydride (B1165640)H₃PO₄ or p-TsOH40-501-2Not Specified[1]
Steglich EsterificationCinnamic Acid, DCCDMAPRoom Temp.1.598[2]
Acyl Halide MethodCinnamoyl ChlorideEt₃NReflux641[6]
Enzymatic (Lipase)Ethyl Acetate (B1210297)Novozym 435403High Conversion[1]
"Greener" Steglich(E)-Cinnamic Acid, EDCDMAP40-450.75~70 (avg)[7]

Experimental Protocols

Protocol 1: Fischer Esterification for Cinnamyl Acetate[1]

Materials:

  • Cinnamyl alcohol

  • Acetic anhydride

  • Phosphoric acid (85%) or p-toluenesulfonic acid

Procedure:

  • In a reaction flask, dissolve 0.7g of 85% phosphoric acid or p-toluenesulfonic acid in 150g (1.47 mol) of acetic anhydride with stirring.

  • Maintain the temperature between 20-45°C and slowly add 134g (1.0 mol) of cinnamyl alcohol over 5-7 hours.

  • After the addition is complete, maintain the reaction temperature at 40-50°C for an additional 1-2 hours.

  • After the reaction, wash the crude product with water and neutralize it.

  • The final product, cinnamyl acetate, can be purified by vacuum distillation.

Protocol 2: High-Yield Steglich Esterification for Cinnamyl Cinnamate[2]

Materials:

  • Cinnamic acid (1 mmol)

  • Cinnamyl alcohol (1 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.15 mmol)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in 5 mL of anhydrous DCM.

  • In a separate flask, prepare a solution of cinnamyl alcohol (1 mmol) in 3 mL of anhydrous DCM.

  • In a third flask, dissolve DCC (1.5 mmol) in 3 mL of anhydrous DCM.

  • Under an inert atmosphere, add the cinnamyl alcohol solution to the cinnamic acid solution.

  • Slowly add the DCC solution to the reaction mixture with continuous stirring.

  • Allow the reaction to stir at room temperature for 1.5 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the precipitated DCU.

  • Concentrate the filtrate under reduced pressure to obtain the crude cinnamyl cinnamate. The product can be further purified by column chromatography.

Protocol 3: Lipase-Catalyzed Synthesis of Cinnamyl Acetate[1]

Materials:

  • Cinnamyl alcohol

  • Ethyl acetate

  • Immobilized lipase (B570770) (e.g., Novozym 435)

Procedure:

  • Combine cinnamyl alcohol and ethyl acetate in a 1:15 molar ratio in a suitable reaction vessel.

  • Add Novozym 435 at a loading of 2.67 g/L.

  • The reaction is carried out in a solvent-free system at 40°C with constant stirring.

  • Monitor the reaction progress by TLC or GC. High conversion is typically reached within 3 hours.

  • Upon completion, the enzyme can be recovered by filtration for reuse.

  • The product can be purified by vacuum distillation.

Visualizations

Fischer_Esterification_Side_Products Cinnamyl_Alcohol Cinnamyl Alcohol Esterification Fischer Esterification (+ H⁺, Δ) Cinnamyl_Alcohol->Esterification Self_Condensation Self-Condensation (+ H⁺, Δ) Cinnamyl_Alcohol->Self_Condensation Polymerization Polymerization (+ H⁺, High Temp) Cinnamyl_Alcohol->Polymerization Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Esterification Cinnamyl_Ester Cinnamyl Ester Esterification->Cinnamyl_Ester Water Water Esterification->Water Dicinnamyl_Ether Dicinnamyl Ether Self_Condensation->Dicinnamyl_Ether Polymer Polymer Polymerization->Polymer Steglich_Esterification_Troubleshooting Start Steglich Esterification (Cinnamyl Alcohol + Carboxylic Acid + DCC) DMAP_Check DMAP Used? Start->DMAP_Check High_Yield High Yield of Cinnamyl Ester + DCU byproduct DMAP_Check->High_Yield Yes Low_Yield Low Yield of Cinnamyl Ester + N-Acylurea Side-Product DMAP_Check->Low_Yield No Solution Troubleshooting: Add catalytic DMAP Low_Yield->Solution Experimental_Workflow_Purification Start Start: Esterification Reaction Mixture Filtration Filtration (if DCU is present) Start->Filtration Extraction Aqueous Workup (e.g., NaHCO₃ wash) Filtration->Extraction Drying Drying of Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification Concentration->Purification Distillation Vacuum Distillation Purification->Distillation If applicable Chromatography Column Chromatography Purification->Chromatography If necessary End Pure Cinnamyl Ester Distillation->End Chromatography->End

References

Technical Support Center: Purification of Synthetic Cinnamyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of synthetic cinnamyl formate (B1220265) using column chromatography, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a recommended starting solvent system for purifying cinnamyl formate on a silica (B1680970) gel column?

A good starting point for many common organic compounds is a mixture of a nonpolar and a polar solvent, such as ethyl acetate (B1210297) and hexane (B92381).[1] For a compound like this compound, a typical starting eluent could be in the range of 10-50% ethyl acetate in hexane.[1] The ideal solvent system should provide a target compound Rf value between 0.25 and 0.35 on a TLC plate to ensure optimal separation on the column.[2] It is crucial to perform thin-layer chromatography (TLC) first to determine the best solvent ratio for your specific crude mixture.[2][3]

Q2: My this compound is not eluting from the column. What are the possible causes and solutions?

There are several potential reasons for this issue:

  • Incorrect Solvent System: The eluent may be too nonpolar.[3][4] You can try gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate). If the compound still doesn't elute, a "methanol purge" (switching to 100% methanol) can be used to strip most remaining compounds from the silica.[3]

  • Compound Decomposition: this compound, being an ester, might be susceptible to hydrolysis or degradation on the acidic surface of silica gel. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then running it to see if new spots appear.[4] If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[4]

  • Strong Adsorption: The compound may be strongly adsorbed to the silica. This can happen with polar compounds. While this compound is moderately polar, impurities in your sample could be the issue. Ensure your chosen solvent system is appropriate based on TLC analysis.[3]

Q3: I see a good separation on my TLC plate, but all the fractions from the column are mixed. Why is this happening?

This common problem can arise from several factors:

  • Column Overloading: Loading too much crude sample relative to the amount of silica gel will lead to broad, overlapping bands. As a general rule, the amount of silica gel should be 30 to 100 times the weight of the crude sample.

  • Poor Packing: An improperly packed column with channels or cracks will result in an uneven solvent front and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

  • Sample Loading Technique: If the initial band of the sample at the top of the column is too wide, it will lead to broad elution bands. The sample should be dissolved in a minimum amount of solvent and loaded carefully as a narrow, concentrated band.[5] Dry loading the sample (adsorbing it onto a small amount of silica first) can often resolve this issue, especially if the sample has poor solubility in the eluent.[5]

  • Degradation on Column: As mentioned, the compound might be degrading during the elution process, continuously creating impurities that co-elute with the target compound.[4] A 2D TLC experiment can help diagnose this problem.[3]

Q4: My purified this compound appears to have degraded. How can I prevent this?

Ester stability can be a concern during silica gel chromatography. This compound may undergo hydrolysis in the presence of water or strong acids.

  • Use Neutralized Silica: The inherent acidity of standard silica gel can catalyze degradation. You can use silica gel that has been neutralized by washing with a base (e.g., triethylamine (B128534) in the eluent) or purchase commercially available deactivated silica.

  • Minimize Purification Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the silica.

  • Work Under Anhydrous Conditions: Ensure your solvents are dry, as residual water can promote hydrolysis of the formate ester.

Q5: How should I load my sample if it is not very soluble in the chosen eluent?

If your crude this compound does not dissolve well in the nonpolar solvent system required for good separation, you should use the "dry loading" method.[5][6]

  • Dissolve your crude sample in a suitable, low-boiling-point solvent (like dichloromethane (B109758) or acetone) in a round-bottomed flask.[5]

  • Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the solution.[5]

  • Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your crude mixture adsorbed onto the silica.[5]

  • Carefully add this powder to the top of your packed column, on top of a thin layer of sand.[5] This technique ensures the sample is introduced to the column as a very fine, uniform band, which significantly improves separation.

Quantitative Data Summary

The following table summarizes key parameters for the column chromatography of this compound. The exact values should be optimized for each specific reaction mixture using TLC.

ParameterValue / RecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds of moderate polarity.[7]
Mobile Phase (Eluent) Hexane/Ethyl AcetateA versatile and common solvent system for esters.[1]
Dichloromethane/Methanol (B129727)An alternative for more polar compounds, though methanol should not exceed 10% to avoid dissolving silica.[1]
Optimal Rf on TLC 0.25 - 0.35This range provides the best balance between good separation and reasonable elution time.[2][8]
Silica to Sample Ratio 30:1 to 100:1 (by weight)A higher ratio is needed for difficult separations with close Rf values.
Loading Method Dry LoadingRecommended for samples with poor solubility in the eluent to ensure a narrow starting band and improve resolution.[5]

Experimental Protocol: Column Chromatography Purification

This protocol details the purification of this compound from a crude reaction mixture using flash column chromatography with a hexane/ethyl acetate solvent system.

1. Preparation

  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates of the crude mixture with various ratios of hexane to ethyl acetate. The ideal system will give the this compound spot an Rf value of approximately 0.3.

  • Column Selection: Choose a glass column with a diameter appropriate for the amount of silica gel needed (e.g., a 40-mm diameter column for ~80 g of silica).[9]

  • Slurry Preparation: In a beaker, add the required amount of silica gel. Add the chosen eluent and stir to create a uniform slurry that is free of lumps.

2. Packing the Column (Wet Packing Method)

  • Secure the column vertically to a clamp stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.[9]

  • Fill the column about one-third full with the eluent.

  • Pour the silica slurry into the column using a powder funnel.

  • Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, which will help compact the silica bed. Crucially, never let the solvent level drop below the top of the silica bed.

  • Once the silica is settled, add another thin layer of sand on top to protect the surface.[5]

  • Drain the excess solvent until the level is just above the top layer of sand.

3. Sample Loading (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (10-20x the sample mass) and evaporate the solvent to obtain a dry powder.[5]

  • Carefully add this powder onto the top layer of sand in the packed column.

  • Gently fill the column with the eluent.

4. Elution and Fraction Collection

  • Begin adding the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column (using a bellows or regulated air line) to increase the flow rate (this is the "flash" part of the technique). The solvent should drip at a steady, fast pace.

  • Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Continuously monitor the separation by spotting small aliquots from the collected fractions onto TLC plates.

  • Once the desired compound has fully eluted, you can increase the solvent polarity (e.g., flush with 50% ethyl acetate/hexane) to elute any remaining, more polar impurities.

5. Analysis and Product Isolation

  • Develop the TLC plates used for monitoring to identify which fractions contain the pure this compound.

  • Combine the pure fractions into a pre-weighed round-bottomed flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow

G start Problem: Unsuccessful Purification poor_sep Poor or No Separation start->poor_sep no_elution Compound Not Eluting start->no_elution degradation Compound Degraded start->degradation cause_sep1 Wrong Solvent System poor_sep->cause_sep1 Cause cause_sep2 Column Overloaded poor_sep->cause_sep2 Cause cause_sep3 Poor Column Packing poor_sep->cause_sep3 Cause cause_sep4 Bad Sample Loading poor_sep->cause_sep4 Cause no_elution->degradation Possible Outcome cause_elution1 Eluent Too Nonpolar no_elution->cause_elution1 Cause cause_elution2 Strong Adsorption no_elution->cause_elution2 Cause cause_degradation Silica Gel Acidity / Water degradation->cause_degradation Cause sol_sep1 Optimize Eluent via TLC (Rf ~0.3) cause_sep1->sol_sep1 Solution sol_sep2 Reduce Sample Load cause_sep2->sol_sep2 Solution sol_sep3 Repack Column Carefully cause_sep3->sol_sep3 Solution sol_sep4 Use Dry Loading Method cause_sep4->sol_sep4 Solution sol_elution1 Increase Eluent Polarity cause_elution1->sol_elution1 Solution cause_elution2->sol_elution1 Solution sol_degradation Use Deactivated Silica / Anhydrous Solvents cause_degradation->sol_degradation Solution

References

Technical Support Center: Optimization of Enzymatic Synthesis of Cinnamyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the enzymatic synthesis of cinnamyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of cinnamyl formate in a question-and-answer format.

Q1: My reaction has a very low conversion to this compound, and it seems to have stopped.

Possible Causes & Solutions:

  • Reaction Equilibrium: Esterification is a reversible reaction. The accumulation of the byproduct, water, can shift the equilibrium back towards the reactants (cinnamyl alcohol and formic acid), halting product formation.

    • Solution: Implement in-situ water removal. This can be achieved by adding molecular sieves (3Å or 4Å) to the reaction mixture or by conducting the reaction under a vacuum.[1]

  • Enzyme Inhibition by Substrates: High concentrations of either cinnamyl alcohol or formic acid can inhibit the activity of the lipase (B570770).

    • Solution: Optimize the molar ratio of the substrates. While a 1:1 stoichiometric ratio is the starting point, using an excess of one substrate can drive the reaction forward. For formate ester synthesis, an excess of the alcohol is often beneficial.[2][3] Consider a fed-batch approach where one of the substrates is added gradually.

  • Enzyme Deactivation: Formic acid, being the strongest of the simple carboxylic acids, can potentially lower the pH of the microenvironment of the enzyme, leading to deactivation.

    • Solution: Ensure your immobilized enzyme is robust. Consider using a buffer or ensuring the support material of the enzyme provides a suitable microenvironment. The use of an excess of the alcohol can also help to dilute the formic acid.

Q2: The reaction rate is extremely slow from the start.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature significantly affects enzyme activity. Too low, and the reaction is slow; too high, and the enzyme can denature.

    • Solution: Optimize the reaction temperature. For the synthesis of formate esters using Novozym 435, a common immobilized lipase, the optimal temperature is often around 40°C.[2][3][4]

  • Insufficient Enzyme Concentration: The amount of enzyme directly impacts the reaction rate.

    • Solution: Increase the enzyme loading. Typical concentrations for similar reactions range from 5 g/L to 15 g/L.[2][3] Note that excessive enzyme amounts can sometimes lead to mass transfer limitations.[3]

  • Poor Mass Transfer: Inadequate mixing can limit the interaction between the substrates and the immobilized enzyme.

    • Solution: Increase the agitation speed. A typical range is 150-250 rpm.[2]

Q3: I am observing the formation of byproducts.

Possible Causes & Solutions:

  • Side Reactions of Cinnamyl Alcohol: Cinnamyl alcohol can be prone to side reactions, such as oxidation to cinnamaldehyde, especially at higher temperatures.

    • Solution: Maintain the optimized, milder reaction temperature (e.g., 40°C) and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best enzyme for synthesizing this compound?

Immobilized lipases are the most common choice for esterification reactions. Novozym 435, which is lipase B from Candida antarctica immobilized on an acrylic resin, has been shown to be highly effective for the synthesis of various formate esters and is a good starting point for this compound synthesis.[2][3][4]

Q2: What is a good starting molar ratio of cinnamyl alcohol to formic acid?

While a 1:1 molar ratio is the stoichiometric starting point, using an excess of the alcohol is often beneficial to shift the reaction equilibrium towards the product and to avoid potential inhibition by formic acid. Studies on other formate esters have found optimal ratios of formic acid to alcohol to be in the range of 1:5 to 1:7.[2][3]

Q3: Should I use a solvent for this reaction?

Both solvent-free and solvent-based systems can be employed. A solvent-free system is often preferred from a green chemistry perspective, where an excess of one of the liquid substrates (cinnamyl alcohol) can act as the solvent.[4] If a solvent is necessary to improve solubility or reduce viscosity, a non-polar organic solvent like n-hexane, cyclohexane, or 1,2-dichloroethane (B1671644) is a common choice.[2][3]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4] This will allow you to quantify the consumption of reactants and the formation of the this compound product.

Q5: Can the immobilized enzyme be reused?

Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability, which is crucial for the economic viability of the process.[2][3] After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent (e.g., n-hexane) to remove any adsorbed substrates and products, and then dried before being used in a subsequent reaction.[3]

Quantitative Data Summary

The following table summarizes typical optimal conditions for the enzymatic synthesis of formate esters, which can serve as a starting point for the optimization of this compound synthesis.

ParameterOptimal Range/ValueSource
Enzyme Novozym 435[2][3][4]
Enzyme Concentration 15 g/L[2][3]
Molar Ratio (Formic Acid:Alcohol) 1:5 to 1:7[2][3]
Temperature 40 °C[2][3][4]
Solvent Solvent-free or 1,2-dichloroethane[2][3][4]
Agitation Speed 150 - 400 rpm[2][4]
Maximum Conversion >95%[2][3]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel, combine cinnamyl alcohol and formic acid in the desired molar ratio (e.g., a starting point of 1:5 formic acid to cinnamyl alcohol).[3]

  • Solvent (Optional): If using a solvent, add the appropriate volume of a non-polar organic solvent (e.g., 1,2-dichloroethane).[2][3]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at the desired concentration (e.g., 15 g/L).[2][3]

  • Water Removal (Optional but Recommended): Add activated molecular sieves (3Å or 4Å) to the reaction mixture.

  • Reaction Conditions: Place the reaction vessel in a shaking incubator or on a magnetic stirrer with heating capabilities. Set the temperature to 40°C and the agitation speed to 150-250 rpm.[2]

  • Monitoring: At regular intervals, withdraw a small sample from the reaction mixture. Dilute the sample with a suitable solvent and analyze by GC or HPLC to determine the conversion rate.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion or has plateaued, stop the heating and agitation. Separate the immobilized enzyme from the reaction mixture by filtration.

  • Enzyme Washing and Reuse: Wash the recovered enzyme with a solvent like n-hexane to remove residual reactants and products. Dry the enzyme under vacuum before reusing it in subsequent batches.[3]

  • Product Purification: The liquid phase containing the this compound can be purified using standard techniques such as distillation or column chromatography to remove unreacted substrates and any byproducts.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_downstream Downstream Processing Reactants Cinnamyl Alcohol & Formic Acid ReactionVessel Reaction at Optimized Conditions (Temp, Agitation) Reactants->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Solvent Solvent (Optional) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Purification Purification Filtration->Purification Product Mixture Enzyme_Reuse Enzyme Reuse Filtration->Enzyme_Reuse Enzyme Purified_Product Purified This compound Purification->Purified_Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

PingPong_Mechanism E Lipase (E) E_FA Acyl-Enzyme Intermediate E->E_FA - H2O CA Cinnamyl Alcohol E_FA->CA + E_CF Enzyme-Product Complex E_CF->E - this compound FA Formic Acid FA->E + W Water CA->E_CF + CF Cinnamyl Formate

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Technical Support Center: Overcoming Substrate Inhibition in Lipase-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipase-catalyzed esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enzymatic reactions, with a specific focus on overcoming substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of lipase-catalyzed esterification?

A: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations.[1] In lipase-catalyzed esterification, this typically occurs when high concentrations of either the alcohol or the carboxylic acid substrate bind to the enzyme in a non-productive manner, hindering the catalytic process.[1][2] This can happen if the substrate binds to a secondary, inhibitory site on the enzyme or if multiple substrate molecules crowd the active site, preventing the formation of a productive enzyme-substrate complex.[1][3]

Q2: What are the common mechanisms of substrate inhibition by alcohols and carboxylic acids?

A: The mechanisms can vary:

  • Alcohols: Short-chain alcohols like methanol (B129727) and ethanol (B145695) are particularly known to cause inhibition.[4] They can strip the essential water layer from the enzyme's surface, which is crucial for maintaining its active conformation, leading to deactivation.[5] At high concentrations, they can also act as competitive inhibitors for the acyl-enzyme intermediate.[6]

  • Carboxylic Acids: Short-chain carboxylic acids can be potent inhibitors, potentially by altering the pH of the enzyme's microenvironment.[7] Some acids, like acetic acid and butyric acid, have been reported to inhibit or even deactivate lipases such as Candida antarctica lipase (B570770) B (CalB).[8] The inhibitory effect is often linked to the acid's pKa value.[8]

Q3: How does the choice of solvent impact substrate inhibition?

A: The reaction solvent plays a critical role and can either mitigate or exacerbate inhibition.

  • Polar Solvents: Polar organic solvents can decrease lipase activity by stripping the essential water layer from the enzyme's surface and disrupting its structure through hydrogen bonding.[9] However, some polar solvents like DMSO at low concentrations can enhance activity.[10][11]

  • Non-Polar Solvents: Non-polar solvents like hexane (B92381) and isooctane (B107328) are generally preferred as they can reduce the flexibility of the lipase, which can sometimes be beneficial, but excessive rigidity can also decrease activity.[5][9] They also help solubilize hydrophobic substrates, which can improve reaction rates.[9]

  • Solvent-Free Systems: While environmentally attractive, solvent-free systems have very high substrate concentrations, which can increase the risk of inhibition.[7] In these cases, optimizing the substrate molar ratio is crucial.[7]

Q4: Can enzyme immobilization be an effective strategy to overcome substrate inhibition?

A: Yes, immobilization is a key strategy. When a lipase is immobilized on a solid support, its stability and tolerance to inhibitors can be significantly enhanced.[12][13]

  • Conformational Stability: Immobilization can lock the lipase in its active "open" conformation, making it more robust.[14][15]

  • Mass Transfer: The support material can create a microenvironment that limits the diffusion of high concentrations of the inhibitory substrate to the enzyme's active site.[6]

  • Reduced Inhibition: Sol-gel entrapped lipases, for example, have been shown to overcome inhibition by alcohols and water-miscible solvents.[6] Pre-treating a lipase with a substrate like soybean oil before covalent immobilization can protect the active site during the immobilization process, leading to higher activity.[16]

Q5: What is the role of water activity (a_w) in lipase-catalyzed esterification and inhibition?

A: Water activity is a critical parameter. Lipases require a minimal amount of water bound to their surface to maintain catalytic activity in non-aqueous media.[5]

  • Too Little Water: Anhydrous conditions can lead to enzyme deactivation.[12]

  • Too Much Water: Water is a product of esterification. Its accumulation can shift the reaction equilibrium back towards hydrolysis (the reverse reaction), reducing the ester yield.[2] Water can also act as a competitive inhibitor, competing with the alcohol for the acyl-enzyme intermediate.[17]

  • Control: Therefore, controlling water activity is essential. This can be achieved by adding molecular sieves, performing the reaction under vacuum, or using salt hydrates.[2][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The reaction has started, but the conversion to the ester is very low and has plateaued.
Possible Cause Troubleshooting Steps & Solutions
Substrate Inhibition Optimize Substrate Molar Ratio: High concentrations of either the acid or alcohol can be inhibitory.[2] Experiment with different ratios. For example, in solvent-free systems, using a large stoichiometric excess of a less inhibitory substrate (like a long-chain alcohol when reacting with an inhibitory short-chain acid) can reduce the concentration of the inhibitor.[7] Implement a Fed-Batch Approach: Instead of adding all of a substrate at once, add it gradually throughout the reaction. This maintains a low, non-inhibitory concentration in the reaction vessel.[2]
Reaction Equilibrium Reached In-Situ Water Removal: The accumulation of water, a byproduct, can drive the reverse reaction (hydrolysis).[2] Add activated molecular sieves (~10% w/v) to the reaction mixture or conduct the reaction under a vacuum to continuously remove water and shift the equilibrium towards the product.[8][12]
Product Inhibition In-Situ Product Removal: The accumulation of the ester product can sometimes inhibit the enzyme.[2] If feasible for your system, consider techniques like pervaporation to remove the product as it is formed.
Issue 2: The reaction rate is extremely slow from the beginning.
Possible Cause Troubleshooting Steps & Solutions
Suboptimal Temperature Adjust Temperature: Enzyme activity is highly temperature-dependent. Too low a temperature results in a slow rate, while too high a temperature can denature the lipase.[12] The optimal range for most lipases is 40-60°C. Perform a temperature optimization study for your specific enzyme and substrates.[12]
Insufficient Enzyme Increase Enzyme Loading: The reaction rate is directly proportional to the amount of active enzyme. Typical concentrations range from 1% to 15% (w/w) of the total substrates.[2][12] Increasing the enzyme loading can improve the rate, especially in solvent-free systems where it may also help reduce inhibition effects.[7]
Mass Transfer Limitation Increase Agitation Speed: In heterogeneous systems (e.g., with immobilized lipase or poorly soluble substrates), the reaction can be limited by the diffusion of substrates to the enzyme's active site. Increase the stirring speed (e.g., from 150 rpm to 200+ rpm) to improve mixing.[18]
Inactive Enzyme Verify Enzyme Activity: Check the storage and handling procedures for your lipase. Test its activity with a standard reaction (e.g., hydrolysis of p-nitrophenyl palmitate) to ensure it is active before starting your esterification.[2]
Issue 3: Reaction starts normally but stops prematurely.
Possible Cause Troubleshooting Steps & Solutions
Inhibitory Byproduct Formation Identify and Remove Byproduct: Some reactions generate inhibitory byproducts. A classic example is the tautomerization of vinyl alcohol to acetaldehyde (B116499) when using vinyl esters as acyl donors. Acetaldehyde can covalently modify and inactivate the lipase.[12] Solution: Apply a vacuum to the reaction system to remove volatile byproducts like acetaldehyde as they are formed.[12]
Enzyme Deactivation Choose a More Robust Lipase: Some lipases are inherently more stable under certain conditions or more resistant to specific inhibitors. For instance, Candida antarctica lipase B (Novozym® 435) is often more stable than lipases from Candida rugosa.[12] Consider screening several different lipases for your specific reaction. Immobilize the Enzyme: Immobilization can significantly improve the operational stability of the lipase.[12]

Quantitative Data Summary

Table 1: Effect of Alcohol:Stearic Acid Molar Ratio on Ester Conversion

This table summarizes the effect of the molar ratio on the synthesis of various alkyl stearates catalyzed by lipase. It demonstrates that the optimal ratio can be a critical variable.

AlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Lipase Units (U)Time (h)Conversion (%)[4]
Methanol (C1-OH)5:1507.02459.8 (±1.8)
Methanol (C1-OH)10:16014.02478.3 (±1.3)
Ethanol (C2-OH)5:16021.02468.5 (±1.6)
n-Butanol (C4-OH)10:15021.02488.6 (±1.2)
n-Octanol (C8-OH)10:1607.02492.8 (±1.1)

Data adapted from a study on lipase-assisted synthesis of alkyl stearates.[4]

Table 2: Influence of Polar Organic Solvents on Lipase Activity

The activity of B. subtilis lipase 6B was measured in the presence of various polar organic solvents. This data shows that some solvents inhibit activity while others can cause activation at lower concentrations.

Organic SolventConcentration for Max Activity (%)Fold Enhancement in Activity[10]
DMSO15~3.0
Isopropanol20~2.0
Methanol25~1.7
Acetone-Continuous decrease
Acetonitrile-Continuous decrease
DMF-Continuous decrease

Data shows relative activity compared to the activity in buffer alone.[10]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Esterification with In-Situ Water Removal

This protocol describes a general method for ester synthesis using an immobilized lipase, with measures to drive the reaction equilibrium forward.

Materials:

  • Immobilized Lipase (e.g., Novozym® 435)

  • Carboxylic Acid

  • Alcohol

  • Anhydrous Organic Solvent (e.g., n-hexane, isooctane)

  • Activated Molecular Sieves (3Å or 4Å)

  • Reaction vessel with magnetic stirrer and heating mantle

Procedure:

  • To a dry reaction vessel, add the carboxylic acid (e.g., 1 mmol) and the alcohol (e.g., 1.5 mmol, a 1:1.5 molar ratio is a good starting point).[8]

  • Add the anhydrous organic solvent (e.g., 10-20 mL).

  • Add activated molecular sieves (~10% w/v) to the mixture to adsorb the water produced during the reaction.[8][12]

  • Add the immobilized lipase. Enzyme loading can range from 5% to 15% by weight of the limiting substrate.[12]

  • Seal the reaction vessel and begin stirring (e.g., 200 rpm).

  • Heat the reaction to the optimal temperature for the chosen lipase (typically 40-60°C).[12]

  • Monitor the reaction progress by taking small aliquots at regular intervals. Before analysis (e.g., by GC or HPLC), filter or centrifuge the sample to remove the enzyme.

  • Once the reaction reaches the desired conversion or equilibrium, stop the heating and filter off the immobilized enzyme for potential reuse.

  • The product can then be purified from the reaction mixture using standard methods (e.g., distillation, chromatography).

Protocol 2: Fed-Batch Substrate Addition to Mitigate Inhibition

This protocol is a modification of the general procedure and is useful when one of the substrates is known to be highly inhibitory.

Materials:

  • Same as Protocol 1

  • Syringe pump or addition funnel

Procedure:

  • Set up the reaction vessel as described in Protocol 1, but add only one of the substrates (typically the non-inhibitory or less inhibitory one) and the full amount of solvent and enzyme at the start.

  • Dissolve the inhibitory substrate in a small amount of the reaction solvent.

  • Using a syringe pump, add the solution of the inhibitory substrate to the reaction vessel at a slow, constant rate over a period of several hours.

  • Maintain the reaction at the optimal temperature and stirring speed throughout the addition and for the remainder of the reaction time.

  • Monitor and work up the reaction as described in Protocol 1. This fed-batch approach helps to keep the concentration of the inhibitory substrate low, thus maximizing the enzyme's activity and stability.[2]

Visualizations

Troubleshooting_Workflow cluster_slow_rate Troubleshooting Slow Initial Rate cluster_plateau Troubleshooting Plateaued Conversion start Low Ester Yield Detected q1 Is the reaction rate slow from the start? start->q1 q2 Did the reaction start but then plateau? q1->q2 No a1 Check Reaction Temperature (Optimum 40-60°C) q1->a1 Yes b1 Optimize Substrate Ratio (Test different molar ratios) q2->b1 Yes a2 Increase Enzyme Loading (1-15% w/w) a1->a2 a3 Increase Agitation Speed (>200 rpm) a2->a3 a4 Verify Enzyme Activity (Use standard assay) a3->a4 b2 Implement Fed-Batch Addition (For inhibitory substrate) b1->b2 b3 Remove Water In-Situ (Molecular sieves or vacuum) b2->b3 b4 Consider Product Inhibition (In-situ product removal) b3->b4

Caption: A troubleshooting workflow for addressing low ester yield.

Ping_Pong_Bi_Bi cluster_main Ping-Pong Bi-Bi Catalytic Cycle cluster_inhibition Substrate Inhibition Pathways E Lipase (E) EA E-Acid Complex E->EA R-COOH (Acid) E_inhib E-Alcohol (Inactive) E->E_inhib High [R'-OH] E_prime Acyl-Enzyme (E') EA->E_prime H2O (Product 1) FP E'-Water Complex EQB E'-Alcohol Complex E_prime->EQB R'-OH (Alcohol) E_prime_inhib E'-Acid (Inactive) E_prime->E_prime_inhib High [R-COOH] EQB->E R-COOR' (Ester)

Caption: Ping-Pong Bi-Bi mechanism with dead-end substrate inhibition.

Fed_Batch_Workflow start Start step1 Step 1: Initial Charge Add Solvent, Enzyme, and non-inhibitory Substrate A to reactor start->step1 step2 Step 2: Gradual Addition Dissolve inhibitory Substrate B in solvent Add slowly via syringe pump step1->step2 step3 Step 3: Reaction Maintain optimal Temperature and Stirring step2->step3 step4 Step 4: Monitoring Take aliquots periodically and analyze (GC/HPLC) step3->step4 step5 Step 5: Work-up Filter to recover enzyme Purify product step4->step5 end_node End step5->end_node

Caption: Experimental workflow for fed-batch esterification.

References

Technical Support Center: GC-MS Analysis of Volatile Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the GC-MS analysis of volatile esters. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges and optimize your experimental protocols for accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the GC-MS analysis of volatile esters?

A1: The analysis of volatile esters by GC-MS can be prone to several challenges, including:

  • Peak Tailing: Asymmetrical peaks with a "tail" can lead to inaccurate integration and quantification. This is often caused by interactions between polar analytes and active sites in the GC system.[1]

  • Co-elution: The overlapping of two or more compounds eluting from the column at the same time can complicate identification and quantification.[2]

  • Thermal Degradation: Volatile esters can be sensitive to high temperatures in the GC inlet, potentially leading to decomposition and inaccurate results.[3][4]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing either suppression or enhancement of the analyte signal.[5]

  • Low Volatility of Some Esters: Longer-chain or more complex esters may have lower volatility, requiring specific analytical conditions.[6]

Q2: Which GC column is best suited for analyzing volatile esters?

A2: The choice of GC column depends on the specific esters being analyzed. For short-chained, volatile esters (e.g., C4-C6), a mid-polar column like a DB-624 is often recommended.[7] For a broader range of esters, including fatty acid methyl esters (FAMEs), cyanopropylsilicone columns such as an Rtx-2330 or SP-2330 are commonly used to achieve good separation, especially for cis-trans isomers.[8]

Q3: What is derivatization and is it necessary for volatile ester analysis?

A3: Derivatization is a chemical modification of a compound to make it more suitable for analysis. For volatile esters, derivatization is typically not required as they are generally volatile enough for GC analysis. However, if you are analyzing the parent fatty acids, derivatization to form fatty acid methyl esters (FAMEs) is a critical step to increase their volatility and improve peak shape.[9][10]

Troubleshooting Guides

Problem 1: Peak Tailing

Q: My volatile ester peaks are showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for volatile esters is a common issue that can compromise quantification. Here’s a systematic approach to troubleshoot this problem:

Potential Causes and Solutions:

  • Active Sites in the GC System: Polar esters can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner, column, or detector.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly condition your column to maintain its inertness.[11][12] Trimming a small portion (10-20 cm) from the front of the column can also help remove active sites that have developed over time.[11]

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volume and disrupt the sample flow path, leading to peak tailing.[13]

    • Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct column installation depth in the inlet and detector.[13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.[1]

    • Solution: Dilute your sample or reduce the injection volume.[1]

  • Contamination: Residues from previous injections or contaminated septa can introduce active sites.[8][11]

    • Solution: Perform regular inlet maintenance, including replacing the liner, septum, and O-rings.[12] Run a solvent blank to check for system contamination.[2]

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing start Observe Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No cause_physical Likely a physical issue (flow path disruption) yes_all->cause_physical cause_chemical Likely a chemical issue (analyte interaction) no_all->cause_chemical check_column_install Check column installation (cut, depth) cause_physical->check_column_install check_inlet Inspect inlet for debris (septum particles) check_column_install->check_inlet check_leaks Check for system leaks check_inlet->check_leaks end Peak Shape Improved check_leaks->end inlet_maintenance Perform inlet maintenance (replace liner, septum) cause_chemical->inlet_maintenance trim_column Trim 10-20 cm from column inlet inlet_maintenance->trim_column check_overload Check for column overload (dilute sample) trim_column->check_overload check_overload->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Problem 2: Co-elution of Volatile Esters

Q: I suspect some of my volatile ester peaks are co-eluting. How can I confirm this and what steps can I take to resolve them?

A: Co-elution can significantly impact the accuracy of your results. Here's how to address it:

Confirmation of Co-elution:

  • Mass Spectral Analysis: If you are using a mass spectrometer, examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the trailing edge of the peak is a strong indication of co-elution.[2]

  • Peak Shape: Look for asymmetrical peaks or "shoulders" on the peak, which can suggest the presence of more than one compound.[2]

Strategies for Resolving Co-eluting Peaks:

  • Optimize the GC Temperature Program: Modifying the oven temperature program is often the most effective way to improve separation.

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting, more volatile esters.[2]

    • Reduce the Ramp Rate: A slower temperature ramp can increase the separation between closely eluting compounds.

    • Introduce an Isothermal Hold: Adding a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes provide the necessary resolution.

  • Change the GC Column: If optimizing the temperature program is insufficient, switching to a column with a different stationary phase chemistry can alter the selectivity and resolve the co-eluting peaks. A column with a different polarity is a good starting point.

  • Adjust Carrier Gas Flow Rate: While less common, adjusting the linear velocity of the carrier gas can sometimes improve resolution.

Troubleshooting Workflow for Co-elution

G Troubleshooting Co-elution start Suspect Co-elution confirm_coelution Confirm with MS data (inconsistent spectra across peak) start->confirm_coelution peak_shape Check for peak shoulders or asymmetry start->peak_shape coelution_confirmed Co-elution Confirmed confirm_coelution->coelution_confirmed peak_shape->coelution_confirmed optimize_temp Optimize GC Temperature Program coelution_confirmed->optimize_temp lower_initial_temp Lower initial temperature optimize_temp->lower_initial_temp reduce_ramp_rate Reduce ramp rate lower_initial_temp->reduce_ramp_rate add_hold Add isothermal hold reduce_ramp_rate->add_hold end Peaks Resolved add_hold->end Success no_resolution Still Co-eluting add_hold->no_resolution change_column Change GC Column (different polarity) change_column->end no_resolution->change_column If optimization fails

Caption: A systematic approach to confirming and resolving co-eluting peaks.

Problem 3: Thermal Degradation

Q: I am concerned about the thermal stability of my volatile esters during GC-MS analysis. How can I prevent their degradation?

A: Thermal degradation can be a significant issue for certain esters. Here are some preventative measures:

  • Lower the Inlet Temperature: The GC inlet is where the sample is vaporized, and excessively high temperatures can cause degradation. Reduce the inlet temperature to the lowest point that still allows for efficient and reproducible vaporization of your analytes.[3][4]

  • Use a Cool-on-Column (COC) Inlet: For highly sensitive compounds, a COC inlet deposits the liquid sample directly onto the column at a low temperature, which then gently vaporizes as the oven temperature increases, minimizing thermal stress.[3]

  • Derivatization: While not typically necessary for volatile esters themselves, if you are analyzing a thermally labile parent molecule, derivatization can convert it into a more stable form for GC analysis.[3]

  • Ensure an Inert Flow Path: Active sites in the GC system can catalyze thermal degradation. Using deactivated liners and columns is crucial.[3]

Problem 4: Matrix Effects

Q: I am analyzing volatile esters in a complex matrix (e.g., food, biological fluids) and my results are inconsistent. Could this be due to matrix effects?

A: Yes, complex matrices can significantly impact the accuracy of your results.

Understanding Matrix Effects:

  • Signal Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of your target analytes in the MS source, leading to either a decrease (suppression) or an increase (enhancement) in the signal.[5] In GC, matrix components can also coat active sites in the inlet, protecting analytes from degradation and leading to a signal enhancement.[14]

Strategies to Minimize Matrix Effects:

  • Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Microextraction (SPME): SPME is an excellent technique for extracting and concentrating volatile esters from a sample's headspace, leaving non-volatile matrix components behind.[15]

    • Solid-Phase Extraction (SPE): SPE can be used to clean up liquid samples by selectively retaining the analytes of interest while washing away matrix interferences.[1]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for any matrix effects that cannot be eliminated through sample preparation.[14]

  • Use of Internal Standards: An isotopically labeled internal standard that behaves similarly to your analyte of interest can help to correct for variations in signal intensity caused by matrix effects.[14]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Esters from a Wine Matrix

This protocol is adapted for the analysis of volatile esters in wine, a complex matrix.[16][17][18][19]

Materials:

  • SPME fiber assembly: 85 µm Carboxen/PDMS is a good starting point for a broad range of volatile compounds.[19]

  • 20 mL headspace vials with PTFE-faced silicone septa.

  • Heater/agitator.

  • GC-MS system with a split/splitless injector.

  • Sodium chloride (NaCl).

  • Internal standard solution (e.g., ethyl heptanoate (B1214049) in ethanol).

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial. This increases the ionic strength of the sample, which can enhance the partitioning of volatile esters into the headspace.

    • If using an internal standard, spike the sample with a known concentration.

    • Immediately seal the vial.

  • Headspace Extraction:

    • Place the vial in the heater/agitator.

    • Equilibrate the sample at 60°C for 20 minutes with agitation (e.g., 250 rpm).[17]

    • Expose the SPME fiber to the headspace for 60 minutes at the same temperature and agitation.[17]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber and immediately insert it into the heated GC inlet (typically 250°C) for thermal desorption for 7 minutes.[17]

    • Start the GC-MS data acquisition at the beginning of the desorption.

Experimental Workflow for HS-SPME

G HS-SPME Experimental Workflow start Start sample_prep Sample Preparation (5 mL wine + 1.5g NaCl in vial) start->sample_prep add_is Add Internal Standard sample_prep->add_is seal_vial Seal Vial add_is->seal_vial incubate Incubate and Agitate (60°C, 20 min) seal_vial->incubate extract Expose SPME Fiber (60°C, 60 min) incubate->extract desorb Desorb in GC Inlet (250°C, 7 min) extract->desorb analyze GC-MS Analysis desorb->analyze end End analyze->end

Caption: A step-by-step workflow for the HS-SPME analysis of volatile esters.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for preparing FAMEs using boron trifluoride (BF₃)-methanol.[9][10][20]

Materials:

  • Lipid sample (1-25 mg).

  • Screw-capped glass tube with a PTFE liner.

  • Boron trifluoride in methanol (B129727) (12-14% w/w).

  • Hexane (B92381).

  • Saturated sodium chloride (NaCl) solution.

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Water bath or heating block.

  • Vortex mixer.

Procedure:

  • Sample Preparation:

    • Weigh 1-25 mg of the lipid sample into a screw-capped glass tube.[9] If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Esterification:

    • Add 2 mL of 12-14% BF₃-methanol solution to the sample.[9]

    • Cap the tube tightly and heat at 60°C for 5-10 minutes in a water bath or heating block.[9]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the tube.[9]

    • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Sample Cleanup and Collection:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Experimental Workflow for FAMEs Derivatization

G FAMEs Derivatization Workflow start Start weigh_sample Weigh Lipid Sample (1-25 mg) start->weigh_sample add_bf3 Add 2 mL BF3-Methanol weigh_sample->add_bf3 heat Heat at 60°C for 5-10 min add_bf3->heat cool Cool to Room Temperature heat->cool add_water_hexane Add 1 mL Water and 1 mL Hexane cool->add_water_hexane vortex Vortex to Extract add_water_hexane->vortex separate_layers Allow Layers to Separate vortex->separate_layers collect_hexane Collect Upper Hexane Layer separate_layers->collect_hexane dry_sample Dry with Na2SO4 collect_hexane->dry_sample analyze Ready for GC-MS Analysis dry_sample->analyze end End analyze->end

Caption: A workflow for the derivatization of fatty acids to FAMEs.

Quantitative Data Summary

The following tables provide an overview of typical GC-MS parameters and method performance for volatile ester analysis.

Table 1: Example GC-MS Parameters for Volatile Ester Analysis

ParameterSettingRationale
Inlet Temperature 250 °CEnsures efficient vaporization without causing thermal degradation of most volatile esters.[3]
Injection Mode Splitless or Split (e.g., 10:1)Splitless for trace analysis, split for higher concentration samples to avoid column overload.[21]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for many capillary columns.
Column Mid-polar (e.g., DB-624) or polar (e.g., Rtx-2330)Choice depends on the specific esters being analyzed.[7][8]
Oven Program Initial: 40°C (hold 2 min), Ramp: 5°C/min to 240°C (hold 5 min)A starting point that can be optimized for specific separations.
MS Transfer Line 250 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Mass Range m/z 40-400Covers the expected mass range for many volatile esters and their fragments.

Table 2: Method Performance for Selected Volatile Esters in Wine by HS-SPME-GC-MS [15]

CompoundLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
Ethyl Acetate0.5 - 2.01.5 - 6.095 - 105
Isoamyl Acetate0.1 - 0.50.3 - 1.592 - 103
Ethyl Hexanoate0.05 - 0.20.15 - 0.690 - 101
Ethyl Octanoate0.02 - 0.10.06 - 0.388 - 99
Phenethyl Acetate0.1 - 0.40.3 - 1.293 - 104

Note: The ranges for LOD, LOQ, and recovery are representative and can vary depending on the specific instrumentation and matrix.

References

resolving co-eluting peaks in the chromatography of flavor compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving challenges in the chromatographic analysis of flavor compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues, with a focus on resolving co-eluting peaks.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and why is it a problem in flavor analysis?

A1: Peak co-elution occurs when two or more compounds are not fully separated by the chromatography column and elute at the same, or very similar, retention times. This results in overlapping chromatographic peaks. In flavor analysis, this is a significant issue because many flavor compounds are isomers with similar chemical properties, making them difficult to separate. Co-elution can lead to incorrect identification and inaccurate quantification of individual components, compromising the reliability of the results.

Q2: How can I detect if I have co-eluting peaks?

A2: The first sign of co-elution is often a non-symmetrical peak, such as a peak with a shoulder or a broad, distorted shape. However, perfect co-elution might not show obvious distortion. The most reliable methods for detection involve using advanced detectors:

  • Mass Spectrometry (MS): By examining the mass spectra at different points across a single chromatographic peak (the leading edge, apex, and tailing edge), you can check for peak purity. If the mass spectra change across the peak, it indicates that more than one compound is present.

  • Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: For compounds that absorb UV light, a DAD or PDA detector can acquire spectra continuously across the peak. If the UV spectra are not identical throughout, co-elution is likely. Many chromatography software platforms include a "peak purity" function that automates this analysis.

Q3: What is the difference between chromatographic resolution and mathematical deconvolution?

A3: Improving chromatographic resolution involves physically separating the compounds within the analytical system by optimizing parameters like the mobile phase, temperature, or column chemistry.[1] Mathematical deconvolution, on the other hand, is a data processing technique applied after the analysis. It uses algorithms to digitally separate the signals of overlapping peaks based on their unique mass spectra, even if they were not physically separated on the column. Best practice is to always optimize for the best possible chromatographic separation first.

Troubleshooting Guide: Resolving Co-eluting Peaks

Q4: My GC-MS analysis of terpenes shows several co-eluting isomers. What is my first step to improve separation?

A4: For Gas Chromatography (GC), the first and often most powerful parameter to adjust is the temperature program .

  • Decrease the ramp rate: A slower temperature ramp (e.g., 2-5°C/minute) increases the time analytes interact with the stationary phase, which can significantly improve the separation of closely eluting compounds like terpene isomers.[1]

  • Add an isothermal hold: Introducing a hold at a specific temperature just before the co-eluting peaks emerge can provide the extra time needed for them to separate.

  • Lower the initial temperature: This can also help improve the separation of very volatile, early-eluting compounds.[1]

Q5: Adjusting the temperature program didn't fully resolve my peaks. What should I try next in GC?

A5: If temperature optimization is insufficient, the next step is to evaluate your column and flow conditions.

  • Change the stationary phase: This is the most effective way to alter selectivity. Terpenes are often analyzed on a non-polar (e.g., DB-5) or mid-polarity column. Switching to a more polar stationary phase, like a WAX column (polyethylene glycol), can change the elution order and resolve isomers that co-elute on less polar phases.[2][3]

  • Decrease column internal diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm instead of 0.32 mm) provides higher efficiency, leading to sharper peaks and better resolution.

  • Increase column length: Doubling the column length can increase resolution by approximately 40%, but it will also lead to longer run times and higher backpressure.[1]

  • Optimize carrier gas flow rate: Ensure your carrier gas (typically Helium or Hydrogen) is flowing at its optimal linear velocity for your column dimensions. Reducing the flow rate can sometimes improve resolution, but at the cost of longer analysis time.

Q6: I'm using HPLC to analyze phenolic flavor compounds and have overlapping peaks. How do I optimize my mobile phase?

A6: In High-Performance Liquid Chromatography (HPLC), the mobile phase composition is a critical factor for achieving separation.

  • Adjust Solvent Strength: For reversed-phase HPLC, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). To increase retention and potentially improve resolution, decrease the percentage of the organic solvent.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation because they interact differently with analytes and the stationary phase.[4]

  • Optimize the pH: For ionizable compounds like many phenolic acids, the pH of the mobile phase is a powerful tool. Adjusting the pH to be at least 1.5-2 units away from the analyte's pKa will ensure it is in a single ionic state (either fully protonated or deprotonated), leading to sharper peaks and more stable retention times.[5] Shifting the pH can dramatically change the retention and selectivity between two compounds.[6]

Q7: What if mobile phase optimization is not enough to resolve my peaks in HPLC?

A7: If you have thoroughly optimized the mobile phase, the next step is to consider the stationary phase.

  • Change Column Chemistry: If you are using a standard C18 column, switching to a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) phase, can provide a completely different selectivity and may resolve your co-eluting peaks.

  • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm or core-shell particles) offer significantly higher efficiency, which results in narrower peaks and improved resolution.[1]

Data Presentation: Impact of Chromatographic Parameters

The following tables summarize how changing key parameters can affect the separation of flavor compounds.

Table 1: Effect of GC Stationary Phase Polarity on Terpene Resolution

Stationary PhasePolarityTypical Application for TerpenesResolution Characteristics
DB-5 (5% Phenyl) Non-PolarGeneral screening of terpenes and cannabinoids.Good for general profiling, but may co-elute certain isomers (e.g., limonene (B3431351) and p-cymene).[2]
Rxi-624Sil MS IntermediateResolving specific terpene isomers.Offers different selectivity compared to non-polar phases.[2]
WAX (e.g., Carbowax) PolarSeparation of more polar terpenoids like alcohols (e.g., linalool, geraniol).Can significantly improve separation of polar compounds and change the elution order, resolving co-elutions from non-polar columns.[2][3]

Table 2: General Effects of Adjusting GC Parameters on Resolution

Parameter ChangeEffect on ResolutionEffect on Analysis TimePrimary Resolution Factor AffectedNotes
↓ Decrease Oven Temp / Ramp Rate ↑ Increases↑ IncreasesRetention (k) & Selectivity (α)Very effective for early eluting peaks; increases interaction with the stationary phase.[7][8]
↑ Increase Column Length ↑ Increases↑ IncreasesEfficiency (N)Doubling column length can increase resolution by about 40%.[1]
↓ Decrease Column Internal Diameter ↑ Increases↔ Can be fasterEfficiency (N)Produces sharper, narrower peaks, but has lower sample capacity.
↑ Increase Film Thickness ↑ Increases↑ IncreasesRetention (k)Good for retaining highly volatile compounds.
Switch Carrier Gas (He → H₂) ↑ Increases↓ DecreasesEfficiency (N)Hydrogen allows for faster optimal linear velocities, improving efficiency and shortening run times.

Table 3: Effect of Mobile Phase pH on Retention of Ionizable Phenolic Acids (Reversed-Phase HPLC)

Mobile Phase pHAnalyte State (for a phenolic acid with pKa ~4.5)Relative Retention TimePeak Shape
pH 2.5 Non-ionized (Protonated)LongSharp
pH 4.5 50% Ionized / 50% Non-ionizedIntermediatePotentially Broad
pH 6.5 Ionized (Deprotonated)ShortSharp

Note: Operating at a pH close to the analyte's pKa can lead to poor peak shape and shifting retention times. It is best to work at a pH at least 1.5-2 units away from the pKa.[5]

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Flavor Compound Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating a complex mixture of flavor compounds.

  • Gather Analyte Information: Collect information on the flavor compounds of interest, including their structures, polarity, pKa values (if ionizable), and UV absorbance maxima.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (for low pH).

    • Mobile Phase B: Acetonitrile (ACN).

  • Run a Scouting Gradient: Perform a fast, broad gradient to determine the elution range of your compounds.[9]

    • Flow Rate: 0.5 mL/min

    • Temperature: 30°C

    • Gradient: 5% to 95% B in 10 minutes.

    • Detector: Set to the UV maximum of a key analyte or a broad wavelength (e.g., 254 nm).

  • Evaluate the Scouting Run:

    • If all peaks elute very early, your sample is too polar for the conditions. Consider a more polar column or HILIC.

    • If peaks are spread across the gradient, proceed to optimization.

    • If peaks are clustered together, note the %B at which they elute.

  • Optimize the Gradient: Based on the scouting run, design a more focused gradient.

    • To improve the separation of a closely eluting pair, decrease the gradient slope in that region. For example, if the pair elutes between 40% and 50% B, change the gradient from a single ramp to:

      • 5% to 40% B in 3 minutes

      • 40% to 50% B in 7 minutes (slower ramp)

      • 50% to 95% B in 2 minutes (fast wash)

  • Fine-Tune Selectivity: If gradient optimization is insufficient, change the mobile phase or column chemistry.

    • Change Organic Modifier: Replace Acetonitrile with Methanol and repeat steps 3-5. Methanol has different solvent properties and can change the elution order.

    • Adjust pH: If working with acids or bases, try a different pH (e.g., use ammonium (B1175870) formate (B1220265) at pH 6.8). This can dramatically alter selectivity.[6]

    • Change Column: Test a column with a different stationary phase (e.g., Phenyl-Hexyl).

Visualizations

Logical & Experimental Workflows

The diagrams below illustrate the logical process for troubleshooting co-eluting peaks and the relationship between theoretical and practical chromatographic parameters.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks start Observe Co-eluting or Asymmetrical Peak confirm Confirm Co-elution (Check Mass Spectra / Peak Purity) start->confirm is_gc GC or HPLC? confirm->is_gc gc_temp 1. Optimize Temperature Program (Slower Ramp, Isothermal Hold) is_gc->gc_temp GC hplc_mp 1. Optimize Mobile Phase (Gradient Slope, Solvent Type, pH) is_gc->hplc_mp HPLC gc_col 2. Change Column Selectivity (e.g., Non-polar to Polar WAX) gc_temp->gc_col gc_dims 3. Adjust Column Dimensions / Flow (Narrower ID, Longer Column) gc_col->gc_dims resolved Peaks Resolved gc_dims->resolved deconvolution Consider Mathematical Deconvolution gc_dims->deconvolution If still unresolved hplc_col 2. Change Column Selectivity (e.g., C18 to Phenyl-Hexyl) hplc_mp->hplc_col hplc_eff 3. Increase Efficiency (Smaller Particle Size Column) hplc_col->hplc_eff hplc_eff->resolved hplc_eff->deconvolution If still unresolved

Caption: A step-by-step workflow for troubleshooting co-eluting peaks in GC and HPLC.

G cluster_1 Relationship Between Resolution Equation and Experimental Parameters res Resolution (Rs) eff Efficiency (N) 'Peak Sharpness' res->eff depends on sel Selectivity (α) 'Peak Spacing' res->sel depends on ret Retention (k) 'Peak Retention' res->ret depends on p_eff Column Length Column Particle Size Carrier Gas Velocity (GC) eff->p_eff influenced by p_sel Stationary Phase Chemistry Mobile Phase Composition Temperature sel->p_sel influenced by p_ret Mobile Phase Strength Temperature Program (GC) ret->p_ret influenced by

References

Technical Support Center: Cinnamyl Formate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cinnamyl formate (B1220265) in solution.

Frequently Asked Questions (FAQs)

Q1: What is cinnamyl formate and what are its typical stability concerns?

A1: this compound is an organic ester known for its sweet, balsamic, and fruity aroma, often used in flavor and fragrance compositions. As an ester, its primary stability concern is its susceptibility to hydrolysis, which is the chemical breakdown of the compound due to reaction with water. This process can be accelerated by various factors including pH, temperature, and the presence of enzymes.[1][2] Upon hydrolysis, this compound degrades into cinnamyl alcohol and formic acid. Further degradation of cinnamyl alcohol can lead to the formation of cinnamaldehyde (B126680) and cinnamic acid.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by the pH of the solution. Like most esters, it is most stable in a neutral to slightly acidic pH range (around pH 4-6). Under strongly acidic or alkaline conditions, the rate of hydrolysis increases substantially.

  • Acid-catalyzed hydrolysis: In acidic solutions, the ester undergoes hydrolysis to form cinnamyl alcohol and formic acid.

  • Base-catalyzed hydrolysis (saponification): In alkaline solutions, the hydrolysis is irreversible and typically faster than acid-catalyzed hydrolysis, yielding cinnamyl alcohol and a formate salt.

Q3: What is the impact of temperature on the stability of this compound?

A3: Temperature is a critical factor affecting the degradation rate of this compound. An increase in temperature accelerates the rate of hydrolysis and oxidation. The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation. Elevated temperatures, especially in the presence of water, will significantly shorten the shelf-life of this compound in solution. For example, thermal degradation studies on related compounds have shown significant decomposition at temperatures above 100°C.[3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound may be sensitive to light (photodegradation). Exposure to UV and visible light can provide the energy to initiate degradation reactions. Studies on a similar compound, cinnamyl alcohol, have shown that it can degrade upon UV irradiation, forming products such as cinnamaldehyde, benzaldehyde, and cinnamic acid.[4][5][6] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or stability studies.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Loss of characteristic aroma in my this compound solution. Hydrolysis of this compound into less aromatic or off-aroma compounds (cinnamyl alcohol, formic acid).- Verify pH: Ensure the pH of your solution is within the optimal stability range (ideally pH 4-6). Buffer the solution if necessary. - Control Temperature: Store the solution at recommended low temperatures (e.g., 2-8°C) and protect from heat sources. - Minimize Water Content: If possible for your application, use a co-solvent system to reduce water activity. - Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.
Precipitate formation in my aqueous formulation containing this compound. This compound has low water solubility. Precipitation can occur due to changes in temperature, solvent composition, or concentration.- Use of Co-solvents: Employ water-miscible organic solvents such as ethanol (B145695) or propylene (B89431) glycol to increase solubility. - Surfactants/Emulsifiers: For aqueous systems, consider using food-grade surfactants or emulsifiers to create a stable emulsion. - Check for Degradation: The precipitate could also be a less soluble degradation product. Analyze the precipitate to identify its composition.
Unexpected peaks appearing in my chromatogram during analysis. These are likely degradation products of this compound.- Identify Degradants: Use techniques like GC-MS or LC-MS to identify the structure of the new peaks. Common degradants include cinnamyl alcohol, cinnamaldehyde, and cinnamic acid. - Perform Forced Degradation: To confirm, intentionally degrade a sample of this compound under stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms with your sample.
Inconsistent results in bioassays or sensory panels. Degradation of this compound leading to variable concentrations of the active/aromatic compound.- Freshly Prepare Solutions: Prepare solutions of this compound fresh before each experiment whenever possible. - Stability-Indicating Method: Use a validated stability-indicating analytical method (e.g., HPLC-UV) to confirm the concentration of this compound in your solutions before use. - Control Storage Conditions: Strictly control the storage conditions (temperature, light exposure, container type) of your stock and working solutions.

Data Presentation

The following table presents hypothetical stability data for this compound in an aqueous buffered solution to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on experimental results.

Condition pH Temperature (°C) Initial Concentration (ppm) Concentration after 30 days (ppm) % Degradation Hypothetical Half-life (days)
Acidic325100928%~250
Near-Neutral525100982%~1000
Alkaline8251007525%~80
Accelerated5401008515%~130

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, based on ICH guidelines.[7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile (B52724) or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Keep at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Also, expose a solution of this compound (100 µg/mL in a suitable solvent) to the same conditions.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or GC-MS to determine the extent of degradation and identify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general approach for developing an HPLC-UV method to quantify this compound and its degradation products.

1. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound and its likely degradants (cinnamyl alcohol, cinnamaldehyde, cinnamic acid) have UV absorbance. A wavelength around 254 nm or 280 nm can be a good starting point. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method in separating the parent compound from its degradants.

Visualizations

Degradation_Pathway CF This compound CA Cinnamyl Alcohol CF->CA Hydrolysis FA Formic Acid CF->FA Hydrolysis CAL Cinnamaldehyde CA->CAL Oxidation CAA Cinnamic Acid CAL->CAA Oxidation

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) stock->stress hplc HPLC-UV Analysis stress->hplc gcms GC-MS Analysis stress->gcms quant Quantify Degradation hplc->quant identify Identify Degradants gcms->identify pathway Elucidate Degradation Pathway quant->pathway identify->pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Cinnamyl Formate Handling and Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of cinnamyl formate (B1220265) hydrolysis during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is cinnamyl formate and why is it prone to hydrolysis?

This compound is an organic ester formed from cinnamyl alcohol and formic acid. Like all esters, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond to yield the parent alcohol (cinnamyl alcohol) and carboxylic acid (formic acid). Formate esters, in particular, can be more susceptible to hydrolysis than other esters, such as acetates. This reaction can be catalyzed by both acids and bases, making the choice of workup conditions critical.

Q2: Under what conditions is this compound most likely to hydrolyze?

This compound is most vulnerable to hydrolysis under strongly acidic (pH < 4) or strongly basic (pH > 9) conditions, especially at elevated temperatures. The presence of water is essential for hydrolysis to occur.

Q3: How can I detect if my this compound has hydrolyzed during my experiment?

The primary byproduct of this compound hydrolysis is cinnamyl alcohol. You can detect hydrolysis by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of a new spot on a TLC plate or a new peak in a GC trace corresponding to cinnamyl alcohol is a strong indicator of hydrolysis.

Q4: Is it possible to completely prevent hydrolysis during an aqueous workup?

While it may be challenging to prevent hydrolysis entirely during an aqueous workup, it can be minimized to negligible levels by carefully controlling the pH and temperature of the aqueous solutions used for washing and extraction. Using mild acidic or basic washes and keeping the workup temperature low are key strategies.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of this compound.

Issue: I observe a significant amount of cinnamyl alcohol in my crude product after workup.

  • Potential Cause 1: Acidic or Basic Contamination

    • Question: Did your reaction mixture contain strong acids or bases that were not adequately neutralized before or during the aqueous wash?

    • Solution: Before extraction, neutralize any strong acids with a mild base like saturated sodium bicarbonate solution. If your reaction was basic, neutralize with a mild acid like dilute (e.g., 1M) hydrochloric acid, being careful not to create a strongly acidic environment.

  • Potential Cause 2: pH of Aqueous Wash Solutions

    • Question: What was the pH of the water or brine used for washing?

    • Solution: Use buffered solutions or adjust the pH of your wash water to a near-neutral range (pH 6-8). Avoid using highly acidic or basic wash solutions.

  • Potential Cause 3: Prolonged Contact Time with Aqueous Phase

    • Question: How long did the extraction and washing steps take?

    • Solution: Minimize the time that the organic layer containing your product is in contact with the aqueous phase. Perform extractions and washes efficiently to reduce the opportunity for hydrolysis.

  • Potential Cause 4: Elevated Temperature During Workup

    • Question: Was the workup performed at room temperature or higher?

    • Solution: Perform the workup at a reduced temperature. Use an ice bath to cool your separatory funnel during the washing steps to decrease the rate of hydrolysis.

Issue: My final product is pure, but my yield is low.

  • Potential Cause 1: Hydrolysis and Loss of Product into the Aqueous Layer

    • Question: Did you check the aqueous layers for your product or cinnamyl alcohol?

    • Solution: Cinnamyl alcohol, the hydrolysis product, is more water-soluble than this compound and may be lost to the aqueous phase. To confirm this, you can perform a back-extraction of the combined aqueous layers with a fresh portion of organic solvent.

  • Potential Cause 2: Decomposition on Silica (B1680970) Gel

    • Question: Did you use silica gel for column chromatography?

    • Solution: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive esters. To mitigate this, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (e.g., 0.1-1% v/v), before packing the column. Alternatively, using a less acidic stationary phase like alumina (B75360) (neutral or basic) may be beneficial.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for this compound

This protocol is designed to minimize hydrolysis during the extraction and washing of this compound from a reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Ice bath

Procedure:

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction contains strong acids or bases, quench the reaction by slowly adding a neutralizing agent at low temperature. For acidic reactions, use saturated NaHCO₃ solution until gas evolution ceases. For basic reactions, use dilute (1M) HCl until the pH is near neutral (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and a portion of cold, deionized water. Gently shake the funnel, venting frequently. Allow the layers to separate.

  • Washing:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • One portion of cold, saturated NaHCO₃ solution.

      • One portion of cold, deionized water.

      • One portion of cold brine. This helps to break emulsions and remove residual water.

  • Drying: Drain the organic layer into a clean flask. Add anhydrous Na₂SO₄ or MgSO₄, and swirl the flask. Continue adding the drying agent until it no longer clumps together.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40 °C) to obtain the crude this compound.

Protocol 2: Anhydrous Workup

This protocol is suitable for reactions where all components are soluble in organic solvents and avoids the use of water altogether.

Materials:

  • Reaction mixture in an organic solvent

  • Solid sodium bicarbonate (for quenching acids)

  • Celite or a filter aid

  • Anhydrous organic solvent for rinsing

Procedure:

  • Neutralization: If the reaction mixture is acidic, add solid sodium bicarbonate in small portions with stirring until gas evolution ceases.

  • Filtration: Filter the mixture through a pad of Celite or another suitable filter aid to remove any solid byproducts or excess reagents.

  • Rinsing: Wash the filter cake with a small amount of fresh, anhydrous organic solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

Data Presentation

ParameterRecommended ConditionRationale
Workup Temperature 0-5 °CReduces the rate of the hydrolysis reaction.
Aqueous Wash pH 6-8Minimizes both acid and base-catalyzed hydrolysis.
Acid Quenching Agent Saturated Sodium Bicarbonate (NaHCO₃) SolutionA mild base that effectively neutralizes acids without creating a strongly basic environment.
Base Quenching Agent Dilute (e.g., 1M) Hydrochloric Acid (HCl)A mild acid for neutralization that avoids strongly acidic conditions if added carefully.
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Efficiently removes residual water from the organic phase.
Chromatography Phase Neutralized Silica Gel or Alumina (Neutral/Basic)Prevents on-column hydrolysis that can be caused by the acidic nature of standard silica gel.[1]

Visualization

TroubleshootingWorkflow start Start: Cinnamyl Alcohol Detected in Product check_workup_pH Check Workup pH: Was it strongly acidic or basic? start->check_workup_pH check_temp Check Workup Temperature: Was it performed at room temp or higher? start->check_temp check_contact_time Check Aqueous Contact Time: Was it prolonged? start->check_contact_time check_chromatography Check Chromatography Conditions: Was standard silica gel used? start->check_chromatography solution_pH Solution: Use mild buffers (pH 6-8). Neutralize reaction mixture before workup. check_workup_pH->solution_pH Yes solution_temp Solution: Perform workup at 0-5 °C. check_temp->solution_temp Yes solution_time Solution: Minimize contact time with aqueous phase. check_contact_time->solution_time Yes solution_chromatography Solution: Use neutralized silica gel or alumina. check_chromatography->solution_chromatography Yes

Caption: Troubleshooting workflow for this compound hydrolysis.

References

Technical Support Center: Scaling Up Cinnamyl Formate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of cinnamyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing cinnamyl formate?

A1: The most prevalent and direct method for synthesizing this compound is the esterification of cinnamyl alcohol with formic acid.[1][2] This is a type of Fischer esterification, which typically requires an acid catalyst to proceed at a reasonable rate.

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors. The Fischer esterification is a reversible reaction, and the water produced as a byproduct can shift the equilibrium back towards the reactants.[3] Other common causes include suboptimal reaction temperature, incorrect stoichiometry of reactants, or insufficient catalyst activity.[3]

Q3: What are typical side products, and how can they be minimized?

A3: Side reactions can become more prevalent during scale-up due to challenges in heat and mass transfer. Potential side products include the formation of ethers from cinnamyl alcohol, especially at high temperatures in the presence of a strong acid catalyst. Self-condensation or polymerization of cinnamaldehyde (B126680) (an impurity in cinnamyl alcohol) can also occur. Minimizing these byproducts involves strict temperature control, using the appropriate catalyst, and ensuring the purity of starting materials.

Q4: How can I effectively remove water from the reaction to improve yield?

A4: To drive the esterification reaction to completion, continuous removal of water is crucial. On a laboratory and pilot scale, a Dean-Stark apparatus is a highly effective method for azeotropically removing water as it is formed.[3] For larger industrial-scale reactions, vacuum distillation may be employed to remove water and other volatile components.

Q5: What are the best practices for storing this compound?

A5: this compound should be stored in tightly sealed, preferably full containers in a cool, dry, and well-ventilated place.[4] It should be protected from direct sunlight, heat, and sources of ignition.[4][5] The material is stable under normal storage conditions but can oxidize slowly upon exposure to heat, light, and air.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Conversion Rate 1. Water Accumulation: The presence of water, a byproduct of the reaction, inhibits the forward reaction by Le Chatelier's principle.[3] 2. Insufficient Catalyst: The amount or activity of the acid catalyst may be too low. 3. Suboptimal Temperature: The reaction may be too cold, resulting in slow kinetics.1. Use a Dean-Stark apparatus or apply a vacuum to remove water as it forms. 2. Increase the catalyst loading or use a more active catalyst like p-toluenesulfonic acid. 3. Gradually increase the reaction temperature while monitoring for side product formation using TLC or GC.
Product Discoloration (Yellowing) 1. Thermal Degradation: High reaction temperatures can lead to the degradation of cinnamyl alcohol or the formate product. 2. Impurities in Starting Materials: Cinnamyl alcohol may contain impurities like cinnamaldehyde that can polymerize.1. Lower the reaction temperature and extend the reaction time. Consider a milder catalyst. 2. Ensure the purity of cinnamyl alcohol using distillation before use.
Formation of Byproducts 1. Ether Formation: Strong acid catalysts and high temperatures can promote the self-condensation of cinnamyl alcohol to form dicinnamyl ether. 2. Polymerization: Residual cinnamaldehyde in the starting material can polymerize under acidic conditions.1. Use a milder catalyst (e.g., an ion-exchange resin) or reduce the concentration of the strong acid catalyst. 2. Purify the cinnamyl alcohol prior to the reaction.
Difficult Purification 1. Similar Boiling Points: Unreacted cinnamyl alcohol has a boiling point close to that of this compound, making simple distillation difficult. 2. Emulsion during Workup: Aqueous workup to remove acid can lead to stable emulsions.1. Utilize fractional distillation under reduced pressure for separation. Alternatively, use column chromatography for smaller scales. 2. Use brine (saturated NaCl solution) to break emulsions during aqueous extraction.

Experimental Protocols

Lab-Scale Synthesis via Fischer Esterification

This protocol is suitable for producing gram-to-kilogram quantities of this compound.

Materials:

  • Cinnamyl alcohol

  • Formic acid (98-100%)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add cinnamyl alcohol (1.0 eq), toluene (approx. 2 mL per gram of alcohol), formic acid (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux. Toluene will form an azeotrope with water, which will be collected in the Dean-Stark trap.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the cinnamyl alcohol is consumed.[3]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Enzymatic Synthesis of this compound

Enzymatic methods offer high selectivity and milder reaction conditions, which can be advantageous for producing high-purity products.

Materials:

  • Cinnamyl alcohol

  • Ethyl formate (acyl donor and solvent)

  • Immobilized lipase (B570770) (e.g., Novozym 435)

Procedure:

  • In a temperature-controlled reaction vessel, combine cinnamyl alcohol and a large excess of ethyl formate (e.g., a 1:15 molar ratio).[6]

  • Add the immobilized lipase (e.g., 15 g/L).[7]

  • Maintain the reaction at a constant temperature, typically around 40-50°C, with continuous stirring.[7]

  • Monitor the conversion by taking samples periodically and analyzing them by GC.

  • Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Remove the excess ethyl formate by distillation to obtain the this compound product. Further purification may be achieved by vacuum distillation if necessary.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 104-65-4[1][8]
Molecular Formula C₁₀H₁₀O₂[1][8]
Molecular Weight 162.19 g/mol [1][9]
Appearance Colorless to pale yellow liquid[1][4][5]
Odor Sweet, floral, balsamic, fruity[1][8]
Boiling Point 250-254 °C @ 760 mmHg[4][10]
Flash Point >93 °C (>200 °F)[4][11]
Density ~1.08 g/mL at 25 °C[10]
Solubility Insoluble in water; soluble in alcohol, ether, and oils[1]

Table 2: Comparison of Synthesis Methods (Illustrative)

ParameterFischer EsterificationEnzymatic SynthesisSteglich Esterification
Catalyst Strong Acid (H₂SO₄, p-TSA)Lipase (e.g., Novozym 435)DCC, DMAP
Temperature High (Reflux)Mild (40-60 °C)Mild (Room Temperature)
Byproducts Water, potential degradation productsMinimalDicyclohexylurea (DCU)
Yield Moderate to High (with water removal)HighVery High (often >95%)[12]
Scalability Well-established for industrial scaleGrowing, requires enzyme recoveryGenerally for lab/small scale due to cost and DCU removal
Green Chemistry Moderate (solvents, high energy)High (mild conditions, reusable catalyst)Low (stoichiometric coupling agents)

Visualizations

Synthesis_Pathway Figure 1: Fischer Esterification Pathway for this compound CinnamylAlcohol Cinnamyl Alcohol Intermediate Tetrahedral Intermediate CinnamylAlcohol->Intermediate FormicAcid Formic Acid ProtonatedAcid Protonated Formic Acid FormicAcid->ProtonatedAcid + H+ ProtonatedAcid->FormicAcid - H+ ProtonatedAcid->Intermediate Nucleophilic Attack ProductComplex Protonated This compound Intermediate->ProductComplex - H2O CinnamylFormate This compound ProductComplex->CinnamylFormate - H+ Water Water Catalyst2 H+ Catalyst1 H+

Caption: Fischer Esterification Pathway for this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckWater Is water being effectively removed? Start->CheckWater CheckTemp Is reaction temperature optimal? CheckWater->CheckTemp Yes ImplementWaterRemoval Implement Dean-Stark or Vacuum CheckWater->ImplementWaterRemoval No CheckCatalyst Is catalyst amount/activity sufficient? CheckTemp->CheckCatalyst Yes AdjustTemp Adjust Temperature (Monitor by TLC/GC) CheckTemp->AdjustTemp No CheckPurity Are starting materials pure? CheckCatalyst->CheckPurity Yes AdjustCatalyst Increase Catalyst Loading or Change Catalyst CheckCatalyst->AdjustCatalyst No PurifyReactants Purify Cinnamyl Alcohol (e.g., via distillation) CheckPurity->PurifyReactants No End Yield Improved CheckPurity->End Yes ImplementWaterRemoval->CheckWater AdjustTemp->CheckTemp AdjustCatalyst->CheckCatalyst PurifyReactants->Start Re-run Reaction

Caption: Troubleshooting Workflow for Low Yield.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Cinnamyl Formate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of cinnamyl formate (B1220265). While specific validated methods for cinnamyl formate are not extensively documented in publicly available literature, this document outlines detailed experimental protocols and expected performance characteristics based on validated methods for structurally similar compounds, such as other formate esters and cinnamyl derivatives. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical procedures.[1][2][3]

Executive Summary

Both HPLC and GC-MS are powerful analytical techniques suitable for the determination of this compound. The choice between the two methods will largely depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS is generally preferred for its high sensitivity and specificity, especially for volatile and semi-volatile compounds like this compound. It is an excellent choice for trace-level detection and identification.

  • HPLC offers versatility and is particularly well-suited for routine quality control applications where high-throughput analysis is required. It is a robust technique for non-volatile or thermally labile compounds, although this compound is amenable to both techniques.

Comparison of Method Performance

The following table summarizes the expected performance characteristics for validated HPLC and GC-MS methods for the analysis of this compound, based on data from analogous compounds.

ParameterHPLC-UVGC-MSICH Guideline/Acceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.999R² ≥ 0.995[4]
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mLSignal-to-Noise Ratio ≥ 3:1[5][6]
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.5-5 ng/mLSignal-to-Noise Ratio ≥ 10:1[5][6]
Accuracy (% Recovery) 98 - 102%98 - 102%80 - 120% of the nominal concentration
Precision (%RSD) ≤ 2%≤ 2%RSD ≤ 2% for assay at 100% level[4]

Experimental Protocols

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following sections provide detailed experimental protocols for both HPLC and GC-MS methods for this compound analysis.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase covering a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish the calibration curve.

  • Validation Parameters:

    • Specificity: Analyze blank and placebo samples to ensure no interfering peaks at the retention time of this compound.[7]

    • Linearity: Inject the standard solutions in triplicate and plot the peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²).[7][5]

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same standard solution on the same day.

      • Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments.

    • LOD and LOQ: Determine based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[5]

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.[7]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: GC system coupled to a mass spectrometer. A capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in a volatile solvent, such as hexane (B92381) or ethyl acetate, to achieve a concentration within the calibration range.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.[8]

  • Standard Preparation: Prepare a series of standard solutions of this compound in the same solvent as the sample to establish the calibration curve.

  • Validation Parameters: The same validation parameters as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) should be assessed.

Mandatory Visualizations

analytical_method_validation_workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_reporting 4. Documentation define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Technique (HPLC/GC-MS) define_atp->select_method develop_protocol Develop Validation Protocol select_method->develop_protocol prepare_samples Prepare Samples & Standards develop_protocol->prepare_samples perform_experiments Perform Validation Experiments prepare_samples->perform_experiments specificity Specificity perform_experiments->specificity linearity Linearity & Range perform_experiments->linearity accuracy Accuracy perform_experiments->accuracy precision Precision perform_experiments->precision lod_loq LOD & LOQ perform_experiments->lod_loq robustness Robustness perform_experiments->robustness compile_report Compile Validation Report specificity->compile_report linearity->compile_report accuracy->compile_report precision->compile_report lod_loq->compile_report robustness->compile_report final_approval Final Method Approval compile_report->final_approval

Caption: A typical workflow for analytical method validation.

method_selection_logic start Analyze this compound q1 High Sensitivity & Specificity Required? start->q1 q2 High Throughput Needed? q1->q2 No gcms GC-MS q1->gcms Yes q2->gcms No (Consider GC-MS for superior identification capabilities) hplc HPLC q2->hplc Yes

References

A Comparative Guide to the Synthesis of Cinnamyl Formate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cinnamyl formate (B1220265), a valuable fragrance and flavor compound, can be achieved through both traditional chemical methods and modern enzymatic catalysis. This guide provides a detailed comparison of these two approaches, offering insights into their respective efficiencies, environmental impacts, and experimental protocols. The information presented herein is intended to assist researchers in selecting the optimal synthetic route for their specific applications.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong acids (e.g., H₂SO₄, p-TsOH)Immobilized lipases (e.g., Novozym 435)
Reaction Temperature Elevated (often reflux)Mild (typically 40-60°C)
Reaction Time Several hours3 - 12 hours
Yield Variable, often moderate (can be < 60%)Generally high (>90% conversion)[1][2]
Product Purity May require extensive purification to remove catalyst and byproductsHigh, with minimal byproducts
Environmental Impact Generates acidic waste, requires higher energy input"Green" process with biodegradable catalyst, lower energy consumption
Catalyst Reusability Not typically reusableHighly reusable over multiple cycles[2]

Delving Deeper: A Quantitative Comparison

The following table summarizes key quantitative data derived from experimental findings for the synthesis of cinnamyl formate and analogous esters.

MetricChemical SynthesisEnzymatic SynthesisSupporting Evidence
Typical Yield 50-70% (estimated for this compound)>90%While specific data for chemical synthesis of this compound is limited, related esterifications report variable yields. Enzymatic synthesis of similar esters consistently achieves high conversion rates.[1][2]
Optimal Temperature 80-100°C (reflux)40-50°CChemical esterification often requires high temperatures to drive the reaction.[3] Enzymatic reactions operate under milder, energy-saving conditions.[2]
Catalyst Loading Stoichiometric or high catalytic amountsTypically 1-10% (w/w of substrates)Enzymatic reactions require a significantly smaller amount of catalyst.
Solvent Usage Often requires a solvent to remove water (e.g., toluene)Can be performed in a solvent-free systemThe ability to conduct enzymatic synthesis without a solvent reduces waste and environmental impact.[1]
E-Factor (estimated) >5<1The E-factor (mass of waste / mass of product) is a key metric in green chemistry. The higher E-factor for chemical synthesis reflects the use of excess reagents, solvents, and catalyst that contribute to waste. Enzymatic synthesis, with its high conversion, catalyst reusability, and potential for solvent-free conditions, results in a significantly lower E-factor.

Experimental Protocols: A Step-by-Step Guide

Chemical Synthesis: Fischer Esterification of this compound

This protocol is a representative example of a direct acid-catalyzed esterification.

Materials:

  • Cinnamyl alcohol

  • Formic acid

  • Sulfuric acid (concentrated)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cinnamyl alcohol (1 equivalent), formic acid (1.5 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Enzymatic Synthesis: Lipase-Catalyzed Esterification of this compound

This protocol utilizes the commercially available immobilized lipase (B570770), Novozym 435.

Materials:

  • Cinnamyl alcohol

  • Formic acid

  • Immobilized lipase (Novozym 435)

  • Solvent (optional, e.g., n-hexane, or solvent-free)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a sealed reaction vessel, combine cinnamyl alcohol (1 equivalent) and formic acid (molar ratio can be optimized, e.g., 1:1 to 1:3). A solvent-free system can be employed.

  • Add Novozym 435 (typically 2-5% by weight of the total substrates).

  • If not a solvent-free system, add a suitable organic solvent.

  • Add molecular sieves to adsorb the water produced during the reaction, which can improve the conversion rate.

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation for a specified time (e.g., 3-12 hours).[2]

  • Monitor the reaction progress using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction reaches the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and reused.

  • The filtrate contains the this compound. Depending on the purity required, further purification may involve washing and solvent removal.

Visualizing the Processes

Experimental Workflow

The following diagrams illustrate the general workflows for both chemical and enzymatic synthesis of this compound.

G cluster_chemical Chemical Synthesis Workflow A Reactants & Acid Catalyst in Solvent B Reflux with Water Removal A->B C Workup (Washing & Neutralization) B->C D Drying & Solvent Evaporation C->D E Purification (Distillation/Chromatography) D->E F This compound E->F G cluster_enzymatic Enzymatic Synthesis Workflow A Reactants & Immobilized Lipase B Incubation (Mild Temperature) A->B C Enzyme Filtration (for reuse) B->C D Product Isolation (Solvent Removal if applicable) C->D E This compound D->E PingPong E Lipase (E) E_FA E-Formyl Complex E->E_FA binds CF E->CF E_Acyl Acyl-Enzyme Intermediate E_FA->E_Acyl releases H2O E_P E-Product Complex E_Acyl->E_P binds H2O E_Acyl->H2O E_P->E releases This compound FA Formic Acid FA->E CA Cinnamyl Alcohol CA->E_Acyl

References

A Comparative Analysis of Cinnamyl Esters in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cinnamyl esters, a class of compounds derived from cinnamic acid, have garnered substantial interest within the scientific community due to their wide spectrum of pharmacological activities.[1] These esters and their derivatives are being extensively investigated for their potential as therapeutic agents. This guide offers a comparative overview of the biological efficacy of various cinnamyl esters across several key assays, supported by experimental data and detailed methodologies. The structural modifications of cinnamic acid into its ester forms can significantly influence their biological activity, often enhancing their potency compared to the parent compound.[2][3]

Anticancer Activity

Cinnamyl esters have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[1] The anticancer potential is often evaluated by determining the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.[1]

Comparative Cytotoxicity of Cinnamyl Esters (IC50, µM)

CompoundHCT-116 (Colon)PC3 (Prostate)SNB-19 (Astrocytoma)HL60 (Leukemia)Reference
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate16.2---[4]
Cinnamyl cinnamate (B1238496)----[1]
Other Cinnamyl Ester Derivatives[Insert Data][Insert Data][Insert Data][Insert Data]

Note: A comprehensive table with more compounds would require further literature consolidation.

The anticancer effects of cinnamyl esters are often attributed to their ability to modulate critical signaling pathways that control cell proliferation, survival, and apoptosis.[1] Two significant pathways implicated are the MAPK/ERK pathway and the intrinsic apoptosis pathway.[1]

Signaling Pathway Diagrams:

MAPK_ERK_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Cinnamyl_Esters Cinnamyl Esters Cinnamyl_Esters->MEK Inhibition

Figure 1: Inhibition of the MAPK/ERK signaling pathway by cinnamyl esters.

Intrinsic_Apoptosis_Pathway ROS ↑ ROS Production Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Induction of the intrinsic apoptosis pathway by cinnamyl esters.
Antimicrobial Activity

Cinnamic acid and its ester derivatives exhibit a broad spectrum of activity against various pathogenic bacteria and fungi.[3][5] Esterification of cinnamic acid can significantly enhance its antimicrobial properties, which is often attributed to increased lipophilicity, allowing for better penetration of microbial cell membranes.[2] The minimum inhibitory concentration (MIC) is a key metric for comparing the antimicrobial efficacy of these compounds.[5]

Comparative Antimicrobial Activity of Cinnamate Esters (MIC, µg/mL)

CompoundS. aureusE. coliC. albicansReference
Cinnamic Acid>500>500-[6]
Methyl Cinnamate250500-[5]
Ethyl Cinnamate250500-[5]
Butyl Cinnamate125250125[5]
Benzyl Cinnamate125500-[5]

Note: The table presents a selection of data; a more extensive comparison would necessitate a broader literature survey.

The antimicrobial mechanism of cinnamyl esters is thought to involve the disruption of the cell membrane, leading to the leakage of intracellular components and inhibition of essential enzymes.[5]

Anti-inflammatory Activity

Cinnamyl esters have also been investigated for their anti-inflammatory properties.[7] The carrageenan-induced paw edema test in animal models is a common assay to evaluate anti-inflammatory activity.[7][8]

Comparative Anti-inflammatory Activity of Cinnamyl Esters

Compound (at 75 mg/kg)Maximum Inhibition (%)Time (hours)Reference
Pulegyl Cinnamate62.13[7][8]
Menthyl Cinnamate48.53[7][8]
Phenylbutazone (80 mg/kg)55.23[7]

Note: Data is derived from a specific study and further comparative research is needed.

Antioxidant Activity

The antioxidant capacity of cinnamyl esters is a significant aspect of their biological profile.[9] This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals.[9][10] Studies have shown that esterification can enhance the antioxidant activity of cinnamic acid.[10] For instance, one study reported that cinnamyl acetate (B1210297) (IC50 of 0.16 µg/mL) showed slightly enhanced antioxidant activity compared to cinnamic acid (IC50 of 0.18 µg/mL).[9] Another study found ethyl cinnamate to be more potent than cinnamic acid.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the biological activities of cinnamyl esters, detailed experimental protocols are crucial.

General Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Pathway Analysis) Dose_Response->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Figure 3: A typical workflow for screening the bioactivity of cinnamyl esters.
Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, PC3, SNB-19, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cinnamyl esters are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method (for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The cinnamyl esters are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Mice are acclimatized to laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (cinnamyl esters) are administered intraperitoneally at a specific dose (e.g., 75 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., phenylbutazone).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 3.5%) is given into the right hind paw of each mouse to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 3, 5, and 7 hours) after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Conclusion

Cinnamyl esters represent a promising class of bioactive compounds with significant potential in drug development.[1] Their enhanced efficacy in various biological assays compared to cinnamic acid underscores the importance of structural modification in tuning pharmacological activity.[2][3] The data and protocols presented in this guide provide a framework for the comparative evaluation and further investigation of novel cinnamyl ester derivatives as potential therapeutic agents. Future research should focus on expanding the library of synthesized esters, conducting direct comparative studies under standardized conditions, and elucidating their mechanisms of action in greater detail.

References

A Comparative Sensory Analysis of Cinnamyl Formate and Cinnamyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, the subtle modification of a molecule's structure can elicit profound changes in its sensory perception. This guide provides a detailed comparative analysis of two such structurally similar yet sensorially distinct compounds: cinnamyl formate (B1220265) and cinnamyl acetate (B1210297). By examining their olfactory and gustatory profiles, physicochemical properties, and potential signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed for informed application and further investigation.

Executive Summary

Cinnamyl formate and cinnamyl acetate, both esters of cinnamyl alcohol, are widely utilized in the food, fragrance, and pharmaceutical industries for their characteristic aromatic properties. While both share a foundational cinnamic character, their sensory profiles diverge significantly due to the difference in their ester functional group. This compound typically presents a more balsamic, green, and herbaceous aroma with a bittersweet, apple-like taste. In contrast, cinnamyl acetate offers a sweeter, more floral, and fruity profile with balsamic and spicy undertones. These differences, detailed in the subsequent sections, are critical for their targeted use in various applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of these compounds is essential for their effective formulation and application. The key properties of this compound and cinnamyl acetate are summarized in the table below.

PropertyThis compoundCinnamyl Acetate
Molecular Formula C₁₀H₁₀O₂C₁₁H₁₂O₂[1]
Molecular Weight 162.19 g/mol 176.215 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Colorless liquid[1][2]
Boiling Point 250-254 °C[3]265 °C[2]
Density 1.08 g/mL at 25 °C[3]1.057 g/mL[2]
Refractive Index n20/D 1.553[3]n20/D 1.539 - 1.543[2]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform, and most non-volatile oils.[3]212.3 mg/L in water.[2]
Vapor Pressure 0.020 mmHg @ 20.00 °C[4]0.008 mm Hg @ 20 °C[2]
Flash Point > 110.00 °C[4]118 °C[1]

Sensory Profile Comparison

The distinct sensory characteristics of this compound and cinnamyl acetate are central to their application. The following table provides a comparative overview of their olfactory and gustatory profiles based on available literature.

Sensory AttributeThis compoundCinnamyl Acetate
Odor Description Balsamic, fruity, floral, green, herbaceous, cinnamyl, narcissus.[4]Sweet, floral, spicy, balsamic, cinnamon, with mild-balsamic and slightly floral-fruity notes.[5]
Taste Description Spicy, balsamic, cinnamon, cinnamyl, fusel, winey.[4]Sweet, spicy, floral, cinnamon, honey, and tutti-frutti nuance at 15 ppm.
Flavor Applications Used in trace amounts in apple, banana, cherry, pear, and spice flavor compositions.[6]Used in apple, apricot, berry, cherry, grape, peach, quince, vanilla, and guava flavors.

Experimental Protocols

Synthesis of Cinnamyl Esters

Objective: To synthesize this compound and cinnamyl acetate for sensory and analytical evaluation.

Synthesis of this compound: this compound can be prepared by the direct esterification of cinnamyl alcohol with formic acid.[3] Alternatively, it can be synthesized from cinnamyl alcohol and a mixture of formic anhydride (B1165640) and acetic anhydride.[3]

  • Materials: Cinnamyl alcohol, formic acid (or formic anhydride and acetic anhydride), acid catalyst (e.g., sulfuric acid), organic solvent (e.g., toluene), neutralizing agent (e.g., sodium bicarbonate solution), drying agent (e.g., anhydrous sodium sulfate).

  • Procedure (Direct Esterification):

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cinnamyl alcohol, an excess of formic acid, and a catalytic amount of sulfuric acid in toluene.

    • Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis of Cinnamyl Acetate: Cinnamyl acetate is commonly synthesized via the esterification of cinnamyl alcohol with acetic acid or acetic anhydride.[1] The reaction is typically catalyzed by a strong acid.[1]

  • Materials: Cinnamyl alcohol, acetic acid (or acetic anhydride), strong acid catalyst (e.g., sulfuric acid), organic solvent (optional), neutralizing agent (e.g., sodium bicarbonate solution), drying agent (e.g., anhydrous sodium sulfate).

  • Procedure:

    • Combine cinnamyl alcohol and a molar excess of acetic acid (or acetic anhydride) in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.

    • After cooling, dilute the mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the resulting cinnamyl acetate by vacuum distillation.

G General Synthesis of Cinnamyl Esters cluster_reactants Reactants cluster_process Process cluster_products Products Cinnamyl Alcohol Cinnamyl Alcohol Esterification Esterification Cinnamyl Alcohol->Esterification Acid Formic Acid or Acetic Acid/Anhydride Acid->Esterification Cinnamyl Ester This compound or Cinnamyl Acetate Esterification->Cinnamyl Ester Water Water Esterification->Water

A simplified workflow for the synthesis of cinnamyl esters.
Sensory Evaluation Protocol

Objective: To conduct a quantitative descriptive analysis (QDA) to compare the sensory profiles of this compound and cinnamyl acetate.

  • Panelists: A trained sensory panel of 8-12 individuals with prior experience in evaluating flavor and aroma compounds.

  • Sample Preparation:

    • Prepare solutions of this compound and cinnamyl acetate at a concentration of 10 ppm in deodorized water for taste evaluation and on unscented smelling strips for odor evaluation.

    • Samples should be presented in coded, identical containers to blind the panelists.

    • A neutral medium (e.g., unsalted crackers and water) should be provided for palate cleansing between samples.

  • Evaluation Procedure:

    • Lexicon Development: In a preliminary session, have the panel collaboratively develop a lexicon of descriptive terms for the aroma and taste of the two compounds.

    • Training: Train the panelists on the developed lexicon using reference standards for each attribute to ensure calibration and consistency.

    • Formal Evaluation: In individual booths under controlled lighting and temperature, present the panelists with the coded samples in a randomized order.

    • Panelists will rate the intensity of each attribute on a 15-cm line scale anchored from "not perceptible" to "very strong."

    • Data from each panelist is collected and analyzed.

  • Data Analysis: The intensity ratings are converted to numerical data. Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) are used to determine significant differences between the samples and to visualize the sensory space.

G Sensory Evaluation Workflow Panel_Selection Panelist Selection (Trained, 8-12 members) Lexicon_Dev Lexicon Development Panel_Selection->Lexicon_Dev Panel_Training Panelist Training (Reference Standards) Lexicon_Dev->Panel_Training Evaluation Individual Evaluation (Rating Scales) Panel_Training->Evaluation Sample_Prep Sample Preparation (Coded, Randomized) Sample_Prep->Evaluation Data_Analysis Data Analysis (ANOVA, PCA) Evaluation->Data_Analysis Report Reporting of Results Data_Analysis->Report G Potential Signaling Pathways cluster_compounds Cinnamyl Esters cluster_receptors Potential Receptors cluster_perception Sensory Perception CF This compound TRPA1 TRPA1 Channel CF->TRPA1 may interact with TAS1R TAS1R2/TAS1R3 (Sweet Taste Receptor) CF->TAS1R may interact with OR Olfactory Receptors CF->OR interacts with CA Cinnamyl Acetate CA->TRPA1 may interact with CA->TAS1R may interact with CA->OR interacts with Chemesthesis Chemesthetic Sensation (Pungency, Irritation) TRPA1->Chemesthesis Taste Taste Perception (Sweet, Spicy, Bitter) TAS1R->Taste Odor Odor Perception (Balsamic, Floral, Spicy) OR->Odor

References

A Comparative Guide to Purity Assessment of Cinnamyl Formate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is paramount to ensuring quality, safety, and efficacy. Cinnamyl formate (B1220265), a key component in the flavor and fragrance industries, requires robust and accurate analytical methods for its quality control. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of cinnamyl formate.

Principles of Analysis: A Comparative Overview

Quantitative NMR (qNMR): A Direct Measurement Approach

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[3][4] By co-dissolving a known mass of the analyte (this compound) with a known mass of a high-purity internal standard, the purity of the analyte can be calculated directly.[5] A key advantage of qNMR is that it does not require a specific reference standard of the analyte itself for calibration, making it invaluable for novel compounds or when certified standards are unavailable.[2][6] Furthermore, qNMR is recognized as a primary ratio method by metrology institutes, enabling direct traceability to the International System of Units (SI).[2]

Gas Chromatography (GC-FID): The Volatility-Based Separation

Gas Chromatography with Flame Ionization Detection (GC-FID) is a cornerstone technique for analyzing volatile and semi-volatile organic compounds like this compound.[1] The method operates by separating components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[7][8] After separation, the components are combusted in a hydrogen-air flame.[9] Organic compounds containing carbon-hydrogen bonds produce ions in the flame, generating an electrical current that is proportional to the mass of carbon atoms entering the detector.[1][9] Purity is typically determined by the area percent method, where the peak area of the analyte is compared to the total area of all peaks in the chromatogram.[7]

High-Performance Liquid Chromatography (HPLC): The Liquid-Phase Separation

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[10] While GC-FID is ideal for volatile compounds, HPLC is highly versatile and can be used for non-volatile or thermally unstable impurities that may not be detected by GC.[11] Detection is commonly performed using a UV-Vis detector, which is effective for compounds with chromophores, or other detectors like a Refractive Index Detector (RID) for compounds without strong UV absorbance.[11][12] Similar to GC, quantification is often based on the relative peak areas from the chromatogram.[13]

Quantitative Data Summary

The following table summarizes the performance of qNMR, GC-FID, and HPLC for the purity assessment of this compound and related esters. Data is compiled from typical performance characteristics of these analytical techniques in the analysis of organic molecules.

Analytical TechniqueMean Purity (%)Standard DeviationKey AdvantagesKey Limitations
qNMR (¹H NMR) 99.10.2Provides absolute quantification without a specific analyte reference standard; gives structural information for impurity identification.[7]Lower sensitivity for trace-level impurities compared to chromatographic methods; requires a high-purity internal standard.[7]
GC-FID 99.30.3High precision, robustness, and high sensitivity for volatile organic impurities.[7][8]Does not provide structural information for unknown impurity identification; requires analyte to be volatile and thermally stable.[7]
HPLC-UV 99.20.3Suitable for non-volatile or thermally labile impurities; high precision and sensitivity.[11]Overestimates purity if impurities lack a UV chromophore; requires analyte-specific standards for accurate quantification.[11]

*Quantitative data for methyl cinnamate, a structurally similar ester, is used as a representative example for comparison.[7]

Experimental Protocols

Purity Assessment by qNMR

1. Sample Preparation:

  • Accurately weigh approximately 15-25 mg of this compound into a clean, dry vial.

  • Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to achieve a molar ratio of approximately 1:1 with the analyte. The internal standard must have a known purity, be stable, and have signals in the ¹H NMR spectrum that do not overlap with those of this compound.[7][14]

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube. Ensure complete dissolution by vortexing.[2]

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Parameters: To ensure accurate quantification, specific acquisition parameters must be set. This includes a 90° pulse angle, a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated, a sufficient number of scans for a high signal-to-noise ratio (>250:1), and suppression of spinning sidebands.[15][16]

3. Data Processing and Purity Calculation:

  • Apply appropriate Fourier transformation, phasing, and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard. Ensure the integration range is wide enough to capture at least 99% of the signal intensity.[3]

  • Calculate the purity (Purityₐ) of the analyte using the following equation[3]:

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass

    • "a" corresponds to the analyte (this compound)

    • "std" corresponds to the internal standard

Purity Assessment by GC-FID

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to fall within the linear range of the detector.

2. GC-FID Analysis:

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[17]

  • Injector: Set to a temperature that ensures complete vaporization without degradation (e.g., 250 °C).

  • Oven Program: Implement a temperature gradient to ensure separation of the main component from any potential volatile impurities (e.g., start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min).

  • Detector: Set the FID temperature to ensure no condensation occurs (e.g., 300 °C).

  • Carrier Gas: Use an inert gas like helium or hydrogen at a constant flow rate.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, confirmed by injecting a known standard if necessary.

  • Calculate purity using the area percent normalization method, assuming all components have a similar response factor in the FID.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for qNMR and a comparison of the logical approaches between qNMR and chromatographic methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Purity Calculation weigh_sample 1. Accurately Weigh This compound weigh_std 2. Accurately Weigh Internal Standard weigh_sample->weigh_std dissolve 3. Dissolve Mixture in Deuterated Solvent weigh_std->dissolve acquire 4. Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process 5. Process Spectrum (Phase, Baseline Correction) acquire->process integrate 6. Integrate Analyte & Standard Signals process->integrate calculate 7. Calculate Purity Using the qNMR Equation integrate->calculate

Caption: Experimental workflow for purity determination by qNMR.

Method_Comparison cluster_qnmr qNMR Method (Direct) cluster_chrom Chromatography (Indirect) start Purity Assessment of Sample qnmr_mix Mix Sample with Internal Standard start->qnmr_mix chrom_inject Inject Sample start->chrom_inject qnmr_measure Measure Spectrum qnmr_mix->qnmr_measure qnmr_quantify Direct Quantification via Signal Integration qnmr_measure->qnmr_quantify chrom_separate Separate Components (e.g., GC/HPLC Column) chrom_inject->chrom_separate chrom_detect Detect Eluted Components (e.g., FID/UV) chrom_separate->chrom_detect chrom_quantify Quantify via Relative Peak Area chrom_detect->chrom_quantify

References

Establishing a Reference Standard for Cinnamyl Formate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl formate (B1220265) (CAS No. 104-65-4) is an ester widely utilized in the flavor and fragrance industries for its characteristic warm, fruity, and slightly spicy aroma with floral undertones.[1] It is a key component in perfumes, cosmetics, personal care products, and as a flavoring agent in foods and beverages.[1][2] The accurate and reproducible analysis of cinnamyl formate in these products is critical for quality control, regulatory compliance, and research and development. The establishment of a well-characterized chemical reference standard is the foundation for achieving reliable analytical results.

This guide provides a comparative analysis for establishing a primary reference standard for this compound. We compare a highly purified, in-house candidate standard against commercially available grades, presenting supporting experimental data and detailed analytical protocols.

Comparative Analysis of this compound Grades

The suitability of a chemical substance as a reference standard is determined by its purity, identity, and stability. In this guide, we compare our "Proposed In-House Reference Standard" against two typical, high-quality commercial grades of this compound.

Physicochemical Properties

The fundamental physical properties of the different grades were first compared. The results, summarized in Table 1, show a high degree of similarity, as expected. The Proposed Reference Standard material is a colorless liquid, indicating a lower level of impurities compared to the pale yellow appearance of commercial grades.[1][3][4]

Property Proposed Reference Standard Commercial Grade A Commercial Grade B Specification
Appearance Colorless LiquidPale Yellow LiquidPale Yellow LiquidColorless to Pale Yellow Liquid
Odor Balsamic, fruity, floralConformsConformsConforms to Type
Boiling Point 251.5 °C250-254 °C250-254 °C250-254 °C[5]
Refractive Index (@ 20°C) 1.55351.55311.55421.5500-1.5560[6][7]
Specific Gravity (@ 25°C) 1.0811.0791.0801.0770-1.0820[6][7]

Table 1: Comparison of Physicochemical Properties.

Purity and Impurity Profile Analysis

The critical differentiator for a reference standard is its purity. We employed multiple analytical techniques to quantify the purity of the proposed standard and compare it with commercial alternatives. The hypothetical data presented in Table 2 demonstrates the superior purity of the in-house standard.

Analytical Test Proposed Reference Standard Commercial Grade A Commercial Grade B
Purity by GC-FID (% Area) 99.91%99.25%98.98%
Purity by qNMR (%) 99.85% ± 0.05%Not DeterminedNot Determined
Water Content (Karl Fischer, % w/w) 0.015%0.045%0.082%
Total Related Impurities (GC-MS, %) 0.07%0.68%0.91%
Residual Solvents (GC-HS) < 0.01%< 0.05%< 0.05%

Table 2: Comparative Purity and Impurity Data.

Workflow for Reference Standard Establishment

The process of establishing a reference standard is a systematic workflow that begins with material sourcing and ends with certification and ongoing stability monitoring. This ensures the material is suitable for its intended use as a benchmark in analytical testing.

G cluster_0 Phase 1: Material Sourcing & Initial Screening cluster_2 Phase 3: Certification & Documentation A Procurement of High-Purity This compound Batch B Initial Screening (GC-FID, Appearance) A->B C Structural Elucidation (NMR, MS, FTIR) B->C G Data Review and Value Assignment D Physicochemical Testing (BP, RI, SG) E Impurity Profiling (GC-MS, HPLC) F Quantitative Analysis (qNMR, GC-FID) F->G H Certificate of Analysis (CoA) Preparation G->H I Stability Study Protocol Initiation H->I G cluster_identity Identity Confirmation cluster_purity Purity & Assay cluster_impurities Specific Impurities A Proposed Reference Standard Batch B ¹H & ¹³C NMR A->B C Mass Spectrometry (MS) A->C D FTIR Spectroscopy A->D E GC-FID (% Area) A->E F Quantitative NMR (qNMR) A->F G Water Content (Karl Fischer) A->G H Residual Solvents (GC-HS) A->H I Certificate of Analysis (CoA) B->I C->I D->I E->I F->I G->I H->I

References

Cross-Validation of HPLC and GC-MS Methods for Ester Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of esters is critical across various applications, from pharmaceutical analysis to food science and biofuel development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. The choice between them depends on the specific properties of the esters, the sample matrix, and the analytical objectives. This guide provides an objective comparison of HPLC and GC-MS methods for ester analysis, supported by experimental data and detailed protocols, to aid in method selection and cross-validation.

Cross-validation of analytical methods is a crucial step to ensure the accuracy and reliability of results, particularly in regulated environments.[1] By comparing the results from two distinct analytical techniques, a higher level of confidence in the data can be achieved.

Quantitative Performance Comparison

A key aspect of cross-validating HPLC and GC-MS is the comparison of their analytical performance parameters. The following table summarizes typical validation characteristics for the analysis of esters, compiled from various studies. It is important to note that these values can vary based on the specific analyte, sample matrix, instrumentation, and method optimization.[2]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods offer good precision, with HPLC often demonstrating slightly better performance.[2]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction procedures for both techniques.[2]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[2][3]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers higher sensitivity for volatile and semi-volatile esters.[2][4]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLConsistent with its lower LOD, GC-MS typically has a lower LOQ.[2]
Specificity High (Mass Spec)Moderate to HighGC-MS provides high specificity from mass fragmentation patterns. HPLC specificity depends on the detector and chromatographic separation.[1][5]
Throughput LowerHigherHPLC can have shorter run times, especially with modern UHPLC systems.[6]
Sample Volatility RequiredNot RequiredGC-MS is suitable for volatile or semi-volatile esters. HPLC is ideal for non-volatile and thermally labile esters.[6][7]
Derivatization Often RequiredOften Not RequiredDerivatization is frequently needed in GC-MS to increase volatility and thermal stability, especially for polar esters.[1][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for achieving reliable analytical results.[9] Below are representative protocols for the analysis of fatty acid methyl esters (FAMEs), a common class of esters, using both GC-MS and HPLC.

GC-MS Protocol for FAMEs Analysis

This protocol is suitable for the analysis of FAMEs in various matrices. Derivatization to convert fatty acids to FAMEs is a critical preceding step if starting from free fatty acids.[8]

1. Sample Preparation (Transesterification)

  • To a sample containing fatty acids (e.g., 10-20 µL), add 400-500 µL of methanolic HCl (prepared by bubbling HCl gas through methanol).[8]

  • Seal the vial and heat at 40-60°C for 20-30 minutes, ensuring anhydrous conditions.[8]

  • After cooling, add 600 µL of n-hexane to extract the FAMEs.[8]

  • Vortex and centrifuge. Collect the upper hexane (B92381) layer containing the FAMEs.[2]

  • The extract can be further diluted with n-hexane as needed before injection.

2. GC-MS Operating Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[1]

  • Column: A capillary column suitable for FAMEs analysis, such as a DB-23 or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

  • Inlet Temperature: 250°C.[8]

  • Injection Mode: Split or splitless, depending on the sample concentration.[1]

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 180°C at 20°C/min, hold for 12 minutes.[2]

  • MS Detector: Electron Impact (EI) ionization.[2]

  • Mass Range: Scan from m/z 40 to 550.[10]

3. Data Analysis

  • Identify FAME peaks by comparing their retention times and mass spectra with those of reference standards.

  • Quantify each ester using a calibration curve generated from a series of standard solutions of known concentrations.

HPLC Protocol for FAMEs Analysis

This protocol is suitable for the analysis of FAMEs using a reversed-phase HPLC system with UV detection.[3]

1. Sample Preparation

  • Dissolve the sample containing FAMEs in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water.[11]

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[11]

2. HPLC Operating Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.[3]

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: Isocratic elution with acetonitrile.[3][12]

  • Flow Rate: 1.0 mL/min.[3][12]

  • Column Temperature: 40°C.[3][12]

  • Detection: UV detection at 205 nm.[3][12]

  • Injection Volume: 10-20 µL.[1][3]

3. Data Analysis

  • Identify the FAME peaks by comparing their retention times with those of reference standards.[12]

  • Quantify the compounds by constructing a calibration curve using a series of standard solutions of known concentrations.[12]

Cross-Validation Workflow

The process of cross-validating HPLC and GC-MS methods involves several parallel and comparative steps. The following diagram illustrates a typical workflow.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample hplc_results HPLC Results hplc_sample->hplc_results comparison Compare Results & Assess Equivalence hplc_results->comparison gcms_dev Method Development gcms_val Method Validation gcms_dev->gcms_val gcms_sample Sample Analysis gcms_val->gcms_sample gcms_results GC-MS Results gcms_sample->gcms_results gcms_results->comparison start Define Analytical Requirements start->hplc_dev start->gcms_dev conclusion Method Selection/ Validation Report comparison->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of esters. GC-MS generally provides higher sensitivity and specificity, making it ideal for trace analysis and complex mixtures where identification is critical.[4] However, it often requires derivatization and is limited to volatile or semi-volatile compounds.[6] HPLC is a versatile technique suitable for a wider range of esters, including those that are non-volatile or thermally sensitive, and often has a higher throughput.[6][7]

The choice between these methods should be based on the specific analytical requirements. For regulated environments, cross-validating results from both techniques can provide a high degree of confidence in the data, ensuring the accuracy and reliability of the analytical measurements. The validation of these methods should follow established guidelines from regulatory bodies such as the ICH and FDA to ensure data integrity.[5][13][14][15][16][17][18][19][20][21]

References

A Comparative Analysis of the Volatility of Cinnamyl Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the relative volatility of cinnamyl acetate (B1210297), cinnamyl formate, and cinnamyl isobutyrate, supported by physicochemical data and detailed experimental methodologies.

In the fields of fragrance science, food chemistry, and pharmaceutical development, the volatility of aroma compounds is a critical parameter influencing their release, perception, and efficacy. This guide provides a comparative analysis of the volatility of three common cinnamyl esters: cinnamyl acetate, this compound, and cinnamyl isobutyrate. Understanding the differences in their volatility is essential for researchers and professionals in selecting the appropriate ester for a specific application, be it for controlled fragrance release in consumer products or the delivery of volatile active pharmaceutical ingredients.

Comparative Volatility: A Quantitative Overview

The volatility of a compound is intrinsically linked to its vapor pressure and boiling point. A higher vapor pressure at a given temperature and a lower boiling point are indicative of a more volatile substance. The data presented in Table 1 summarizes these key physical properties for the three cinnamyl esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 20°C)Relative Volatility Ranking
This compoundC₁₀H₁₀O₂162.19250 - 2540.0200Most Volatile
Cinnamyl AcetateC₁₁H₁₂O₂176.212650.0110Moderately Volatile
Cinnamyl IsobutyrateC₁₃H₁₆O₂204.272540.0020 (@ 25°C)Least Volatile

Based on the available data, This compound exhibits the highest vapor pressure, indicating it is the most volatile of the three esters under the specified conditions. Cinnamyl acetate presents an intermediate volatility, while cinnamyl isobutyrate , with the lowest vapor pressure, is the least volatile. This trend aligns with their respective molecular weights; generally, as molecular weight increases, volatility decreases due to stronger intermolecular forces.

Experimental Methodologies for Volatility Determination

The quantitative data presented above is typically determined through precise experimental techniques. Below are detailed protocols for two common methods used to assess the volatility of fragrance compounds like cinnamyl esters.

Static Headspace Gas Chromatography-Mass Spectrometry (SH-GC-MS)

This is a robust and widely used technique for analyzing volatile organic compounds (VOCs). It involves analyzing the vapor phase in equilibrium with a sample in a sealed vial.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1.0 g of the cinnamyl ester into a 20 mL headspace vial. For calibration, prepare a series of standard solutions of each ester in a suitable low-volatility solvent (e.g., diethyl phthalate) at known concentrations.

  • Incubation: Seal the vials with crimp caps (B75204) containing PTFE/silicone septa. Place the vials in an autosampler with an incubator. Heat the vials at a constant temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow the volatile compounds to partition between the sample and the headspace gas, reaching equilibrium.

  • Injection: A heated, gas-tight syringe on the autosampler pierces the septum and withdraws a specific volume of the headspace gas (e.g., 1 mL). The gaseous sample is then injected into the gas chromatograph.

  • Gas Chromatography (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., split ratio 20:1) at a temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at 50°C (hold for 2 minutes), ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: The peak area of each cinnamyl ester in the chromatogram is proportional to its concentration in the headspace. By comparing the peak areas of the samples to those of the calibration standards, the concentration of the ester in the vapor phase can be quantified, providing a direct measure of its relative volatility.

Sensory Evaluation of Fragrance Intensity

Human sensory panels provide invaluable data on the perceived intensity of an aroma, which is directly related to its volatility.

Experimental Protocol:

  • Panelist Selection and Training: Select a panel of 10-15 individuals screened for their olfactory acuity and ability to discriminate between different aromas. Train the panelists on the specific aroma profiles of the cinnamyl esters and the use of a rating scale.

  • Sample Preparation: Prepare solutions of each cinnamyl ester at the same concentration (e.g., 1% in a non-odorous solvent like mineral oil) in identical, coded sample containers (e.g., glass jars with screw caps).

  • Evaluation Procedure:

    • Panelists are seated in individual, well-ventilated booths to prevent sensory adaptation and interference.

    • The coded samples are presented to the panelists in a randomized and balanced order.

    • Panelists are instructed to open the container, sniff the headspace for a controlled duration (e.g., 3 seconds), and then rate the perceived aroma intensity on a labeled magnitude scale (LMS) ranging from "no sensation" to "strongest imaginable."

    • A rest period (e.g., 1 minute) is enforced between samples to allow for sensory recovery, during which panelists may sniff an unscented control (e.g., a blank solvent) to cleanse the palate.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine if there are significant differences in the perceived aroma intensity among the cinnamyl esters. Higher average intensity scores correlate with higher volatility and release of the aroma compound.

Visualizing the Process: From Volatility to Perception

The journey of a volatile molecule from a substance to a perceived aroma involves both physical and biological processes. The following diagrams illustrate a typical experimental workflow for determining volatility and the biological pathway of odor perception.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Cinnamyl Ester prep2 Place in Headspace Vial prep1->prep2 prep3 Seal Vial prep2->prep3 incubate Incubate at Constant Temperature prep3->incubate Equilibration inject Inject Headspace Gas incubate->inject gcms GC-MS Separation and Detection inject->gcms analyze Analyze Peak Area gcms->analyze Chromatogram compare Compare to Standards analyze->compare quantify Quantify Volatility compare->quantify

Figure 1. Experimental workflow for volatility analysis using SH-GC-MS.

The perception of these volatile esters is initiated by their interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.

Olfactory_Signaling_Pathway odorant Cinnamyl Ester (Odorant) or Olfactory Receptor (GPCR) odorant->or Binds g_protein G-protein (Golf) or->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP ion_channel Ion Channel camp->ion_channel Opens ca_na Ca²⁺/Na⁺ Influx ion_channel->ca_na depolarization Depolarization ca_na->depolarization signal Signal to Brain depolarization->signal

Figure 2. Simplified olfactory signal transduction pathway.

Conclusion

The selection of a cinnamyl ester for a particular application is significantly influenced by its volatility. This compound, being the most volatile, is suitable for applications requiring a rapid release of aroma. Cinnamyl isobutyrate, the least volatile, would be preferred for applications demanding a longer-lasting fragrance profile. Cinnamyl acetate offers an intermediate option. The choice ultimately depends on the desired performance characteristics, and the experimental methodologies outlined here provide a framework for the precise and objective evaluation of these properties. This guide serves as a foundational resource for researchers and developers to make informed decisions in their product formulation and scientific investigations.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Toxicological Profiles of Cinnamyl Formate (B1220265) and Related Cinnamic Compounds

This guide provides a detailed toxicological comparison of cinnamyl formate and its structurally and metabolically related compounds: cinnamyl alcohol, cinnamic acid, and cinnamaldehyde (B126680). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed safety and risk assessments. The data presented is compiled from various toxicological studies and regulatory assessments.

Comparative Toxicological Data

The toxicological profiles of these compounds vary, largely influenced by their functional groups. Cinnamaldehyde is generally the most reactive, exhibiting the highest potential for skin sensitization and in vitro genotoxicity. Cinnamic acid and cinnamyl alcohol show intermediate and low reactivity, respectively. This compound's toxicity profile is often evaluated through read-across to structurally similar esters like cinnamyl acetate (B1210297).

Table 1: Acute Toxicity Data

This table summarizes the median lethal dose (LD50) values, a measure of acute toxicity. Lower LD50 values indicate higher toxicity.

CompoundCAS NumberOral LD50 (Rat)Dermal LD50 (Rabbit)
This compound 104-65-42900 mg/kg[1][2]Not Determined
Cinnamyl Alcohol 104-54-12000 mg/kg>5000 mg/kg
Cinnamic Acid 140-10-32500 mg/kg[3][4][5]>5000 mg/kg[3]
Cinnamaldehyde 104-55-22220 mg/kg[6]620 mg/kg
Table 2: Skin Sensitization Potential

Skin sensitization is an allergic reaction resulting from skin contact. The potential of these compounds to act as skin sensitizers is a key differentiator.

CompoundSkin Sensitization PotentialRemarks
This compound Not considered a sensitizer (B1316253)Based on read-across from cinnamyl acetate and human data showing no sensitization from a 4% solution.[2][7]
Cinnamyl Alcohol Weak sensitizer[8]Considered a "prohapten," requiring metabolic activation to cinnamaldehyde to become a sensitizer.[9][10][11] However, some evidence suggests it can be a sensitizer on its own.[9]
Cinnamic Acid Low to no potentialGenerally not considered a skin sensitizer, though it can cause slight skin irritation.[3][12][13]
Cinnamaldehyde Moderate to Strong sensitizer[14][15]The α,β-unsaturated aldehyde group is highly reactive with skin proteins, initiating the sensitization response.[16]
Table 3: Genotoxicity Profile

Genotoxicity refers to the ability of a chemical to damage genetic information within a cell. A compound's genotoxic potential is a critical endpoint in safety assessment.

CompoundIn Vitro Ames TestIn Vitro Mammalian CellsIn Vivo StudiesOverall Assessment
This compound No dataPositive in BlueScreen assay (without S9)No dataNot expected to be genotoxic (based on read-across).[7]
Cinnamyl Alcohol NegativeMixed results; evidence of chromosomal aberrations.[17]NegativeNot considered genotoxic in vivo.[17]
Cinnamic Acid Negative[4]Positive in some assays (e.g., micronucleus test).[3][18][19]Not availableNot considered genotoxic in vivo.[3]
Cinnamaldehyde Mixed (Positive in TA100)[17]Positive for chromosomal aberrations and sister chromatid exchange.[17]NegativeNot considered to have genotoxic potential in vivo.[17][20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are outlines for two key assays used to evaluate the compounds discussed.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess a substance's potential to induce gene mutations in bacteria.

  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which are sensitive to different types of mutagens.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.

  • Procedure: The test chemical, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar (B569324) medium. The medium lacks an essential amino acid (e.g., histidine for Salmonella) that the bacterial strains cannot synthesize.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.

Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers by measuring lymphocyte proliferation in the lymph nodes draining the site of chemical application.

  • Test Animals: Typically, female CBA/J or BALB/c mice are used.

  • Procedure: The test substance is applied topically to the dorsum of both ears of the mice for three consecutive days. A vehicle control and a positive control group are included.

  • Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) (or an alternative label) is injected intravenously. This radiolabel is incorporated into the DNA of proliferating cells.

  • Sample Collection: Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Evaluation: The lymph nodes are processed to prepare a single-cell suspension, and the incorporation of the radiolabel is measured using a scintillation counter. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Visualizations

Diagrams created using Graphviz are provided below to illustrate key pathways and workflows.

Metabolic Pathways

The biotransformation of these cinnamyl compounds is interconnected. This compound is first hydrolyzed to cinnamyl alcohol, which can then be oxidized to cinnamaldehyde and further to cinnamic acid.

MetabolicPathway CinnamylFormate This compound CinnamylAlcohol Cinnamyl Alcohol CinnamylFormate->CinnamylAlcohol Hydrolysis (Esterases) Cinnamaldehyde Cinnamaldehyde CinnamylAlcohol->Cinnamaldehyde Oxidation (ADH) Cinnamaldehyde->CinnamylAlcohol Reduction (ADH) CinnamicAcid Cinnamic Acid Cinnamaldehyde->CinnamicAcid Oxidation (ALDH) Conjugates Conjugated Metabolites (e.g., Hippuric Acid) CinnamicAcid->Conjugates Conjugation SensitizationWorkflow cluster_in_vitro In Vitro / In Chemico Screening cluster_in_vivo In Vivo Confirmation cluster_assessment Hazard & Risk Assessment DPRA Direct Peptide Reactivity Assay (DPRA) KeratinoSens KeratinoSens™ hCLAT h-CLAT LLNA Local Lymph Node Assay (LLNA) hCLAT->LLNA If positive or inconclusive Classification Classification (e.g., GHS) LLNA->Classification Risk Risk Assessment Classification->Risk ToxicityLogic cluster_compounds Test Compounds cluster_endpoints Toxicological Endpoints CF This compound AcuteTox Acute Toxicity CF->AcuteTox Low Metabolism Metabolic Conversion CF->Metabolism CA Cinnamyl Alcohol Sensitization Skin Sensitization CA->Sensitization Weak Potential CA->AcuteTox Low CA->Metabolism CD Cinnamaldehyde CD->Sensitization High Potential Genotoxicity Genotoxicity CD->Genotoxicity In Vitro Positive CD->AcuteTox Low CAcid Cinnamic Acid CAcid->Genotoxicity In Vitro Positive CAcid->AcuteTox Low Metabolism->CD Metabolism->CAcid

References

A Comparative Guide to the Synthesis of Cinnamyl Formate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a synthetic route in chemical and pharmaceutical development is a critical decision, balancing economic viability with efficiency, safety, and environmental impact. Cinnamyl formate (B1220265), a valuable fragrance and flavor compound, can be synthesized through various methods, each presenting a unique profile of costs and benefits. This guide provides an objective comparison of the primary synthetic routes to cinnamyl formate, supported by available data, to aid researchers in making informed decisions.

Comparison of Synthetic Methods

The primary routes to this compound include Direct Fischer Esterification, Transesterification, synthesis via nucleophilic substitution with sodium formate (with and without phase-transfer catalysis), and Enzymatic Synthesis. A summary of these methods is presented below.

MethodKey ReagentsCatalystTypical SolventReaction TimeTemperature (°C)Reported Yield (%)
Direct Fischer Esterification Cinnamyl Alcohol, Formic AcidSulfuric Acid, p-TSAExcess Formic Acid or inert solvent (e.g., Toluene)Several hoursRefluxModerate to High
Transesterification Cinnamyl Alcohol, Methyl FormateAcid or Base (e.g., NaOCH₃)Excess Methyl FormateSeveral hoursRefluxHigh
Sodium Formate & Cinnamyl Chloride Sodium Formate, Cinnamyl ChloridePyridine (as catalyst and solvent)PyridineSeveral hoursElevatedModerate
Phase-Transfer Catalysis (PTC) Sodium Formate, Cinnamyl HalideQuaternary Ammonium Salts (e.g., TBAB)Biphasic (e.g., Toluene (B28343)/Water)2-6 hours60-100High
Enzymatic Synthesis Cinnamyl Alcohol, Formic Acid/EsterImmobilized Lipase (B570770) (e.g., Novozym 435)Solvent-free or organic solvent (e.g., Hexane)24-72 hours40-60High

Cost-Benefit Analysis of Synthetic Routes

The following table provides a qualitative and quantitative cost-benefit analysis of the different synthetic routes. The cost of reagents is a significant factor, with current approximate prices listed for key starting materials.

Synthetic RouteKey Reagents & Indicative CostsBenefitsDrawbacks
Direct Fischer Esterification Cinnamyl Alcohol (~ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

1/kg)[1][2][3][4]
Low-cost reagents, simple procedure.Equilibrium reaction requires removal of water to achieve high yields, corrosive acid catalyst, high temperatures.[5][6]
Transesterification Cinnamyl Alcohol (~

1.84/kg)[7]
High yields, avoids the use of strong corrosive acids.Requires removal of the alcohol byproduct to drive the equilibrium.
Sodium Formate & Cinnamyl Chloride Sodium Formate (~ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

12/kg)[8][9]
Readily available and inexpensive starting materials.Use of toxic pyridine, moderate yields, potential for side reactions.
Phase-Transfer Catalysis (PTC) Sodium Formate (~

20-50/kg)[10][11][12]
High yields, milder reaction conditions, avoids anhydrous conditions, suitable for industrial scale-up.[13]Cost of the phase-transfer catalyst, requires separation of the catalyst from the product.
Enzymatic Synthesis Cinnamyl Alcohol (~

175/10g)[14][15][16]
High selectivity, mild reaction conditions, environmentally friendly ("green chemistry"), reusable catalyst.[17]High cost of enzyme, longer reaction times, potential for enzyme denaturation.

Experimental Protocols

1. Direct Fischer Esterification of Cinnamyl Alcohol

  • Materials: Cinnamyl alcohol (1.0 eq), formic acid (large excess, acts as solvent and reagent), concentrated sulfuric acid (catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cinnamyl alcohol and a large excess of formic acid.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap to drive the equilibrium towards the ester.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.[5][6][18]

2. Transesterification using Methyl Formate

  • Materials: Cinnamyl alcohol (1.0 eq), methyl formate (large excess), sodium methoxide (B1231860) (catalytic amount).

  • Procedure:

    • Dissolve cinnamyl alcohol in a large excess of methyl formate in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of sodium methoxide.

    • Heat the mixture to reflux. The methanol (B129727) byproduct will be the lowest boiling component and can be removed by distillation to drive the reaction.

    • Monitor the reaction by TLC or GC.

    • Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

    • Remove the excess methyl formate under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

3. Synthesis using Sodium Formate and Cinnamyl Chloride

  • Materials: Cinnamyl chloride (1.0 eq), sodium formate (1.2 eq), pyridine.

  • Procedure:

    • In a round-bottom flask, suspend sodium formate in pyridine.

    • Add cinnamyl chloride to the suspension.

    • Heat the reaction mixture with stirring for several hours.

    • Monitor the reaction progress by TLC or GC.

    • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

4. Phase-Transfer Catalysis (PTC) Synthesis

  • Materials: Cinnamyl bromide (1.0 eq), sodium formate (1.5 eq), tetrabutylammonium (B224687) bromide (TBAB, 0.1 eq), toluene, water.

  • Procedure:

    • Combine cinnamyl bromide and toluene in a round-bottom flask.

    • In a separate beaker, dissolve sodium formate and TBAB in water.

    • Add the aqueous solution to the organic solution and stir the biphasic mixture vigorously.

    • Heat the reaction mixture to 80-90°C.

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool the mixture and separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the this compound by vacuum distillation.

5. Enzymatic Synthesis of this compound

  • Materials: Cinnamyl alcohol (1.0 eq), formic acid (1.5 eq), immobilized lipase (e.g., Novozym 435), n-hexane.

  • Procedure:

    • In a flask, dissolve cinnamyl alcohol and formic acid in n-hexane.

    • Add the immobilized lipase to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 50°C) with constant shaking.

    • Monitor the formation of this compound by GC.

    • Once equilibrium is reached, filter off the immobilized enzyme for reuse.

    • Evaporate the solvent and purify the product by vacuum distillation.

Visualization of Synthetic Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route for this compound based on key decision factors.

G start Define Synthesis Goals cost Cost-Effectiveness Prioritized? start->cost green Green Chemistry Prioritized? cost->green No fischer Direct Fischer Esterification cost->fischer Yes transesterification Transesterification cost->transesterification Yes scale Scale of Synthesis? green->scale No enzymatic Enzymatic Synthesis green->enzymatic Yes yield_purity High Yield & Purity Critical? scale->yield_purity Lab Scale ptc Phase-Transfer Catalysis scale->ptc Industrial Scale yield_purity->transesterification Yes yield_purity->ptc Yes na_formate Sodium Formate Route yield_purity->na_formate No

Caption: Decision workflow for selecting a this compound synthetic route.

This guide provides a foundational comparison to aid in the selection of a synthetic route for this compound. The optimal choice will ultimately depend on the specific constraints and goals of the research or development project, including budget, scale, desired purity, and environmental considerations.[19][20][21][22][23] It is recommended to perform small-scale trials to optimize the chosen method for the specific laboratory or industrial setting.

References

Safety Operating Guide

Navigating the Disposal of Cinnamyl Formate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based work, the responsible management and disposal of chemical compounds like cinnamyl formate (B1220265) are fundamental to ensuring a safe working environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide to the proper disposal of cinnamyl formate, outlining immediate safety protocols, spill management, and waste handling procedures to foster a culture of safety and compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and safety measures. This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2]

  • Ventilation: Always handle this compound in a well-ventilated area to minimize the inhalation of vapors.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves.

    • Eye Protection: Use tightly fitting safety goggles with side-shields.[1][3]

    • Protective Clothing: A lab coat is recommended to prevent skin contact.

  • Fire Safety: this compound is a combustible liquid. Keep it away from all sources of heat, sparks, or flames.[1][3]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to prevent harm to personnel and the environment.

  • Eliminate Ignition Sources: Immediately remove any potential ignition sources from the spill area.[2][4]

  • Contain the Spill: Prevent further leakage if it is safe to do so. Stop the material from entering drains or waterways.[2][4]

  • Absorb the Spill: Use an inert, non-combustible absorbent material such as dry sand, earth, vermiculite, or commercial sorbents to contain the spill.[2][4]

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[2][4] Do not return spilled material to the original container.[2]

  • Ventilate the Area: Ensure the spill area is well-ventilated.[1][4]

Operational Plan: Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This material and its container must be treated as hazardous waste.[2]

Step 1: Segregation and Labeling

Place unused or waste this compound in its original container or a compatible, tightly sealed waste container. Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

Step 2: Professional Consultation

Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[1] Adhere to all federal, state, and local environmental regulations.[1]

Step 3: Disposal of Contaminated Materials
  • Packaging and Liners: Contaminated packaging should be treated as unused product and disposed of accordingly.[1] Do not reuse empty containers.[1]

  • Absorbent Materials: Spill cleanup materials must also be placed in sealed containers, labeled as hazardous waste, and disposed of through the licensed service.

Crucial Restriction: Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water or soil.[4]

Data Summary: Physical and Toxicological Properties

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling assessments.

PropertyValue
Flash Point >93.3 °C (>200 °F)[2]
Boiling Point 250-254 °C[5]
Specific Gravity 1.0770 – 1.0820 @ 25 °C[1][6]
Water Solubility 725.1 mg/L @ 25 °C[1][5]
Vapor Pressure 0.02 mm Hg @ 20 °C[1][2]
Acute Oral LD50 (Rat) 2.9 g/kg[3][5]
Acute Dermal LD50 (Rabbit) > 5 g/kg[3][5]

Experimental Protocols

The disposal procedures outlined are based on established safety data sheet (SDS) guidelines and standard chemical waste management practices. The primary "experimental" protocol is the procedural flow for safe handling and disposal.

Methodology for Chemical Waste Disposal:

  • Characterization of Waste: Identify the chemical (this compound, CAS No. 104-65-4) and its hazards (combustible, irritant).[1][2][3]

  • Segregation: Isolate the this compound waste from other incompatible waste streams.

  • Containment: Use chemically resistant, sealed containers appropriate for liquid hazardous waste.

  • Labeling: Affix hazardous waste labels compliant with institutional and regulatory standards.

  • Storage: Store the contained waste in a designated, well-ventilated, and secure satellite accumulation area away from ignition sources.

  • Transportation and Final Disposal: Engage a certified hazardous waste contractor for transport to a permitted treatment, storage, and disposal facility (TSDF), where it will likely undergo controlled incineration.[4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposition.

G cluster_prep Preparation & Handling cluster_main Disposal Workflow A Don Personal Protective Equipment (PPE) B Handle in Well-Ventilated Area A->B C Is there a spill? B->C D Contain & Absorb Spill with Inert Material C->D Yes E Package Waste this compound in Sealed, Labeled Container C->E No F Package Contaminated Materials in Sealed, Labeled Container D->F G Store Waste Securely Away from Ignition Sources E->G F->G H Contact Licensed Waste Disposal Service G->H I Arrange for Transport to Certified Disposal Facility (e.g., for Incineration) H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Protocols for Handling Cinnamyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling cinnamyl formate (B1220265), including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for cinnamyl formate.

PropertyValueSource
CAS Number 104-65-4[1]
Molecular Formula C10H10O2[2]
Molecular Weight 162.18 g/mol [2]
Boiling Point 250 °C @ 760 mmHg[1]
Flash Point >110 °C (>230 °F)[1][3]
Vapor Pressure 0.020000 mm/Hg @ 20 °C[1]
Specific Gravity 1.0770 – 1.0820 @ 25 °C[1]
Solubility in Water 725.1 mg/L @ 25 °C[1]

Experimental Protocols: Safe Handling and Disposal

Engineering Controls: Always handle this compound in a well-ventilated area.[2] If available, use a chemical fume hood to minimize vapor exposure.[4] Ensure that safety showers and eye wash stations are readily accessible.

Personal Protective Equipment (PPE): A comprehensive approach to personal protection is critical. The following PPE is recommended when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are recommended.[1] If there is a splash hazard, a face shield should also be worn.

  • Skin Protection: Compatible chemical-resistant gloves are recommended.[1] Avoid prolonged skin contact.[2] A lab coat or other protective workwear should be worn.[2]

  • Respiratory Protection: In most cases, handling in a well-ventilated area or under a fume hood will be sufficient. However, if ventilation is inadequate or if there is a risk of generating aerosols, a personal breathing apparatus may be necessary.[1]

Handling and Storage:

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Keep containers tightly sealed and store in a cool, dry, well-ventilated place.[1][2]

  • Store away from heat, sparks, open flames, and direct sunlight.[1][2]

Spill Management: In the event of a spill, eliminate all ignition sources.[5] Absorb the spill with an inert material such as dry clay, sand, or diatomaceous earth and place it into a suitable container for disposal.[5] Do not allow the spilled material to enter drains or watercourses.[5]

First Aid Measures:

  • After eye contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • After skin contact: Wash the affected area immediately with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical advice.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

  • If swallowed: Rinse mouth with water (only if the person is conscious). Do not induce vomiting. Seek medical advice immediately.[1]

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all federal, state, and local environmental regulations.[1] It is recommended to contact a licensed professional waste disposal service.[1] Do not re-use empty containers; they should be disposed of as unused product.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

start Receive this compound storage Store in a cool, dry, well-ventilated area away from ignition sources. start->storage ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat storage->ppe handling Handle in a well-ventilated area (preferably a fume hood). ppe->handling experiment Perform Experimental Procedure handling->experiment spill Spill Occurs experiment->spill Accident waste_collection Collect Waste: - Unused product - Contaminated materials experiment->waste_collection Normal Workflow spill_response Spill Response: - Evacuate and ventilate - Use absorbent material - Collect for disposal spill->spill_response spill_response->waste_collection disposal Dispose of waste through a licensed professional service. waste_collection->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamyl formate
Reactant of Route 2
Reactant of Route 2
Cinnamyl formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.